Estra-1,3,5(10),7-tetraene-3,17alpha-diol
Description
Properties
IUPAC Name |
(9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMJANWPUQQTA-SPUZQDLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]1CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873788 | |
| Record name | alpha-Dihydroequilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651-55-8 | |
| Record name | α-Dihydroequilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroequilin 17alpha-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Dihydroequilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10),7-tetraene-3,17α-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-DIHYDROEQUILIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48P73794OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Estra-1,3,5(10),7-tetraene-3,17α-diol: Chemical Properties, Structure, and Biological Significance
This technical guide provides a comprehensive overview of Estra-1,3,5(10),7-tetraene-3,17α-diol, a significant equine estrogen. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and structural properties, and exploring its biological relevance and metabolic pathways.
Introduction
Estra-1,3,5(10),7-tetraene-3,17α-diol is a naturally occurring steroidal estrogen found in pregnant mares. It is a metabolite of equilin, a major component of conjugated equine estrogens (CEEs), which have been used in hormone replacement therapy.[1] The unique structural feature of this molecule is the presence of a double bond in the B-ring of the steroid nucleus, specifically between carbons 7 and 8. This unsaturation distinguishes it from the endogenous human estrogens like estradiol. The stereochemistry of the hydroxyl group at the C17 position, designated as alpha (α), is another critical determinant of its biological activity. This guide will delve into the nuanced chemical properties and the intriguing biological profile of this specific estrogen.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C18H22O2 | Inferred from structure |
| Molecular Weight | 270.37 g/mol | Inferred from structure |
| IUPAC Name | (17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [2] |
| Stereochemistry at C17 | 17α-hydroxyl | [3] |
| Key Structural Features | Aromatic A-ring, C7-C8 double bond, 3-hydroxyl, 17α-hydroxyl | [4] |
Note: Some properties are based on the closely related compound Estra-1,3,5(10)-triene-3,17α-diol due to a lack of direct data for the tetraene variant.
Potential Synthetic Pathways
The synthesis of Estra-1,3,5(10),7-tetraene-3,17α-diol is not commonly detailed in standard chemical literature, as it is primarily a metabolite. However, its synthesis can be envisioned through the reduction of equilin. Equilin, which possesses a ketone at the C17 position, can be stereoselectively reduced to yield the 17α-hydroxyl group.[4] The introduction of the C7-C8 double bond in synthetic schemes involving estratrien-3,17-diols can be achieved through thermal elimination of a 6-hydroxy group.[5]
Biological Activity and Metabolism
The biological activity of Estra-1,3,5(10),7-tetraene-3,17α-diol is intrinsically linked to its metabolism from equilin and its interactions with estrogen receptors.
Metabolism of Equilin
Equilin is metabolized in the liver and other tissues into 17α- and 17β-dihydroequilin.[4] This conversion is a critical step in the bioactivation of equilin. The metabolic clearance rate of equilin is high, and it is rapidly converted to its metabolites.[6] A key metabolic process for equine estrogens like equilin is 4-hydroxylation, which contrasts with the primary 2-hydroxylation of endogenous human estrogens.[7] This alternative metabolic pathway can lead to the formation of reactive quinone species, a subject of ongoing research into the long-term effects of hormone replacement therapy.[7]
Caption: Metabolic conversion of equilin.
Interaction with Estrogen Receptors
Estra-1,3,5(10),7-tetraene-3,17α-diol, as an estrogen, is expected to exert its biological effects through binding to estrogen receptors (ERs), primarily ERα and ERβ. The 17α-epimer of estradiol has a significantly lower binding affinity for the classical estrogen receptors compared to the 17β-isomer.[3] However, some studies suggest that 17α-estradiol may be the predominant endogenous ligand for the brain-expressed ER-X.[3] The unique B-ring unsaturation of equilin and its metabolites may also contribute to differential receptor binding and tissue-specific effects.[8]
Physiological Effects
The physiological effects of Estra-1,3,5(10),7-tetraene-3,17α-diol are likely a component of the broader effects observed with conjugated equine estrogens. These include influences on the cardiovascular system, bone density, and neuronal function. For instance, equilin has been shown to have vasodilator effects that are independent of the endothelium.[8] It has also been demonstrated to promote the growth of cortical neurons.[9] However, some research suggests that equilin may increase monocyte-endothelial adhesion through NF-κB signaling, an effect not observed with 17β-estradiol.[10] The specific contribution of the 17α-diol metabolite to these diverse effects warrants further investigation.
Experimental Protocol: In Vitro Assessment of Estrogenic Activity
To evaluate the estrogenic activity of Estra-1,3,5(10),7-tetraene-3,17α-diol, a common in vitro method is the estrogen receptor competitive binding assay. This protocol provides a framework for such an experiment.
Objective
To determine the relative binding affinity of Estra-1,3,5(10),7-tetraene-3,17α-diol for the estrogen receptor alpha (ERα) compared to a known ligand, such as 17β-estradiol.
Materials
-
Recombinant human ERα
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Estra-1,3,5(10),7-tetraene-3,17α-diol (test compound)
-
17β-estradiol (unlabeled competitor)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound, Estra-1,3,5(10),7-tetraene-3,17α-diol, and the unlabeled 17β-estradiol in the assay buffer.
-
Prepare a solution of [3H]-17β-estradiol at a concentration near its Kd for ERα.
-
Prepare a solution of recombinant human ERα in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the ERα solution, and the [3H]-17β-estradiol to each well.
-
Add the serially diluted test compound or unlabeled 17β-estradiol to the respective wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound [3H]-17β-estradiol from the free radioligand. This can be achieved using methods like dextran-coated charcoal adsorption or filtration through a glass fiber filter.
-
-
Quantification:
-
Add a scintillation cocktail to the samples containing the bound radioligand.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound and the unlabeled 17β-estradiol.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both the test compound and 17β-estradiol.
-
The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
-
Caption: Workflow for an in vitro estrogen receptor binding assay.
Conclusion
Estra-1,3,5(10),7-tetraene-3,17α-diol is a unique equine estrogen with a distinct chemical structure that influences its biological activity. As a primary metabolite of equilin, its study is crucial for a comprehensive understanding of the pharmacology of conjugated equine estrogens. While it is considered a weaker estrogen compared to its 17β-counterparts, its specific metabolic pathways and potential for tissue-selective actions highlight the need for further research. This guide provides a foundational understanding for scientists and researchers dedicated to advancing the fields of endocrinology and drug development.
References
- Steraloids Inc. 1,3,5(10)
- Wikipedia. Equilin.
- PubChem. Estra-1,3,5(10)-triene-3,17-diol, (17alpha)-.
- PubChem. Estra-1,3,5(10)-triene-3,17-diol.
- ResearchGate. Synthesis of C7-Substituted Estra-1,3,5(10),6-Tetraen-3,17 β-Diols.
- LGC Standards. Estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-Estradiol; 17-epi-Estradiol).
- Home Sunshine Pharma. Estra-1,3,5(10)-triene-3,17-diol,7-[9-[(4,4,5,5,5-pentafluoropentyl)
- NIH. Synthesis and Discovery of Estra-1,3,5(10),6,8-pentaene-2,16α-diol.
- PubMed. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone.
- PubMed Central.
- Wikipedia. 17α-Estradiol.
- PubMed. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men.
- DrugBank. 17α-estradiol.
- PubMed Central. Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry.
- PubMed. Comparison of the short-term biological effects of 7alpha-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)-nonyl]estra-1,3,5,(10)-triene-3,17beta-diol (Faslodex) versus tamoxifen in postmenopausal women with primary breast cancer.
- Alzheimer's Drug Discovery Found
- ResearchGate. Estra-1, 3, 5(10) - triene-3, 17 β-diol protects mitochondria against Cu-ascorbate induced oxidative damage in in vitro system: A novel therapeutic approach.
- NIH. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling.
- PubMed.
- Wikipedia.
- PubChem. Estra-1,3,5(10)-trien-17-ol.
- American Chemical Society. Equilenin.
- PubMed. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism.
- PubMed.
- ChemBK. estra-1,3,5(10)
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- 7. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Biological Significance of 7-dehydro-17α-estradiol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-dehydro-17α-estradiol is a fascinating, yet understudied, sterol. It stands at the intersection of two biologically crucial molecular families: the 7-dehydrosterols, precursors to vitamin D, and the estrogens, pivotal regulators of physiology. This guide synthesizes current knowledge on related compounds to build a comprehensive picture of the potential biological significance of 7-dehydro-17α-estradiol. We will explore its hypothetical biosynthesis, its likely molecular mechanisms of action, and its promising therapeutic potential in neuroprotection, metabolic disease, and inflammation. This document serves as a foundational resource, providing both theoretical frameworks and practical experimental designs to catalyze future research into this unique molecule.
Introduction: A Molecule of Hybrid Lineage
7-dehydro-17α-estradiol is a C18 steroid, an epimer of the more common 17β-estradiol, distinguished by a double bond between carbons 7 and 8 in the B-ring of the steroid nucleus. This C7-C8 double bond is the defining feature of 7-dehydrosterols, the most famous of which is 7-dehydrocholesterol (7-DHC), the direct precursor to vitamin D3.[1][2] The 17α-hydroxyl configuration renders it a stereoisomer of the potent estrogen, 17β-estradiol, and aligns it with 17α-estradiol, a compound increasingly recognized for its unique, non-feminizing biological activities.[3][4][5][6]
The biological importance of 7-dehydro-17α-estradiol, therefore, likely derives from this hybrid nature:
-
As a 7-dehydrosterol: It has the potential for photochemical transformation upon exposure to UVB radiation, analogous to the conversion of 7-DHC to vitamin D3.[1][2][7]
-
As a 17α-estradiol analog: It is predicted to interact with estrogen receptors (ERs), potentially exhibiting a distinct signaling profile from its 17β counterpart, offering therapeutic benefits without the associated feminizing effects.[6][8]
This guide will deconstruct these possibilities, offering a logical framework for investigating its role in cellular and systemic physiology.
Hypothetical Biosynthesis and Metabolism
While the endogenous presence of 7-dehydro-17α-estradiol in mammals has not been definitively established, its synthesis can be postulated based on known steroidogenic pathways. Steroidogenesis begins with cholesterol, and the introduction of a C7-C8 double bond is a key step in several sterol biosynthetic pathways.[9][10][11]
The enzyme 7-dehydrocholesterol reductase (DHCR7) is responsible for the final step in cholesterol biosynthesis, reducing the C7-C8 double bond of 7-DHC.[12][13] A deficiency or inhibition of DHCR7 leads to an accumulation of 7-DHC.[13][14][15] It is plausible that other endogenous steroids could exist in a 7-dehydro form if their precursors are substrates for the enzymes that create the C7-C8 double bond, and if they (or their precursors) are poor substrates for DHCR7.
A potential biosynthetic pathway could diverge from the main estrogen synthesis route, starting from a 7-dehydro precursor.
Metabolically, estradiol and its derivatives are typically inactivated through glucuronidation or sulfation in the liver, followed by renal excretion. It is reasonable to assume 7-dehydro-17α-estradiol follows a similar metabolic fate.
Biological Functions and Mechanisms of Action
The biological significance of 7-dehydro-17α-estradiol can be inferred from the extensive research on its close analog, 17α-estradiol.
Interaction with Estrogen Receptors
The primary mechanism of action for estrogens is binding to and activating estrogen receptors α (ERα) and β (ERβ). 17α-estradiol is considered a weak or inactive estrogen because it has a much lower binding affinity for ERs compared to 17β-estradiol.[3] However, recent studies demonstrate that many of the beneficial effects of 17α-estradiol are indeed mediated through ERα.[6]
It has been shown that 17α-estradiol can elicit similar genomic binding and transcriptional activation through ERα as its more potent isomer, suggesting that its unique effects may stem from differential cofactor recruitment or downstream signaling events.[6] 7-dehydro-17α-estradiol is hypothesized to act similarly, functioning as a selective ERα modulator. This could provide a mechanism to harness the therapeutic benefits of ERα activation in tissues like the brain and liver while avoiding potent feminizing effects in reproductive tissues.
Neuroprotective and Anti-inflammatory Effects
17α-estradiol has demonstrated sex-specific, beneficial effects on neuroinflammation.[4] In aged male mice, it reduces age-associated gliosis, a hallmark of neuroinflammation, in a manner that is partially dependent on the gonadal environment.[4] This suggests a potential therapeutic role in age-related cognitive decline and neurodegenerative diseases. The male-specific effects of 17α-estradiol on neuroinflammation correlate with an increase in hypothalamic ERα expression.[4] Given its structural similarity, 7-dehydro-17α-estradiol is a prime candidate for investigation as a neuroprotective agent.
Metabolic Regulation
One of the most well-documented effects of 17α-estradiol is its ability to improve metabolic health and extend lifespan in male mice.[6][8] Its benefits include:
-
Prevention of age-related body mass increase and visceral adiposity.[8]
-
Improved insulin sensitivity and lower fasting glucose.[8]
-
Reduction in liver triglycerides and overall improvement in liver pathology.[8][16]
These effects are similar to those seen with caloric restriction and involve the modulation of key metabolic signaling pathways like AMPK and mTOR.[8] Crucially, these metabolic benefits have been shown to be entirely dependent on ERα.[6] This positions 7-dehydro-17α-estradiol as a potential therapeutic for metabolic syndrome, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).
Antifibrotic Activity
Recent research has shown that 17α-estradiol can attenuate liver fibrosis in male mice.[5] It appears to work by suppressing the activation of hepatic stellate cells (HSCs) and enhancing the degradation of collagen, the primary component of fibrotic scar tissue.[5] This is associated with increased activity of matrix metalloproteinase 2 (MMP2) and suppression of transforming growth factor β1 (TGF-β1), a key pro-fibrotic cytokine.[5] This novel activity further broadens the therapeutic potential of 17α-estradiol and its derivatives.
Photochemical Potential
The C7-C8 double bond in 7-dehydro-17α-estradiol is a chromophore that absorbs UVB light. In 7-dehydrocholesterol, this absorption leads to the opening of the B-ring to form pre-vitamin D3, which then thermally isomerizes to vitamin D3.[2] It is highly probable that 7-dehydro-17α-estradiol undergoes a similar photochemical reaction.
The resulting product, a secosteroid (a steroid with a broken ring), would be structurally novel and could possess unique biological activities. This opens up intriguing possibilities in photomedicine and dermatology, where targeted UVB exposure could convert a topically applied precursor into a locally active therapeutic agent.
Potential Therapeutic Applications
Based on its predicted biological activities, 7-dehydro-17α-estradiol represents a promising lead compound for several therapeutic areas:
| Therapeutic Area | Potential Application | Underlying Rationale |
| Gerontology | Healthy Aging, Lifespan Extension | Mimics the lifespan-extending, non-feminizing effects of 17α-estradiol in male rodents.[6][8] |
| Metabolic Disease | Obesity, Type 2 Diabetes, NAFLD | ERα-dependent improvement of insulin sensitivity, reduction of adiposity, and attenuation of liver fibrosis.[5][8][16] |
| Neurology | Alzheimer's, Parkinson's, Age-related Cognitive Decline | Potent anti-inflammatory and neuroprotective effects observed with 17α-estradiol.[4] |
| Hepatology | Liver Fibrosis, Cirrhosis | Direct antifibrotic effects by modulating collagen turnover.[5] |
| Dermatology | Photoprotection, Topical Treatments | Potential for UVB-mediated conversion to a novel, locally active secosteroid. |
Key Experimental Protocols
Advancing the study of 7-dehydro-17α-estradiol requires robust and validated experimental methodologies.
Protocol: Chemical Synthesis of Estradiol Derivatives
The synthesis of 17α-substituted estradiol derivatives often starts from estrone or ethynylestradiol.[17][18] A general strategy for producing a 17α-epimer involves the reduction of a 17-keto group.
Objective: To synthesize 7-dehydro-17α-estradiol from a suitable 7-dehydro-estrone precursor.
Methodology:
-
Starting Material: Obtain or synthesize 7-dehydro-estrone. This can be achieved through multi-step synthesis from commercially available steroid precursors.
-
Reduction Reaction: Dissolve 7-dehydro-estrone in a suitable solvent system (e.g., methanol).
-
Cool the solution to 0°C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring. The use of specific reducing agents can influence the stereoselectivity of the reduction, favoring the 17α-hydroxyl over the 17β.[19]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess reducing agent by carefully adding acetic acid or acetone.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to separate the 17α- and 17β-estradiol isomers.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol: Competitive Radioligand Binding Assay for ERα/ERβ
Objective: To determine the binding affinity (Ki) of 7-dehydro-17α-estradiol for ERα and ERβ.
Methodology:
-
Reagents: Recombinant human ERα and ERβ protein, [³H]17β-estradiol, unlabeled 17β-estradiol (for positive control), and binding buffer.
-
Assay Setup: In a 96-well plate, combine the ER protein, a fixed concentration of [³H]17β-estradiol (e.g., 0.5 nM), and serial dilutions of 7-dehydro-17α-estradiol.[20]
-
Incubation: Incubate the plate for 2-4 hours at 4°C or room temperature to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly done by rapid filtration over glass fiber filters or using a hydroxylapatite slurry.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol: UVB-Mediated Photoconversion Analysis
Objective: To determine if 7-dehydro-17α-estradiol is converted to a new product upon UVB irradiation and to identify that product.
Methodology:
-
Sample Preparation: Prepare a solution of 7-dehydro-17α-estradiol in a UV-transparent solvent like ethanol or a mixture of methanol and n-hexane.[21]
-
UVB Irradiation: Place the solution in a quartz cuvette and expose it to a calibrated UVB light source (peak emission ~290-315 nm).
-
Time Course: Take aliquots of the solution at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analytical Monitoring: Analyze each aliquot using High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD).[22] Monitor the disappearance of the 7-dehydro-17α-estradiol peak and the appearance of new peaks.
-
Product Identification: If a new product is formed, scale up the reaction to produce enough material for structural elucidation.
-
Collect the product peak from the HPLC.
-
Analyze the purified product using LC-MS for molecular weight determination and high-resolution NMR for structural confirmation.
Conclusion and Future Directions
7-dehydro-17α-estradiol is a molecule of significant untapped potential. By leveraging the extensive knowledge of its parent compounds, 17α-estradiol and 7-dehydrocholesterol, we can construct a strong hypothesis for its biological significance. It is likely a selective ERα modulator with beneficial, non-feminizing effects on metabolism, neuroinflammation, and fibrosis. Furthermore, its identity as a 7-dehydrosterol introduces a novel photochemical dimension, opening avenues for phototherapeutic applications.
Future research must focus on validating these hypotheses. Key priorities include:
-
Confirming its endogenous existence or establishing it as a novel synthetic entity.
-
Performing detailed pharmacological characterization, including receptor binding profiles and functional cell-based assays.
-
Conducting in vivo studies in relevant animal models of metabolic disease, neurodegeneration, and fibrosis.
-
Elucidating the structure and biological activity of its UVB-induced photoproduct.
The exploration of 7-dehydro-17α-estradiol promises to yield not only a deeper understanding of steroid biology but also potentially a new class of therapeutics for some of the most pressing age-related diseases.
References
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17α-Estradiol - Alzheimer's Drug Discovery Foundation. (n.d.). Alzheimer's Drug Discovery Foundation. [Link]
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Poirier, D., & Labrie, C. (1998). Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol. Steroids, 63(10), 523-531. [Link]
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Phillis, J. W., & O'Regan, M. H. (1988). The effects of steroids on the cerebral cortex. In D. L. Taylor & N. F. Woods (Eds.), Menstruation, Health, and Illness. Taylor & Francis. [Link]
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A Technical Guide to the Estrogen Receptor Binding Affinity of Estra-1,3,5(10),7-tetraene-3,17alpha-diol
This document provides an in-depth analysis of the estrogen receptor (ER) binding affinity of Estra-1,3,5(10),7-tetraene-3,17alpha-diol. Given the specialized nature of this compound, this guide synthesizes information from foundational principles of steroid-receptor interactions and data from structurally related analogs to build a comprehensive profile. We will explore the molecular determinants of binding, established methodologies for affinity determination, and the implications of these characteristics for research and development.
Introduction: The Significance of Estrogen Receptor Affinity
The biological actions of estrogens are mediated primarily through their interaction with two principal estrogen receptor subtypes, ERα and ERβ. These receptors function as ligand-activated transcription factors, modulating gene expression in a wide array of physiological processes, including reproductive health, bone maintenance, and cardiovascular function.[1] The affinity with which a ligand binds to these receptors is a critical determinant of its potency and potential therapeutic or disruptive effect. A high-affinity ligand can elicit a biological response at low concentrations, whereas a low-affinity ligand may require significantly higher concentrations or be effectively inactive.
This compound is a unique steroidal compound characterized by an unsaturated B-ring, similar to equine estrogens like equilin, and a 17-alpha hydroxyl group, an epimer of the highly potent endogenous estrogen, 17β-estradiol. Understanding its binding profile is essential for predicting its biological activity and potential applications in pharmacology.
Section 1: The Estrogen Receptor Signaling Pathway
Upon entering a target cell, an estrogenic ligand binds to the Ligand Binding Domain (LBD) of an estrogen receptor, which typically resides in the cytoplasm or nucleus in a complex with heat shock proteins (HSPs). Ligand binding induces a critical conformational change in the receptor, causing the dissociation of HSPs and promoting receptor dimerization.[2] This activated dimer translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex then recruits a cascade of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription and the subsequent physiological response.
Section 2: Methodologies for Binding Affinity Determination
Several robust methods exist to quantify the binding affinity of a compound for estrogen receptors. These techniques are crucial for characterizing novel ligands and screening for endocrine-disrupting chemicals.
Radioligand Competitive Binding Assay
This is the gold-standard method for determining binding affinity.[3][4] It measures the ability of a test compound (the "competitor") to displace a high-affinity radiolabeled ligand (e.g., [³H]-17β-estradiol) from the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (Inhibitory Concentration 50%). This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the intrinsic affinity of the compound for the receptor.
Step-by-Step Protocol: Competitive Binding Assay
-
Receptor Preparation:
-
Causality: A source of estrogen receptors is required. This can be a cytosolic fraction from estrogen-sensitive tissues (e.g., rat uteri) or, for higher purity and subtype specificity, recombinant human ERα or ERβ protein expressed in a suitable system (e.g., insect or bacterial cells).[4][5] Recombinant receptors eliminate confounding variables from other cellular proteins.
-
-
Assay Setup:
-
In a series of tubes, add a constant concentration of the ER preparation and a constant concentration of the radiolabeled ligand (e.g., [³H]-17β-estradiol, typically at a concentration near its Kd value).
-
Add increasing concentrations of the unlabeled test compound (this compound) to the tubes. A wide concentration range (e.g., six orders of magnitude) is essential to generate a full competition curve.[4]
-
Controls: Include tubes for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of an unlabeled high-affinity ligand like diethylstilbestrol).
-
-
Incubation:
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.[3]
-
Causality: Low temperatures help maintain receptor stability, while the extended incubation ensures that the competition between the labeled and unlabeled ligands has reached a steady state.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) or dextran-coated charcoal (DCC) adsorption, which binds the free radioligand, allowing the receptor-ligand complexes to be collected by centrifugation.
-
Causality: This step must be performed quickly and at a low temperature to prevent dissociation of the ligand from the receptor, which would skew the results.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Subtract the non-specific binding from all measurements to determine the specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[6]
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Alternative Methodologies
-
Fluorescence Polarization (FP): This method uses a fluorescently labeled estrogen derivative. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low light polarization. When bound to the large receptor protein, its tumbling slows dramatically, increasing the polarization.[7][8] A competitive assay can be designed where the test compound displaces the fluorescent ligand, causing a measurable decrease in polarization.[9]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technology that measures binding events in real-time.[10] The receptor is immobilized on a sensor chip, and a solution containing the test ligand flows over the surface. Binding causes a change in the refractive index at the surface, which is detected by the instrument. This method provides detailed kinetic data, including association (on-rate) and dissociation (off-rate) constants.
Section 3: Structural Analysis and Predicted Binding Affinity
Direct experimental data on the binding affinity of this compound is not widely available in published literature. However, we can predict its binding characteristics by analyzing its key structural features in comparison to well-studied analogs.
-
The 17α-Hydroxyl Group: The stereochemistry of the hydroxyl group at the C17 position is a critical determinant of binding affinity. The natural, high-affinity ligand 17β-estradiol has this group in the beta position. Its epimer, 17α-estradiol, consistently demonstrates significantly lower binding affinity for both ERα and ERβ.[11] This is because the 17β-hydroxyl group forms a crucial hydrogen bond with the receptor's ligand-binding pocket, an interaction that is sterically hindered for the 17α-epimer.
-
The Unsaturated B-Ring (C7=C8): The additional double bond in the B-ring makes the molecule more planar and rigid compared to the saturated B-ring of estradiol. This feature is shared with the equine estrogen, equilin. Equilin itself has a lower binding affinity for ERα (about 13% of estradiol) but a relatively higher affinity for ERβ (about 49% of estradiol).[12] This suggests that modifications in the B-ring can introduce a degree of receptor subtype selectivity.
Prediction: Based on these structural components, this compound is predicted to be a low-affinity ligand for both ERα and ERβ. The unfavorable 17α-hydroxyl configuration will likely be the dominant factor reducing its overall binding potency, placing it well below that of 17β-estradiol and likely even below 17α-estradiol. The unsaturated B-ring may confer some minor selectivity, but the primary characteristic is expected to be weak binding.
Section 4: Comparative Binding Affinity Data
To contextualize the predicted affinity of this compound, the following table summarizes the reported binding affinities of its key structural analogs. The Relative Binding Affinity (RBA) is typically calculated with 17β-estradiol set to 100%.
| Compound | ER Subtype | Binding Affinity Metric (RBA %) | Source |
| 17β-Estradiol (Benchmark) | ERα | 100% | [3] |
| ERβ | 100% | [11] | |
| 17α-Estradiol | ERα | 3.1% | [3] |
| ERβ | ~10% (relative to 17β-E2) | [11] | |
| Equilin | ERα | ~13% | [12] |
| ERβ | ~49% | [12] | |
| This compound | ERα / ERβ | Not Reported (Predicted to be <3%) | N/A |
Section 5: Implications for Drug Development and Research
The predicted low binding affinity of this compound has significant implications:
-
Low Potency: As a standalone agent, it is unlikely to be a potent estrogen receptor agonist or antagonist. A high concentration would be required to occupy a significant fraction of receptors and elicit a biological response.
-
Precursor/Metabolite Potential: Its primary relevance may be as a chemical intermediate in the synthesis of more potent, structurally related compounds.[13] Alternatively, if it is a metabolite of a more active parent drug, its low affinity would suggest it represents a deactivation pathway.
-
Tool for SAR Studies: For researchers investigating structure-activity relationships (SAR), this compound serves as a useful data point. Comparing its (empirically determined) affinity to that of 17α-estradiol and 17β-dihydroequilin would help to precisely quantify the combined energetic penalty of the 17α-hydroxyl group and the unsaturated B-ring.
-
Selectivity Exploration: While overall affinity is predicted to be low, the B-ring unsaturation, as seen with equilin, could introduce a degree of ERβ selectivity.[12] If this selectivity is pronounced (e.g., a significantly higher affinity for ERβ over ERα, even if both are weak), it could serve as a starting scaffold for designing more potent and selective ERβ modulators.
Conclusion
This compound represents an interesting case study in steroid-receptor interactions. While direct binding data is scarce, a detailed analysis of its molecular structure allows for a strong, evidence-based prediction of its behavior. The presence of the 17α-hydroxyl group is the dominant feature, strongly suggesting a low binding affinity for both ERα and ERβ. The additional C7-C8 double bond in the B-ring further modifies its profile, potentially introducing subtle receptor subtype selectivity.
For drug development professionals and researchers, this compound is unlikely to be a potent, direct-acting estrogenic agent. Its value lies in its role as a potential synthetic precursor and as a tool for dissecting the complex structure-activity relationships that govern ligand recognition by estrogen receptors. Empirical validation of its binding affinity using the robust methodologies outlined in this guide is a necessary next step to confirm these predictions and fully characterize its place within the vast landscape of estrogenic molecules.
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Weihua, Z., Saji, S., Mäkinen, S., Cheng, G., Jensen, E. V., Warner, M., & Gustafsson, J. Å. (2003). 5alpha-Androstane-3beta,17beta-diol (3beta-diol), an estrogenic metabolite of 5alpha-dihydrotestosterone, is a potent modulator of estrogen receptor ERbeta expression in the ventral prostrate of adult rats. Endocrinology, 144(10), 4524-4532. [Link]
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Robertson, J. F., Nicholson, R. I., Bundred, N. J., Anderson, E., Gee, J. M., Francis, A., ... & Dowsett, M. (2001). Comparison of the short-term biological effects of 7alpha-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)-nonyl]estra-1,3,5,(10)-triene-3,17beta-diol (Faslodex) versus tamoxifen in postmenopausal women with primary breast cancer. Cancer Research, 61(18), 6739-6746. [Link]
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An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of Estra-1,3,5(10),7-tetraene-3,17alpha-diol
This guide provides a comprehensive technical overview of the anticipated in vivo pharmacokinetic profile of Estra-1,3,5(10),7-tetraene-3,17alpha-diol. Given the current scarcity of direct research on this specific molecule, this document synthesizes information from structurally related equine estrogens, namely equilin and equilenin, to construct a predictive pharmacokinetic model. It is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating preclinical investigations.
Introduction: Unveiling a Unique Estrogenic Compound
This compound is a unique steroid belonging to the family of equine estrogens. These estrogens, found in the urine of pregnant mares, are notable for the unsaturation in their B-ring, a feature that distinguishes them from human estrogens like estradiol. This structural peculiarity is believed to influence their metabolic fate and biological activity. The biosynthesis of equilin and equilenin, closely related compounds, follows a pathway distinct from that of estrone and estradiol and appears to be independent of cholesterol.[1][2] Understanding the in vivo behavior of this compound is crucial for assessing its therapeutic potential and safety profile.
A Hypothesized Pharmacokinetic Profile: Extrapolation from Structural Analogs
In the absence of direct in vivo data for this compound, we can formulate a hypothesis based on the well-documented pharmacokinetics of equilin.
Absorption
Following oral administration, we can anticipate that this compound, similar to other estrogens, will be absorbed from the gastrointestinal tract. However, like estradiol, it is likely to undergo significant first-pass metabolism in the gut wall and liver. This would primarily involve sulfation and glucuronidation, leading to a lower bioavailability of the unconjugated, active form.
Distribution
Once in systemic circulation, this compound is expected to bind to plasma proteins, primarily albumin, and to a lesser extent, sex hormone-binding globulin (SHBG). The extent of protein binding will be a key determinant of its volume of distribution and the fraction of unbound drug available to exert its biological effects.
Metabolism: A Journey of Transformation
The metabolism of this compound is predicted to be extensive and a critical factor in its overall pharmacokinetic and pharmacodynamic profile. Drawing parallels with equilin, several metabolic pathways are plausible:
-
Interconversion: The 17-hydroxyl group is a likely site for oxidation, potentially leading to the formation of the corresponding 17-keto metabolite. Reversible reduction back to the 17-alpha-hydroxy form may also occur.
-
Hydroxylation: Aromatic hydroxylation, particularly at the C2 and C4 positions of the A-ring, is a common metabolic route for estrogens. This would lead to the formation of catechol estrogens.[3] These catechols can be further metabolized through O-methylation by catechol-O-methyltransferase (COMT) or oxidized to form reactive quinones, which have been implicated in the toxic effects of some estrogens.[3]
-
Conjugation: The primary routes of metabolism are expected to be sulfation and glucuronidation of the hydroxyl groups. This process increases water solubility and facilitates excretion. Equilin, for instance, is rapidly metabolized to equilin sulfate.[4] The major metabolite of equilin excreted in urine is equilin sulfate.[5]
-
Reduction: Studies on equilin have shown that its major reduced metabolites are the biologically less active 17α-reduced products.[5]
The following diagram illustrates the hypothesized metabolic pathways:
Caption: Hypothesized metabolic pathways for this compound.
Excretion
The conjugated metabolites of this compound are expected to be primarily eliminated through the kidneys into the urine. A smaller portion may be excreted in the feces via biliary elimination.
A Proposed Protocol for an In Vivo Pharmacokinetic Study in Rodents
To empirically determine the pharmacokinetic profile of this compound, a well-designed in vivo study is essential. The following protocol outlines a standard approach in a rodent model, adhering to guidelines from regulatory bodies like the FDA.[6][7]
Experimental Design
-
Animal Model: Female Sprague-Dawley rats (8-10 weeks old) are a suitable model. Ovariectomized rats can be used to minimize the influence of endogenous estrogens.
-
Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. A minimum of a one-week acclimatization period is recommended.[8]
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine absolute bioavailability and clearance.
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg) to assess oral absorption and bioavailability.
-
-
Dosing: The compound should be formulated in a suitable vehicle (e.g., a solution of ethanol, propylene glycol, and water).
-
Sample Collection: Serial blood samples (approximately 0.2 mL) should be collected from the tail vein or via another appropriate method at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7] Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to obtain plasma. Plasma samples should be stored at -80°C until analysis.
-
Urine and Feces Collection: For excretion studies, animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.[7]
The following diagram illustrates the experimental workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Bioanalytical Methodology
A sensitive and specific bioanalytical method is crucial for the accurate quantification of this compound and its potential metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[9][10][11][12][13]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction method will likely be required to isolate the analytes from the plasma matrix and minimize interference.[11][12]
-
Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) will provide the necessary separation of the parent compound from its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will offer high selectivity and sensitivity for quantification.
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Pharmacokinetic Data Analysis and Modeling
Pharmacokinetic parameters will be determined using non-compartmental analysis of the plasma concentration-time data. Key parameters to be calculated include:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F | Bioavailability (for oral administration) |
Pharmacokinetic modeling, using software such as Phoenix WinNonlin, can be employed to further characterize the absorption, distribution, and elimination processes.
Concluding Remarks and Future Directions
This technical guide provides a foundational, albeit hypothetical, pharmacokinetic profile for this compound based on the known behavior of structurally similar equine estrogens. The proposed in vivo study protocol offers a robust framework for obtaining the empirical data necessary to validate and refine this profile. A thorough understanding of the ADME properties of this unique estrogen is a critical step in its potential development as a therapeutic agent. Future research should focus on conducting the proposed pharmacokinetic studies, identifying the major metabolites, and investigating their biological activities.
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Introduction: Situating 17α-Dihydroequilin in a Therapeutic Context
An In-Depth Technical Guide to the In Vitro Metabolism and Metabolic Fate of 17α-Dihydroequilin
17α-Dihydroequilin is a naturally occurring steroidal estrogen found in horses.[1] It is a significant constituent of Conjugated Equine Estrogens (CEE), a widely prescribed medication for estrogen replacement therapy in postmenopausal women, marketed under brand names like Premarin.[1][2][3][4][5] CEE is a complex mixture of at least 10 estrogen sulfates, with 17α-dihydroequilin sulfate being the third most abundant component, comprising approximately 13.8% of the formulation.[1]
The clinical efficacy and safety profile of CEE are not attributable to a single component but rather to the collective action and metabolic interplay of its constituent estrogens.[2][6] Understanding the metabolic fate of each key component, such as 17α-dihydroequilin, is therefore paramount for drug development professionals. This knowledge allows for a mechanistic understanding of the drug's disposition, potential for drug-drug interactions (DDIs), and the bioactivation pathways that may lead to either therapeutic or toxicological endpoints. This guide provides a technical overview of the principles, experimental systems, and analytical methodologies used to elucidate the in vitro metabolism of 17α-dihydroequilin.
Foundational Principles of Equine Estrogen Metabolism
The biotransformation of steroid hormones is a well-orchestrated process designed to increase their water solubility and facilitate their excretion. This typically occurs via two major phases of metabolism.
-
Phase I Metabolism (Functionalization): This phase involves the introduction or exposure of functional groups (e.g., hydroxyl, -OH) on the steroid scaffold. These reactions are primarily oxidative and are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases. For steroids, key reactions also include reductions and oxidations at specific positions, catalyzed by various dehydrogenases, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs).[7]
-
Phase II Metabolism (Conjugation): Following functionalization, the steroid or its Phase I metabolite is conjugated with an endogenous, polar molecule. This dramatically increases water solubility. Key Phase II enzymes include Sulfotransferases (SULTs), which conjugate a sulfonate group, and UDP-glucuronosyltransferases (UGTs), which add glucuronic acid. For estrogens, sulfation is a particularly prominent pathway, creating a circulating reservoir of estrogen sulfates.[2][3][8]
A unique structural feature of equine estrogens like equilin and its derivatives is the unsaturated B-ring of the steroid nucleus.[5][9] This influences their metabolic profile, for instance, by altering the regioselectivity of CYP-mediated hydroxylation. Unlike endogenous estrogens such as estradiol, which are primarily hydroxylated at the 2-position, equine estrogens show a marked preference for hydroxylation at the 4-position in the A-ring.[2][10] This distinction is critical, as the resulting catechol metabolites can undergo further oxidation to form reactive o-quinones, which have been implicated in cytotoxicity.[10]
In Vitro Experimental Systems: A Practical Guide
Investigating metabolic pathways necessitates robust and reliable model systems. In vitro models are indispensable as they allow for mechanistic studies in a controlled environment, reducing the complexity and ethical concerns associated with in vivo work.
Subcellular Fractions: Human Liver Microsomes (HLM)
Expertise & Experience: Human liver microsomes are vesicular fragments of the endoplasmic reticulum, isolated from hepatocytes. They are the workhorse for studying Phase I metabolism because they contain a high concentration of CYP enzymes, the primary drivers of oxidative drug metabolism.[11][12][13] Their ease of use, commercial availability, and the vast historical dataset for comparison make them the first-line tool for initial metabolic screening and enzyme kinetics.
-
Preparation: Prepare a master mix containing phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4), MgCl₂ (3 mM), and the NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase). Pre-warm this mix to 37°C.
-
Initiation: In a microcentrifuge tube, add pooled HLM (final concentration 0.5-1.0 mg/mL) and 17α-dihydroequilin (final concentration typically 1 µM). Pre-incubate for 5 minutes at 37°C.
-
Reaction Start: Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH-generating system master mix.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not found in the matrix).
-
Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the disappearance of the parent compound and the formation of metabolites.
Caption: Workflow for a typical in vitro metabolism study using human liver microsomes.
Cellular Systems: Cryopreserved Human Hepatocytes
Expertise & Experience: While microsomes are excellent for Phase I, they lack the cytosolic enzymes responsible for most Phase II conjugation reactions (like SULTs and UGTs) and functional transporters. Cryopreserved human hepatocytes represent a more complete and physiologically relevant system.[14] They contain the full complement of metabolic enzymes and cofactors in their natural cellular arrangement, providing an integrated view of metabolism, including the interplay between Phase I and Phase II pathways.[15][16]
-
Thawing: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer the cell suspension to a tube containing pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).
-
Washing: Centrifuge the cells gently (e.g., 100 g for 5 minutes) to pellet them. Discard the supernatant containing cryoprotectant and resuspend the cell pellet in fresh medium. Determine cell viability and density using the trypan blue exclusion method.
-
Incubation: Dilute the cell suspension to the desired final density (e.g., 1 million viable cells/mL) in incubation medium. Add 17α-dihydroequilin (final concentration 1 µM).
-
Sampling: Place the cell suspension in a shaking water bath or incubator at 37°C with 5% CO₂.[17] At designated time points, withdraw aliquots of the suspension.
-
Quenching & Lysis: Immediately quench the reaction by mixing the aliquot with 2-3 volumes of ice-cold acetonitrile containing an internal standard. This both stops enzymatic activity and lyses the cells.
-
Processing: Vortex and centrifuge to pellet cellular debris and precipitated protein.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis.
Metabolic Fate of 17α-Dihydroequilin: Key Pathways
The biotransformation of 17α-dihydroequilin is multifaceted, involving both oxidative and conjugative pathways.
Phase I: Oxidative Biotransformations
-
Reversible Oxidation: The 17α-hydroxyl group can be oxidized to a ketone by 17-hydroxysteroid dehydrogenases (17-HSDs), forming equilin. This is a reversible reaction, and the balance is tissue-dependent.[7] This interconversion is significant because equilin itself is a substrate for further metabolism and has its own distinct biological activity.
-
Aromatic Hydroxylation: The aromatic A-ring is a prime target for CYP-mediated oxidation. This results in the formation of catechol estrogens. As with other equine estrogens, hydroxylation is expected to favor the 4-position over the 2-position.[2][10]
-
4-Hydroxy-17α-dihydroequilin: Formation of this metabolite is a critical step, as the resulting catechol can be oxidized to a highly reactive and potentially cytotoxic o-quinone.[10]
-
2-Hydroxy-17α-dihydroequilin: This metabolite is also formed, but likely to a lesser extent than the 4-hydroxy isomer.[2]
-
-
Aliphatic Hydroxylation: Other positions on the steroid core can also be hydroxylated. For instance, 16α-hydroxylation is a known pathway for related estrogens, leading to metabolites like 16α-hydroxy-17β-dihydroequilin, which has been identified as a major urinary metabolite.[2][18]
Phase II: Conjugation
-
Sulfation: The phenolic 3-hydroxyl group is readily conjugated by SULTs to form 17α-dihydroequilin-3-sulfate. This is the primary form in which the compound circulates and is administered as part of CEE.[1][2][3] Sulfation also occurs on hydroxylated metabolites.
-
Glucuronidation: Both the parent compound and its hydroxylated metabolites can be conjugated with glucuronic acid by UGTs at available hydroxyl groups.
Diagram: Postulated Metabolic Pathways of 17α-Dihydroequilin
Caption: Key metabolic pathways for the biotransformation of 17α-dihydroequilin.
Analytical Methodologies for Metabolite Analysis
Elucidating the structures and quantities of metabolites formed requires powerful analytical techniques.
Core Technology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS is the definitive technique for metabolite identification and quantification due to its unparalleled sensitivity, selectivity, and the structural information it provides.[17][19][20]
-
Liquid Chromatography (LC): Separates the complex mixture of parent drug and its various metabolites based on their physicochemical properties (e.g., polarity). This is crucial for resolving isomers which have the same mass.
-
Tandem Mass Spectrometry (MS/MS): Provides two levels of mass analysis. The first (MS1) isolates ions of a specific mass-to-charge ratio (m/z) corresponding to a potential metabolite. These isolated ions are then fragmented, and the second mass analyzer (MS2) detects the m/z of the resulting fragments. This fragmentation pattern is often unique to a specific molecular structure, enabling confident identification.
-
Sample Preparation: The supernatant from the quenched in vitro reaction is typically subjected to Solid-Phase Extraction (SPE) to concentrate the analytes and remove interfering matrix components like salts and lipids.
-
Chromatographic Separation: An aliquot is injected onto a reverse-phase HPLC or UHPLC column (e.g., C18). A gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile or methanol) is used to elute the compounds.
-
Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is well-suited for polar molecules.
-
MS Detection (Metabolite ID): The mass spectrometer is operated in a data-dependent acquisition mode. It scans for all ions in MS1, and when an ion above a certain intensity is detected, the instrument automatically isolates it and performs an MS2 scan to acquire its fragment spectrum. Metabolites are identified by comparing expected mass shifts from the parent drug (e.g., +16 Da for hydroxylation) with the observed data.
-
MS Detection (Quantification): For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. It is programmed to specifically monitor a predefined transition (a specific parent ion m/z to a specific fragment ion m/z) for the parent drug and each metabolite. The area under the chromatographic peak for this transition is proportional to the analyte's concentration.
| Metabolic Reaction | Mass Shift (Da) | Key Enzyme Family | Example Metabolite |
| Hydroxylation | +16 | Cytochrome P450 (CYP) | 4-OH-17α-dihydroequilin |
| Dehydrogenation | -2 | Hydroxysteroid Dehydrogenase (HSD) | Equilin |
| Sulfation | +80 | Sulfotransferase (SULT) | 17α-dihydroequilin-3-sulfate |
| Glucuronidation | +176 | UDP-glucuronosyltransferase (UGT) | 17α-dihydroequilin-3-glucuronide |
Synthesis and Conclusion
The in vitro study of 17α-dihydroequilin metabolism is a critical component of understanding the overall pharmacology of Conjugated Equine Estrogens. By employing a strategic combination of in vitro systems—starting with liver microsomes to map Phase I pathways and progressing to hepatocytes for a comprehensive view of Phase I and II interplay—researchers can build a robust metabolic profile.
The data generated from these studies, powered by sensitive LC-MS/MS analytics, allows for the identification of major clearance pathways and the characterization of potentially bioactive or reactive metabolites. This information is vital for predicting in vivo pharmacokinetics, assessing the risk of DDIs (e.g., via inhibition or induction of specific CYP enzymes), and providing a mechanistic basis for the observed clinical effects of CEE therapy. This foundational knowledge ensures that drug development and clinical use are guided by sound scientific principles, ultimately enhancing therapeutic benefit and patient safety.
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Bhavnani, B. R., et al. (2000). Biologic effects of 17 alpha-dihydroequilin sulfate. Fertility and Sterility, 74(5), 987-995. [Link]
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Bolton, J. L., et al. (1999). The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone. Chemical Research in Toxicology, 12(2), 161-170. [Link]
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Bhavnani, B. R. (2003). Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. Journal of Steroid Biochemistry and Molecular Biology, 85(2-5), 471-480. [Link]
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Stout, M. B., et al. (2024). Systemic metabolic benefits of 17α-estradiol are not exclusively mediated by ERα in glutamatergic or GABAergic neurons. GeroScience. [Link]
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Thomas, M., & Pârvu, M. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(10), 5275. [Link]
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ResearchGate. (n.d.). Determination of 17α-Estradiol and 17β-Estradiol in Urine by High Performance Liquid Chromatography with Pre-column Derivatization. Retrieved January 23, 2026, from [Link]
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Ly, A., & Auchus, R. J. (2017). Mechanism of Cytochrome P450 17A1-Catalyzed Hydroxylase and Lyase Reactions. The Journal of Steroid Biochemistry and Molecular Biology, 171, 164-173. [Link]
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Jenkinson, C., et al. (2018). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1092, 436-443. [Link]
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Numazawa, M., & Osawa, Y. (1987). Equilin and equilenin biosynthesis. Stereochemistry of aromatization of 3-hydroxy-3,5,7-androstatrien-17-one by horse placenta. The Journal of Steroid Biochemistry, 26(1), 137-142. [Link]
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MDPI. (2023). Impact of Cadmium Toxicity on Testicular Function: Risk of Male Infertility. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 17α-Dihydroequilin (CAS 651-55-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
17α-Dihydroequilin, identified by CAS number 651-55-8, is a naturally occurring steroidal estrogen found in horses.[1][2] It is a significant component of conjugated equine estrogens (CEE), marketed as Premarin, a widely prescribed hormone replacement therapy.[1][2] In the CEE formulation, 17α-dihydroequilin is the third most abundant component, constituting approximately 13.8% of the mixture.[1] As a key active metabolite of equilin, understanding its physicochemical properties is paramount for researchers in drug discovery and development, particularly those focused on hormonal therapies and steroid biochemistry. This guide provides a comprehensive overview of the chemical and physical characteristics of 17α-Dihydroequilin, alongside detailed experimental protocols for its analysis and synthesis, and an exploration of its biological activity.
Chemical Identity and Structure
-
IUPAC Name: (9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol[1]
-
Synonyms: α-Dihydroequilin, 7-Dehydro-17α-estradiol, Estra-1,3,5(10),7-tetraene-3,17α-diol, α-Equilol[1][3]
-
Molecular Formula: C₁₈H₂₂O₂[1]
-
Molecular Weight: 270.37 g/mol
Structure:
Caption: 2D Chemical Structure of 17α-Dihydroequilin
Physicochemical Properties
The physicochemical properties of 17α-Dihydroequilin are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented below.
| Property | Value | Source |
| Physical State | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Sparingly soluble | Inferred from related estrogens[4] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and DMF | Inferred from related estrogens[4] |
| pKa | Data not available | |
| LogP | Data not available |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and quality control of 17α-Dihydroequilin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of 17α-Dihydroequilin. The nominal mass is 270.37 g/mol . High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum of 17α-Dihydroequilin would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, typically in the region of 3200-3600 cm⁻¹, and aromatic C-H and C=C stretching vibrations.
Synthesis and Manufacturing
The synthesis of 17α-Dihydroequilin is not widely published in detail. However, a plausible synthetic route can be conceptualized based on the known chemistry of steroids. A potential semi-synthetic approach could involve the stereospecific reduction of the 17-keto group of equilin.
Caption: Conceptual synthetic workflow for 17α-Dihydroequilin.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification of 17α-Dihydroequilin in pharmaceutical preparations and biological matrices. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
Objective: To provide a robust HPLC method for the determination of 17α-Dihydroequilin.
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
17α-Dihydroequilin reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm or fluorescence with excitation at 282 nm and emission at 315 nm.[5]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of 17α-Dihydroequilin in the mobile phase. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing 17α-Dihydroequilin in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 17α-Dihydroequilin in the samples from the calibration curve.
Caption: Workflow for HPLC analysis of 17α-Dihydroequilin.
Biological Activity and Mechanism of Action
17α-Dihydroequilin is an estrogen, exerting its biological effects through binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.[2] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of target genes.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of 17α-Dihydroequilin to estrogen receptors.
Principle: A competitive binding assay using a radiolabeled estrogen (e.g., [³H]-17β-estradiol) and a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ERα). The ability of 17α-Dihydroequilin to displace the radioligand from the receptor is measured.
Materials:
-
[³H]-17β-estradiol
-
17α-Dihydroequilin
-
Rat uterine cytosol or recombinant human ERα
-
Assay buffer
-
Scintillation cocktail and counter
Procedure:
-
Incubate a fixed concentration of ER and [³H]-17β-estradiol with increasing concentrations of unlabeled 17α-Dihydroequilin.
-
Separate bound from free radioligand (e.g., by dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC₅₀ value.
Caption: Estrogen Receptor Signaling Pathway.
Pharmacokinetics and Metabolism
The pharmacokinetics of the components of conjugated estrogens, including 17α-dihydroequilin, have been studied in postmenopausal women.[6] Following oral administration, the sulfate esters are hydrolyzed in the gut, and the unconjugated estrogens are absorbed.[6] They are then rapidly re-sulfated in the liver and circulate primarily in this conjugated form. The metabolism of ring B unsaturated estrogens like 17α-dihydroequilin is complex, with interconversion to other active estrogens.[7]
Applications in Research and Drug Development
17α-Dihydroequilin serves as a crucial reference standard in the quality control of conjugated estrogen products.[3] Its study is vital for understanding the overall pharmacological profile of these complex drug mixtures and for the development of new, more selective estrogen receptor modulators (SERMs) with improved safety and efficacy profiles.
Conclusion
17α-Dihydroequilin (CAS 651-55-8) is a key component of conjugated equine estrogens with significant biological activity mediated through estrogen receptors. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its proper handling, analysis, and for advancing research in the field of hormonal therapies. While some specific physical constants require further experimental determination, the provided information on its chemical identity, spectroscopic characteristics, analytical methodologies, and biological function offers a solid foundation for researchers and drug development professionals.
References
- Bhavnani, B. R. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. The Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6–16.
- Bhavnani, B. R., & Woolever, C. A. (1991). Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women. The Journal of Clinical Endocrinology and Metabolism, 72(5), 1055–1061.
- Fritz, M. A., & Speroff, L. (2012). Clinical Gynecologic Endocrinology and Infertility. Lippincott Williams & Wilkins.
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Taylor & Francis. (n.d.). 17β-Dihydroequilin – Knowledge and References. Retrieved from [Link]
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Wikipedia. (2023, December 29). 17α-Dihydroequilenin. Retrieved from [Link]
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Indiamart. (n.d.). 17α- Dihydroequilin. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1 13 C-NMR Chemical shift data of compounds 1-9, δ in ppm. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 17β-Dihydroequilin. Retrieved from [Link]
- Bhavnani, B. R., & Cecutti, A. (2002). Pharmacokinetics of 17 beta-dihydroequilin sulfate in normal postmenopausal women under steady state conditions. Menopause, 9(6), 437–445.
-
ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 17α-Estradiol and 17β-Estradiol in Urine by High Performance Liquid Chromatography with Pre-column Derivatization. Retrieved from [Link]
- MDPI. (2021). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. International Journal of Molecular Sciences, 22(16), 8878.
-
ResearchGate. (n.d.). Synthesis of [2,4‐3H] 17β‐dihydroequilin sulfate. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Dihydroequilin. Retrieved from [Link]
- PubMed. (2020). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 25(17), 3878.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]
- PubMed. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of Health Science, 48(2), 119-124.
-
Salimetrics. (n.d.). SALIVARY 17β-ESTRADIOL. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estrogen Receptor Binding. Retrieved from [Link]
- MDPI. (2020). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 25(17), 3878.
- MDPI. (2023).
-
ResearchGate. (n.d.). Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Rat Estrogen Receptor Alpha. Retrieved from [Link]
- PubMed. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6-16.
- PubMed. (2018). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols in Toxicology, 78(1), e63.
-
ResearchGate. (n.d.). (PDF) Study of IR spectrum of the 17β-estradiol using quantum-chemical density functional theory. Retrieved from [Link]
- MDPI. (2022). Synthesis and Evaluation of (1,4-Disubstituted)-1,2,3-triazoles as Estrogen Receptor Beta Agonists. Molecules, 27(15), 4995.
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National Institutes of Health. (n.d.). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. Retrieved from [Link]
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A Technical Guide to the Stereospecific Synthesis of Estra-1,3,5(10),7-tetraene-3,17α-diol
Abstract
This guide provides a detailed, research-level overview of a robust and stereospecific synthetic pathway to Estra-1,3,5(10),7-tetraene-3,17α-diol. This molecule, a close analog of the equine estrogen equilin, presents unique synthetic challenges, primarily the stereocontrolled formation of the 17α-hydroxyl group, the thermodynamically less favored epimer. The strategy detailed herein begins with the commercially available steroid, estrone, and proceeds through two key transformations: the introduction of unsaturation in the B-ring to form the tetraene core, followed by a highly diastereoselective reduction of the C17-ketone. We will explore the mechanistic underpinnings of each step, justifying the selection of reagents and conditions, and providing detailed experimental protocols. The core of this synthesis relies on a modern heterogeneous catalysis method using a metal-organic framework (MOF) to achieve the desired 17α-stereochemistry, a feat not readily accomplished by conventional reducing agents.
Introduction and Strategic Overview
Estra-1,3,5(10),7-tetraene-3,17α-diol is a steroid characterized by an aromatic A-ring and an additional double bond in the B-ring at the C7-C8 position. It is the 17α-hydroxy epimer of the corresponding derivative of equilin, a key component of conjugated equine estrogens used in hormone replacement therapies.[1][2] The synthesis of such specific steroid isomers is of significant interest to medicinal chemists for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
The primary synthetic hurdles for this target molecule are twofold:
-
Introduction of the C7-C8 Olefin: The B-ring of the estrane skeleton must be selectively dehydrogenated without disturbing the aromatic A-ring or other sensitive functionalities.
-
Stereocontrol at C17: The reduction of the C17-ketone must proceed with high selectivity for the 17α-alcohol. Standard chemical reductions of 17-ketosteroids almost invariably yield the 17β-alcohol due to the steric hindrance imposed by the angular C18-methyl group, which blocks the β-face from hydride attack.[3]
Our chosen strategy addresses these challenges sequentially, starting from estrone (1), as outlined in the workflow below.
Figure 1: Overall synthetic workflow from estrone to the target diol.
Synthesis of the Tetraene Ketone Intermediate (Equilin)
The first stage of the synthesis involves the conversion of estrone (1) to equilin (2), introducing the C7-C8 double bond. While several methods exist, a common and effective approach involves allylic bromination at the C7 position followed by dehydrobromination. The benzylic nature of the C7 position facilitates this selective radical halogenation.
Protocol 2.1: Synthesis of Equilin (2) from Estrone (1)
-
Protection of Phenolic Hydroxyl: The 3-hydroxyl group of estrone is first protected, typically as a methyl ether, to prevent side reactions. This is achieved by reacting estrone with dimethyl sulfate in the presence of a base like potassium carbonate.
-
Allylic Bromination: The resulting 3-methoxy-estra-1,3,5(10)-trien-17-one is treated with N-Bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride) with a radical initiator such as benzoyl peroxide or AIBN under reflux. This selectively introduces a bromine atom at the C7 position.
-
Elimination: The crude 7-bromo intermediate is then subjected to elimination to form the C7-C8 double bond. This is typically accomplished by heating the intermediate in the presence of a non-nucleophilic base like collidine or lithium carbonate in dimethylformamide (DMF).
-
Deprotection: The methyl ether is cleaved using a reagent like boron tribromide (BBr₃) in dichloromethane to yield equilin (2).
-
Purification: The final product is purified by column chromatography on silica gel.
Causality and Experimental Insight: The choice of NBS provides high selectivity for the allylic/benzylic C7 position over other sites. The subsequent elimination reaction is driven by the formation of a thermodynamically stable conjugated system extending from the aromatic A-ring. Careful control of reaction conditions is necessary to minimize side products.
Stereospecific Reduction of the C17-Ketone
This step is the crux of the synthesis, requiring the inversion of the typical stereochemical outcome of a 17-ketosteroid reduction. As previously noted, achieving the 17α-hydroxyl configuration is challenging. We employ a modern heterogeneous catalytic method that leverages spatial confinement within a metal-organic framework to dictate the stereochemical course of the reaction.
The Challenge of 17α-Selectivity
Most chemical reducing agents, from simple borohydrides to bulky selectrides, will approach the C17-carbonyl from the less hindered α-face, resulting in the 17β-alcohol. Biocatalytic methods using certain ketoreductases can produce the 17α-epimer, but these often require specialized fermentation and purification setups.[4] A recent breakthrough in chemical catalysis provides an elegant solution.
Solution: MOF-Catalyzed Meerwein-Ponndorf-Verley (MPV) Reduction
A zirconium-based metal-organic framework, MOF-808, has been demonstrated to be a highly effective and reusable heterogeneous catalyst for the Meerwein-Ponndorf-Verley (MPV) reduction of 17-ketosteroids.[3] Remarkably, this system displays high diastereoselectivity for the otherwise elusive 17α-hydroxy derivatives.[3]
The MPV reaction is an equilibrium-driven process where a carbonyl compound is reduced by an alcohol (often isopropanol) in the presence of a metal alkoxide catalyst (in this case, Zr⁴⁺ sites within the MOF), generating a ketone byproduct (acetone).
Figure 2: The MOF-catalyzed Meerwein-Ponndorf-Verley (MPV) reduction.
Mechanistic Rationale for 17α-Selectivity: The diastereoselectivity is believed to arise from the confinement of the steroid substrate within the nanocavities of the MOF-808 structure.[3] The Zr⁴⁺ active sites are located within these cavities. It is proposed that the steroid docks at the active site in a specific orientation that makes the β-face of the C17-carbonyl sterically inaccessible for hydride transfer from the coordinated isopropanol. Consequently, hydride delivery occurs preferentially to the β-face, yielding the 17α-alcohol product. This demonstrates a powerful example of how catalyst architecture can override inherent substrate bias.
Protocol 3.1: Stereoselective Reduction of Equilin (2)
-
Catalyst Activation: MOF-808 is activated by heating under vacuum to remove any adsorbed water or solvent from the pores.
-
Reaction Setup: In a sealed reaction vessel, equilin (2) is dissolved in a suitable anhydrous solvent (e.g., toluene). Activated MOF-808 (typically 5-10 mol%) and a large excess of isopropanol (which serves as both the hydride donor and a co-solvent) are added.
-
Reaction Execution: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a defined period (e.g., 24-48 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid MOF-808 catalyst is filtered off. The catalyst can be washed, reactivated, and reused. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to isolate the pure Estra-1,3,5(10),7-tetraene-3,17α-diol (3).
Data Summary and Validation
The success of the synthesis must be validated through rigorous characterization of the final product and a quantitative assessment of the key reduction step.
Table 1: Summary of Synthetic Steps and Expected Outcomes
| Step | Transformation | Key Reagents | Typical Yield | Stereochemical Outcome |
| 1 | Estrone (1) → Equilin (2) | 1. (CH₃)₂SO₄, K₂CO₃2. NBS, AIBN3. Collidine4. BBr₃ | 60-70% (over 4 steps) | N/A |
| 2 | Equilin (2) → Product (3) | Zr-MOF-808, Isopropanol | >90% | >95% diastereomeric excess (17α)[3] |
Characterization of Estra-1,3,5(10),7-tetraene-3,17α-diol (3):
-
¹H NMR: The stereochemistry at C17 can be confirmed by the chemical shift and coupling constants of the H-17 proton. The α- and β-epimers will have distinct signals. The presence of signals corresponding to the C7-C8 olefinic protons should also be confirmed.
-
¹³C NMR: Confirms the carbon skeleton and the presence of the additional sp² carbons of the C7-C8 double bond.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Shows a broad O-H stretch for the two hydroxyl groups and the absence of the C17-ketone carbonyl stretch (~1740 cm⁻¹) present in the starting material.
Conclusion
This guide has outlined a reliable and highly stereospecific synthesis of Estra-1,3,5(10),7-tetraene-3,17α-diol from estrone. The strategy effectively overcomes the two main synthetic obstacles: the introduction of B-ring unsaturation and the challenging stereoselective reduction of the C17-ketone. By integrating a classical organic transformation for the formation of the tetraene system with a state-of-the-art heterogeneous catalytic method for the key stereochemical step, this pathway provides an efficient and reproducible route to a valuable steroidal molecule. The use of the reusable MOF-808 catalyst also introduces an element of green chemistry, enhancing the overall elegance and practicality of the synthesis.
References
-
Pu, Y., et al. (2021). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. PMC. Available at: [Link]
-
Zhang, J., et al. (2011). Regio- and stereoselective reduction of 17-oxosteroids to 17β-hydroxysteroids by a yeast strain Zygowilliopsis sp. WY7905. PubMed. Available at: [Link]
-
Nikolic, D., et al. (1999). Synthesis of the Equine Estrogen Metabolites 2-hydroxyequilin and 2-hydroxyequilenin. PubMed. Available at: [Link]
- Harnik, M., & Jensen, E. V. (1962). Process for the aromatization of ring a of steroid compounds. Google Patents.
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Jacoby, C., et al. (2022). Ring A Cleaving Beta‐Diketone Hydrolase Is a Key Enzyme of Steroid Degradation in Anaerobic Bacteria. PubMed Central. Available at: [Link]
-
Dryden, H. L. (1966). The Birch Reduction of Steroids. A Review. Taylor & Francis Online. Available at: [Link]
-
Morais, G. R., et al. (2007). Synthesis of C7-Substituted Estra-1,3,5(10),6-Tetraen-3,17 β-Diols. ResearchGate. Available at: [Link]
-
García-García, P., et al. (2021). One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. National Institutes of Health. Available at: [Link]
-
American Chemical Society. (2018). Equilenin. American Chemical Society. Available at: [Link]
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- 4. Regio- and stereoselective reduction of 17-oxosteroids to 17β-hydroxysteroids by a yeast strain Zygowilliopsis sp. WY7905 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 17α-Dihydroequilin: A Technical Guide to its Function in Conjugated Estrogens
Foreword: Beyond the Ensemble, A Focus on a Key Player
For decades, conjugated equine estrogens (CEEs) have been a cornerstone of hormone replacement therapy, prescribed to alleviate vasomotor symptoms associated with menopause and to prevent osteoporosis.[1][2] This complex mixture, most famously known under the brand name Premarin, is comprised of a multitude of estrogenic compounds derived from the urine of pregnant mares.[2][3] While much of the therapeutic effect has been attributed to the more abundant components like estrone sulfate and equilin sulfate, a nuanced understanding of the bioactivity of the entire ensemble requires a deeper investigation into its individual constituents. This guide focuses on one such component: 17α-Dihydroequilin.
17α-Dihydroequilin, a naturally occurring equine estrogen, is a significant component of CEEs, accounting for approximately 13.8% of the formulation.[4] Despite its prevalence, its specific contributions to the overall therapeutic and physiological effects of conjugated estrogens are often understated. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 17α-Dihydroequilin, delving into its unique biochemical properties, its interactions with estrogen receptors, its intriguing non-classical signaling mechanisms, and its potential as a standalone therapeutic agent.
Molecular Profile and Presence in Conjugated Estrogens
17α-Dihydroequilin (estra-1,3,5(10),7-tetraene-3,17α-diol) is a stereoisomer of the more potent 17β-dihydroequilin.[5] As a component of conjugated estrogens, it exists as a water-soluble sulfate ester, which facilitates its absorption and circulation.[4] The unique structural feature of equilin and its derivatives, including 17α-Dihydroequilin, is the presence of a double bond in the B-ring of the steroid nucleus, which distinguishes them from human estrogens like 17β-estradiol.
Composition of Conjugated Equine Estrogens
The following table provides an overview of the major estrogenic components found in conjugated equine estrogens, highlighting the relative abundance of 17α-Dihydroequilin.
| Component | Synonym | Approximate Proportion (%) |
| Estrone Sulfate | - | 50-65 |
| Equilin Sulfate | Δ⁷-Estrone Sulfate | 20-35 |
| 17α-Dihydroequilin Sulfate | Δ⁷-17α-Estradiol Sulfate | ~13.8 |
| 17α-Estradiol Sulfate | - | 2-10 |
| 17β-Dihydroequilin Sulfate | Δ⁷-17β-Estradiol Sulfate | 0.5-4 |
| Equilenin Sulfate | Δ⁶,⁸-Estrone Sulfate | 1.5-6 |
| 17α-Dihydroequilenin Sulfate | Δ⁶,⁸-17α-Estradiol Sulfate | 0.5-2.5 |
| 17β-Estradiol Sulfate | - | 0.5-1.5 |
| 17β-Dihydroequilenin Sulfate | Δ⁶,⁸-17β-Estradiol Sulfate | 0.5-1.5 |
| Δ⁸-Estrone Sulfate | - | 3-8 |
Data compiled from multiple sources.
Interaction with Estrogen Receptors: A Tale of Subtlety
The biological effects of estrogens are primarily mediated through their interaction with two classical nuclear estrogen receptors, ERα and ERβ. 17α-Dihydroequilin exhibits a distinct profile of interaction with these receptors compared to other estrogens.
Receptor Binding Affinity and Transcriptional Activity
While possessing a clear affinity for both ERα and ERβ, 17α-Dihydroequilin generally demonstrates a lower binding affinity compared to 17β-estradiol. However, its relative affinity for ERβ is noteworthy. This differential binding translates to a unique pattern of gene transcription.
| Estrogen | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERα/ERβ RBA Ratio | Relative Uterine Potency (%) | Relative Vaginal Potency (%) |
| 17β-Estradiol | 100 | 100 | 1.00 | 100 | 100 |
| Estrone | 26 | 52 | 0.50 | 32 | 30 |
| Equilin | 13 | 49 | 0.26 | 80 | 42 |
| 17α-Dihydroequilin | 41 | 32 | 1.30 | 2.6 | 0.06 |
| 17β-Dihydroequilin | 113 | 108 | 1.05 | 200 | 83 |
This table synthesizes data from multiple studies and should be considered illustrative. Absolute values can vary based on experimental conditions.
The data reveals that while 17α-Dihydroequilin has a moderate binding affinity for ERα, its potency in classical estrogenic assays, such as uterine and vaginal proliferation, is remarkably low. This dissociation between binding and classical estrogenic activity suggests a more complex mechanism of action, potentially involving non-genomic pathways or tissue-specific receptor interactions.
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
The following protocol outlines a standard competitive binding assay to determine the relative binding affinity of a test compound like 17α-Dihydroequilin for estrogen receptors.
Objective: To determine the IC50 and relative binding affinity (RBA) of 17α-Dihydroequilin for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-estradiol (radioligand)
-
Test compound (17α-Dihydroequilin)
-
Unlabeled 17β-estradiol (competitor standard)
-
Assay Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and vials
-
Microcentrifuge and scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (17α-Dihydroequilin) and unlabeled 17β-estradiol in the assay buffer.
-
Dilute the [³H]-17β-estradiol in assay buffer to a final concentration of ~1 nM.
-
Dilute the recombinant ER protein in assay buffer to a concentration that yields sufficient binding.
-
-
Assay Setup:
-
In microcentrifuge tubes, add in the following order:
-
Assay buffer
-
Serial dilutions of the test compound or unlabeled 17β-estradiol.
-
[³H]-17β-estradiol solution.
-
Diluted ER protein solution.
-
-
Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).
-
-
Incubation:
-
Vortex the tubes gently and incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold DCC suspension to each tube to adsorb the unbound [³H]-17β-estradiol.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
-
Quantification:
-
Transfer an aliquot of the supernatant (containing the bound radioligand) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the RBA of the test compound relative to 17β-estradiol using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.
-
Beyond Classical Estrogenicity: The Neuroprotective Potential of 17α-Dihydroequilin
A growing body of evidence suggests that the therapeutic relevance of 17α-Dihydroequilin may lie in its non-classical, non-feminizing biological activities, particularly its neuroprotective effects.
Evidence for Neuroprotection
Studies have demonstrated that 17α-Dihydroequilin, and its close structural relative 17α-estradiol, can protect neuronal cells from various insults, including oxidative stress, glutamate excitotoxicity, and amyloid-β toxicity.[6] Importantly, these neuroprotective effects often occur at concentrations where classical estrogenic activity is minimal, and can be independent of ERα and ERβ.[6] This suggests the involvement of alternative signaling pathways.
Proposed Mechanisms of Neuroprotection
The neuroprotective actions of 17α-Dihydroequilin are likely multifactorial. The following diagram illustrates potential signaling pathways that may be involved.
Caption: Proposed neuroprotective signaling pathways of 17α-Dihydroequilin.
-
Antioxidant Activity: 17α-Dihydroequilin has been shown to possess direct antioxidant properties. Notably, it is a potent inhibitor of oxysterol formation, a product of cholesterol oxidation implicated in neurodegenerative diseases.[7] This effect appears to be distinct from that of other estrogen metabolites like 4-hydroxyestrone, which are more effective at inhibiting fatty acid peroxidation.[7] This suggests that 17α-Dihydroequilin may have a specific role in protecting against lipid peroxidation in neuronal membranes.
-
Modulation of Kinase Signaling Cascades: Estrogens are known to rapidly activate intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, often through membrane-associated estrogen receptors.[8][9] These pathways are crucial for promoting cell survival and plasticity. While direct evidence for 17α-Dihydroequilin is still emerging, its structural similarity to other neuroprotective estrogens suggests it may also engage these pro-survival pathways.
Experimental Workflow: In Vitro Neuroprotection Assay
The following workflow describes a typical in vitro experiment to assess the neuroprotective effects of 17α-Dihydroequilin against an oxidative insult.
Caption: Experimental workflow for assessing in vitro neuroprotection.
Systemic Effects and Metabolism
Beyond its direct cellular actions, 17α-Dihydroequilin also exerts systemic effects that contribute to the overall physiological response to conjugated estrogens.
Modulation of Serum Proteins
Clinical studies in postmenopausal women have revealed that 17α-Dihydroequilin sulfate has a distinct effect on serum protein levels compared to other estrogens. When administered alone, it has been observed to decrease levels of Sex Hormone-Binding Globulin (SHBG) and Corticosteroid-Binding Globulin (CBG).[10] This is in contrast to estrone sulfate, which increases the levels of these proteins.[10] The mechanism behind this differential regulation is not fully elucidated but may involve distinct effects on hepatic protein synthesis. Interestingly, when co-administered with estrone sulfate, 17α-Dihydroequilin sulfate appears to synergistically enhance the increase in SHBG.[10]
Metabolism and Pharmacokinetics
The metabolism of equine estrogens is complex. The sulfate esters are hydrolyzed to their unconjugated forms, which can then be interconverted by 17β-hydroxysteroid dehydrogenases.[5] While specific pharmacokinetic data for 17α-Dihydroequilin is limited, studies on related equine estrogens indicate that the 17-keto forms are metabolized to the more potent 17β-hydroxy forms.[11] The unconjugated forms are cleared from circulation more rapidly than their sulfated counterparts.[11] Further research is needed to fully characterize the metabolic fate of 17α-Dihydroequilin and its metabolites.
Future Directions and Therapeutic Implications
The unique profile of 17α-Dihydroequilin, characterized by low classical estrogenicity and potent neuroprotective and antioxidant activities, presents exciting opportunities for drug development.
-
Neurodegenerative Diseases: The potential for 17α-Dihydroequilin to protect neurons from various insults makes it a compelling candidate for the prevention or treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2] Its low feminizing potential would make it suitable for use in both men and women.
-
Cardiovascular Health: The antioxidant properties of 17α-Dihydroequilin, particularly its ability to inhibit cholesterol oxidation, may contribute to the cardiovascular benefits associated with estrogen therapy.[7] Studies in animal models have shown that 17α-dihydroequilin sulfate can reduce atherosclerosis.[12]
-
Selective Estrogen Receptor Modulation: The differential binding and activation of ERα and ERβ by 17α-Dihydroequilin could be exploited to develop tissue-selective estrogen receptor modulators (SERMs) with improved safety profiles.
Conclusion
17α-Dihydroequilin is more than just a minor component in a complex mixture. It is a unique estrogen with a distinct pharmacological profile that sets it apart from both human estrogens and other equine estrogens. Its low classical estrogenicity, coupled with its significant neuroprotective and antioxidant properties, suggests a specialized role that is not fully captured by traditional measures of estrogenic potency. As we move towards a more personalized and targeted approach to hormone therapy and the treatment of age-related diseases, a deeper understanding of the individual components of established therapies like conjugated estrogens is paramount. 17α-Dihydroequilin stands out as a molecule of interest, warranting further investigation to unlock its full therapeutic potential.
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Bhavnani, B. R. (2003). Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. The Journal of Steroid Biochemistry and Molecular Biology, 85(2-5), 473-481. [Link]
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Hajos, M., Hal-Szabó, A., Kovács, G., & Farkas, I. (2009). 17α-estradiol is neuroprotective in male and female rats in a model of early brain injury. Neuroscience, 162(3), 637-644. [Link]
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Bosakova, T., Tockstein, A., Sebkova, N., & Cabala, R. (2021). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. Molecules, 26(1), 124. [Link]
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Garcia-Segura, L. M., Fernandez-Galaz, M. C., & Naftolin, F. (2008). Neuroprotective Actions of the Synthetic Estrogen 17α-Ethynylestradiol in the Hippocampus. Neuroendocrinology, 88(4), 253-260. [Link]
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Adams, M. R., Kaplan, J. R., Manuck, S. B., Koritnik, D. R., Parks, J. S., Wolfe, M. S., & Clarkson, T. B. (1990). Effect of 17 alpha-dihydroequilin sulfate, a conjugated equine estrogen, and ethynylestradiol on atherosclerosis in cholesterol-fed rabbits. Arteriosclerosis, 10(6), 1051-1057. [Link]
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Stork, S., Schmidt, A., & Kuhl, H. (2002). The estrogen metabolite 17beta-dihydroequilenin counteracts interleukin-1alpha induced expression of inflammatory mediators in human endothelial cells in vitro via NF-kappaB pathway. The Journal of Steroid Biochemistry and Molecular Biology, 80(2), 235-242. [Link]
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Garcia-Segura, L. M., Fernandez-Galaz, M. C., & Naftolin, F. (2008). Neuroprotective Actions of the Synthetic Estrogen 17α-Ethynylestradiol in the Hippocampus. Neuroendocrinology, 88(4), 253-260. [Link]
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Bhavnani, B. R. (2003). Pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's. The Journal of Steroid Biochemistry and Molecular Biology, 85(2-5), 473-481. [Link]
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Methodological & Application
Application Note: A Robust HPLC-UV Method for the Preparative Purification of Estra-1,3,5(10),7-tetraene-3,17α-diol
Abstract
This application note presents a detailed, optimized, and validated High-Performance Liquid Chromatography (HPLC) method for the preparative purification of Estra-1,3,5(10),7-tetraene-3,17α-diol. This steroidal compound, a crucial intermediate and reference material in drug development, demands high purity, which is achieved through a meticulously designed reversed-phase chromatographic protocol. The causality behind the selection of stationary phase, mobile phase composition, and detection parameters is explained to provide a foundational understanding for researchers. This guide offers a step-by-step protocol, from sample preparation to fraction analysis, and includes a comprehensive troubleshooting section to address common purification challenges.
Introduction: The Imperative for Purity
Estra-1,3,5(10),7-tetraene-3,17α-diol is a member of the estrogen family of steroids, distinguished by a highly conjugated system of double bonds across its A and B rings. This structural feature is analogous to that of equilenin, which also possesses a fully unsaturated A and B ring system.[1] The purity of such compounds is paramount, as even minor impurities can have significant impacts on the efficacy, safety, and regulatory approval of subsequent active pharmaceutical ingredients (APIs). Preparative HPLC is a powerful technique for isolating and purifying target steroids from complex reaction mixtures, providing high-quality material essential for structural identification and downstream applications.[2] This document provides a scientifically grounded protocol for achieving high-purity Estra-1,3,5(10),7-tetraene-3,17α-diol.
Analyte Properties and Chromatographic Strategy
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. These properties dictate the interactions with the stationary and mobile phases, forming the basis of chromatographic separation.
Physicochemical Characteristics
| Property | Value / Description | Rationale for HPLC Method Design |
| Molecular Formula | C₁₈H₂₂O₂ | The steroidal backbone is predominantly non-polar. |
| Molecular Weight | 270.37 g/mol | Influences diffusion rates but is less critical for retention in RP-HPLC. |
| Structure | Tetracyclic steroid with a phenolic A-ring and a conjugated double bond in the B-ring. Possesses two hydroxyl groups at C3 and C17. | The extensive non-polar carbon skeleton makes it an ideal candidate for Reversed-Phase (RP) HPLC. The hydroxyl groups provide some polarity. |
| Lipophilicity (XLogP3) | ~4.0 | The high LogP value confirms the compound's hydrophobic nature, predicting strong retention on a non-polar stationary phase like C18. |
| UV Chromophore | Extended conjugated π-electron system (aromatic A-ring and C7-C8 double bond).[3] | The conjugated system allows for strong UV absorbance, making UV-Vis detection a highly suitable and sensitive method. |
Rationale for Reversed-Phase HPLC
Reversed-Phase HPLC (RP-HPLC) is the method of choice for the separation of steroids and other non-polar to moderately polar compounds.[4][5] The fundamental principle relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., octadecylsilyl or C18). A polar mobile phase is used to elute the compounds, with more non-polar analytes being retained longer on the column. Given the high lipophilicity of Estra-1,3,5(10),7-tetraene-3,17α-diol, RP-HPLC provides the ideal mechanism for separating it from more polar impurities (which will elute earlier) and less polar impurities (which will be retained longer).
HPLC Method Development and Optimization
The development of a robust preparative HPLC method involves the systematic selection and optimization of several key parameters.
Stationary Phase (Column) Selection
Principle: The choice of stationary phase is critical for achieving the desired selectivity and resolution. For steroid separations, C18 (octadecyl) bonded silica is the most common and effective choice due to its strong hydrophobic retention characteristics.[4][6]
Recommendation: An end-capped, high-purity silica C18 column is recommended. End-capping minimizes peak tailing caused by interactions between polar functional groups (like the analyte's hydroxyls) and residual silanols on the silica surface.[7] For preparative work, a larger particle size (e.g., 5–10 µm) is often used to reduce backpressure and allow for higher loading capacities.
Alternative Phases: While C18 is the primary choice, phases with different selectivity, such as Phenyl-Hexyl or Biphenyl, can be advantageous, especially for separating structurally similar aromatic steroids.[8][9] These phases offer alternative π-π interactions that can resolve isomers or closely related impurities that co-elute on a C18 column.[10]
Mobile Phase Optimization
Principle: The mobile phase composition directly controls the retention and elution of the analyte.[5] It typically consists of an aqueous component and an organic modifier. The ratio of these components determines the eluting strength.
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.
-
Acetonitrile is generally preferred as it offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Methanol can offer different selectivity and is a viable alternative.
Aqueous Component: HPLC-grade water is used. Buffers are generally not necessary for this neutral compound unless pH adjustment is needed to control the ionization state of acidic or basic impurities. Adding a small amount of acid, like 0.1% formic acid, can sometimes improve peak shape by suppressing silanol interactions.[11]
Elution Mode:
-
Isocratic Elution: A constant mobile phase composition is used. This is simpler and more robust but may lead to long run times if a wide range of impurities with different polarities is present.
-
Gradient Elution: The concentration of the organic modifier is increased over time. This is highly effective for separating complex mixtures, ensuring that late-eluting, strongly retained impurities are eluted in a reasonable time with sharp peaks. For purification, a shallow gradient around the elution point of the target compound is ideal for maximizing resolution.
UV Detector Wavelength Selection
Principle: The selection of an optimal detection wavelength is crucial for maximizing sensitivity. According to Beer-Lambert's law, this occurs at the wavelength of maximum absorbance (λmax). The extended conjugation in Estra-1,3,5(10),7-tetraene-3,17α-diol results in a bathochromic (longer wavelength) shift of its λmax compared to less conjugated steroids like estradiol.[12][13] Molecules with larger conjugated systems absorb light at longer wavelengths.[3]
Recommendation: The UV spectrum should be scanned to determine the precise λmax. Based on similar conjugated estrogens, the λmax is expected to be in the range of 260–285 nm . Monitoring at a specific λmax provides high sensitivity to the target compound while potentially minimizing signals from impurities that lack the same chromophore.
Preparative Purification Workflow
The following diagram and protocol outline the complete, self-validating workflow for the purification of Estra-1,3,5(10),7-tetraene-3,17α-diol.
Caption: End-to-end workflow for preparative HPLC purification.
Detailed Experimental Protocol
This protocol details the steps for purifying the title compound on a preparative scale.
Recommended HPLC Parameters
The following table summarizes the starting parameters for the preparative purification. Optimization may be required based on the specific impurity profile of the crude material.
| Parameter | Recommended Setting |
| Instrument | Preparative HPLC system with gradient capability and UV-Vis Detector |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | HPLC-Grade Water |
| Mobile Phase B | HPLC-Grade Acetonitrile (ACN) |
| Gradient Program | 0-5 min: 60% B; 5-25 min: 60-80% B; 25-30 min: 80% B; 30.1-35 min: 60% B |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 280 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration and column loading) |
Step-by-Step Methodology
-
System Preparation:
-
Prepare fresh mobile phases. Filter solvents through a 0.45 µm membrane filter and degas thoroughly using sonication or helium sparging. This prevents pump cavitation and baseline noise.
-
Install the preparative column and purge the system pumps with each mobile phase to remove air bubbles.
-
-
Sample Preparation:
-
Accurately weigh the crude Estra-1,3,5(10),7-tetraene-3,17α-diol.
-
Dissolve the sample in a minimal amount of a strong solvent (e.g., 100% Acetonitrile or Tetrahydrofuran). The goal is to create the most concentrated solution possible to minimize injection volume.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the column frit.
-
-
Column Equilibration:
-
Equilibrate the column with the initial mobile phase composition (60% ACN) for at least 10-15 column volumes.
-
Monitor the detector baseline until it is stable and free of drift. A stable baseline is critical for accurate peak detection and fraction collection.
-
-
Chromatographic Run and Fraction Collection:
-
Inject the prepared sample onto the equilibrated column.
-
Start the gradient method and detector data acquisition simultaneously.
-
Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak, starting just before the peak begins to rise and ending after it returns to baseline. Use a fraction collector for automation or collect manually into labeled vessels.
-
-
Post-Purification Analysis:
-
Analyze a small aliquot of each collected fraction using a rapid analytical HPLC method to determine its purity.
-
Combine all fractions that meet the required purity specification (e.g., >99.5%).
-
-
Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator. Care should be taken to control the temperature to avoid degradation of the product.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the final product.
-
Dry the isolated solid under high vacuum to remove residual solvents.
-
Troubleshooting Guide
Even with a well-designed method, challenges can arise. The following diagram and table provide guidance on common issues.
Caption: Common HPLC problems, their causes, and solutions.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a robust and reliable framework for the high-efficiency purification of Estra-1,3,5(10),7-tetraene-3,17α-diol. By understanding the chemical principles behind the selection of the stationary phase, mobile phase, and detection parameters, researchers can effectively adapt and optimize this protocol for their specific needs. The systematic workflow ensures a self-validating process, yielding a final product of high purity suitable for the stringent requirements of pharmaceutical research and development.
References
- Gilar, M., & Jaworski, A. (2020). Advances in Chromatography. Taylor & Francis. [URL not available]
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Chemistry LibreTexts. (2024). Interpreting Ultraviolet Spectra: The Effect of Conjugation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, (17alpha)-. PubChem Compound Database. Retrieved from [Link]
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ACS Omega. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
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Advanced Chromatography Technologies. (n.d.). Improved HPLC Separation of Steroids. Retrieved from [Link]
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Journal of Chromatographic Science. (2023). Investigating LC Column Selectivity for 19 Steroids in a Clinical Research Setting. Retrieved from [Link]
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Molecules. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC. Retrieved from [Link]
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RSC Publishing. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Retrieved from [Link]
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Acta Crystallographica Section E. (n.d.). Structure of Equilenin at 100 K: an estrone-related steroid. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of Estra-1,3,5(10),7-tetraene-3,17alpha-diol in Breast Cancer Cell Line Research
Introduction: Navigating the Complex Landscape of Estrogen Derivatives in Breast Cancer Research
The role of estrogen and its signaling pathways in the progression of hormone-receptor-positive breast cancer is well-established. However, the diverse family of estrogen-related compounds and their metabolites presents a complex and nuanced picture. While estradiol (estra-1,3,5(10)-triene-3,17beta-diol) is known to be a potent stimulator of proliferation in estrogen receptor-positive (ER+) breast cancer cells, not all structurally similar molecules share this activity. In fact, certain metabolites and synthetic derivatives have been shown to exert anti-proliferative or even cytotoxic effects.
This document serves as a comprehensive guide for researchers interested in investigating the biological activity of lesser-known estrogen derivatives, using Estra-1,3,5(10),7-tetraene-3,17alpha-diol as a case study. While direct research on this specific compound is limited, its structural similarity to other known bioactive estrogens and their metabolites suggests a potential for interaction with key cellular pathways in breast cancer. The protocols outlined herein provide a robust framework for characterizing the effects of such novel compounds on breast cancer cell lines, enabling a thorough evaluation of their potential as therapeutic agents or research tools.
We will explore the hypothesized mechanisms of action for a compound like this compound and provide detailed, field-proven protocols for its application in in vitro breast cancer models. This guide is intended for cancer researchers, cell biologists, and professionals in drug development.
Hypothesized Mechanism of Action: A Framework for Investigation
Given the steroidal backbone of this compound, its biological activity in breast cancer cells is likely mediated through one or more of the following pathways. The experimental protocols detailed in this guide are designed to systematically investigate these possibilities.
-
Estrogen Receptor (ER) Modulation: The primary hypothesis is that this compound interacts with estrogen receptors, ERα and/or ERβ. The nature of this interaction will determine its effect on the cell.
-
Agonist Activity: If it acts as an ER agonist, it would be expected to promote proliferation in ER+ cell lines like MCF-7 and T47D, similar to estradiol.
-
Antagonist Activity (Anti-estrogenic): If it functions as an ER antagonist, it would inhibit the proliferation of ER+ cells and could potentially compete with estradiol for receptor binding. This would make it a candidate for further investigation as an endocrine therapy agent.
-
Selective Estrogen Receptor Modulator (SERM): The compound might exhibit tissue-specific agonist or antagonist activity, a hallmark of SERMs.
-
-
ER-Independent Cytotoxicity: Some steroid-like molecules exert anti-cancer effects through mechanisms independent of the estrogen receptor. These can include the induction of apoptosis or cell cycle arrest via other signaling pathways. Investigating the compound's effects on ER-negative cell lines, such as MDA-MB-231, is crucial to exploring this possibility.
-
Metabolic Conversion: Breast cancer cells express a range of steroid-metabolizing enzymes. It is possible that this compound is a metabolic precursor to a more active compound, or that it is rapidly metabolized and inactivated.
The following diagram illustrates the potential signaling pathways to be investigated.
Caption: Hypothesized signaling pathways for this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a comprehensive workflow for characterizing the in vitro effects of this compound.
Cell Line Selection and Maintenance
The choice of cell lines is critical for elucidating the mechanism of action. We recommend a comparative approach using both ER-positive and ER-negative breast cancer cell lines.
| Cell Line | Estrogen Receptor Status | Progesterone Receptor Status | HER2 Status | Key Characteristics |
| MCF-7 | Positive | Positive | Negative | Luminal A subtype; estrogen-dependent growth. |
| T47D | Positive | Positive | Negative | Luminal A subtype; another well-established ER+ model. |
| MDA-MB-231 | Negative | Negative | Negative | Triple-negative; aggressive, invasive phenotype. |
Protocol for Cell Culture:
-
Media Preparation:
-
For routine culture, use DMEM (for MCF-7 and MDA-MB-231) or RPMI-1640 (for T47D) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For experiments involving hormonal treatments, switch to phenol red-free medium supplemented with 10% charcoal-stripped FBS for at least 48-72 hours prior to the experiment to deplete endogenous steroids.
-
-
Cell Maintenance:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Preparation of this compound Stock Solution
-
Solvent Selection: Due to its hydrophobic nature, dissolve the compound in a sterile, cell culture-grade solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final solvent concentration in the cell culture medium.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Cell Viability and Proliferation Assay (MTT Assay)
This assay will determine the effect of the compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well for MCF-7, 3,000 cells/well for MDA-MB-231) in phenol red-free medium with charcoal-stripped FBS. Allow cells to attach for 24 hours.
-
Treatment: Prepare serial dilutions of the compound in the appropriate medium. The concentration range should be broad to determine the IC50 (e.g., 1 nM to 100 µM). Include the following controls:
-
Vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).
-
Positive control for ER+ cells: 10 nM 17β-estradiol.
-
Positive control for cytotoxicity: A known cytotoxic drug (e.g., doxorubicin).
-
-
Incubation: Treat the cells and incubate for a period of 72 to 120 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of ER Signaling Pathway
This technique will assess the compound's impact on the expression of key proteins in the ER signaling cascade.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with the compound at selected concentrations (e.g., IC50 and a lower concentration) for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
ERα
-
Phospho-ERα (to assess receptor activation)
-
Downstream targets like pS2 (TFF1) or Progesterone Receptor (PR)
-
Apoptosis markers (Cleaved Caspase-3, PARP)
-
Loading control (β-actin, GAPDH)
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative PCR (qPCR) for Estrogen-Responsive Genes
qPCR will provide a sensitive measure of the compound's effect on the transcription of estrogen-responsive genes.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells in 6-well plates as described for Western blotting. Extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers for target genes. Recommended target genes include:
-
TFF1 (pS2)
-
GREB1
-
PGR (Progesterone Receptor)
-
Housekeeping genes for normalization (e.g., ACTB, GAPDH)
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for compound characterization.
Data Interpretation: Synthesizing the Results
The data from the proposed experiments should be integrated to build a comprehensive profile of the compound's activity.
| Expected Outcome | Interpretation |
| MCF-7: Increased proliferation, increased pS2/PR expression. MDA-MB-231: No effect. | Estrogenic/ER Agonist |
| MCF-7: Decreased proliferation, no change or decrease in pS2/PR. MDA-MB-231: No effect. | Anti-estrogenic/ER Antagonist |
| MCF-7 & MDA-MB-231: Decreased proliferation/viability. | ER-independent Cytotoxicity |
| MCF-7: Biphasic response (proliferation at low conc., inhibition at high conc.). | SERM-like activity or mixed effects |
Conclusion
The study of novel estrogen derivatives like this compound holds the potential to uncover new therapeutic avenues for breast cancer. While the specific biological activity of this compound remains to be elucidated, the protocols and framework provided in this guide offer a clear and scientifically rigorous path for its characterization. By employing a multi-faceted approach that combines cell viability assays with molecular analyses of protein and gene expression in relevant cell line models, researchers can effectively determine the compound's mechanism of action and its potential for future development. This systematic approach is crucial for advancing our understanding of the complex interplay between steroid hormones and breast cancer biology.
References
-
Spink, D. C., et al. (2001). Metabolism of equilenin in MCF-7 and MDA-MB-231 human breast cancer cells. Chemical research in toxicology, 14(5), 572–581. [Link][1][2]
-
Lippman, M., et al. (1976). 17 alpha-estradiol is a biologically active estrogen in human breast cancer cells in tissue culture. Endocrinology, 99(2), 320-325. [Link]
-
Seeger, H., et al. (2005). Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen. Hormone and metabolic research, 37(3), 161–164. [Link][3]
-
Biomedica. (2023). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. [Link][4]
-
Sakamoto, K., et al. (2022). Novel estrogen-responsive genes (ERGs) for the evaluation of estrogenic activity. PloS one, 17(8), e0272675. [Link][5]
-
Klinge, C. M. (2020). Estrogen and Progesterone Receptor Testing in Breast Cancer: ASCO/CAP Guideline Update. Journal of Clinical Oncology, 38(15), 1-1. [Link][6]
Sources
- 1. Metabolism of equilenin in MCF-7 and MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 5. Novel estrogen-responsive genes (ERGs) for the evaluation of estrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Note & Protocol: Quantifying Estrogen Receptor Binding Affinity of 17α-Dihydroequilin
Audience: Researchers, scientists, and drug development professionals engaged in endocrinology, toxicology, and pharmacology.
Abstract: This document provides a comprehensive guide and a detailed protocol for determining the binding affinity of 17α-Dihydroequilin for the estrogen receptor (ER) using a competitive radioligand binding assay. 17α-Dihydroequilin is a naturally occurring equine estrogen and a significant component of conjugated estrogen medications[1][2]. Understanding its interaction with ERα and ERβ is critical for elucidating its biological activity and pharmacological profile. This guide explains the scientific principles of the assay, offers a step-by-step methodology, and provides insights into data analysis and quality control, ensuring a robust and reproducible assessment.
Foundational Principles: The Competitive Binding Assay
The competitive estrogen receptor binding assay is a powerful in vitro tool used to determine the relative binding affinity of a test compound for the ER.[3][4] The assay's purpose is to screen chemicals for potential estrogenic properties by measuring their ability to compete with a known high-affinity, labeled ligand for the ER binding site.[3][4][5]
The core principle relies on the law of mass action. A fixed concentration of estrogen receptor (e.g., from rat uterine cytosol or recombinant human ER) and a fixed concentration of a radiolabeled estrogen (the "tracer," typically [³H]-17β-estradiol) are incubated together.[3][5] In the absence of a competitor, the radioligand binds to the ER, resulting in a maximum signal (Total Binding).
When an unlabeled test compound, such as 17α-Dihydroequilin, is introduced, it competes with the radioligand for the same binding sites on the receptor. As the concentration of 17α-Dihydroequilin increases, it displaces more of the radioligand, leading to a decrease in the measured radioactive signal. By plotting the bound radioactivity against the logarithm of the competitor concentration, a sigmoidal dose-response curve is generated. From this curve, the concentration of 17α-Dihydroequilin that inhibits 50% of the radioligand binding (the IC₅₀ value) can be determined.[3][5]
Scientist's Note on Receptor Source: The protocol described utilizes rat uterine cytosol, a classic and well-validated source rich in ERα.[3][4] However, this assay is readily adaptable for use with commercially available recombinant human ERα or ERβ, which allows for the specific assessment of binding affinity to each receptor subtype.[5][6]
Visualizing the Assay Principle and Workflow
To fully grasp the experimental design, the following diagrams illustrate the core mechanism and the procedural flow.
Caption: Principle of Competitive Binding.
Caption: Experimental Workflow Diagram.
Materials and Reagents
This protocol is adapted from validated methods for ER competitive binding assays.[3]
| Reagent/Material | Specifications | Supplier Example |
| ER Source | Rat uterine cytosol or recombinant human ERα/ERβ | Prepared in-house or various |
| Radioligand | [2,4,6,7,16,17-³H]-17β-estradiol ([³H]-E2) | PerkinElmer (NET517) |
| Test Compound | 17α-Dihydroequilin | Steraloids, Inc. or equivalent |
| Reference Compound | 17β-Estradiol (unlabeled) | Sigma-Aldrich (E8875) |
| Non-Specific Binding | Diethylstilbestrol (DES) | Sigma-Aldrich (D4628) |
| Assay Buffer (TEDG) | See Table 2 for composition | Prepare in-house |
| Separation Matrix | Hydroxylapatite (HAP) slurry | Bio-Rad Laboratories (1300420) |
| Scintillation Cocktail | Ecolume or equivalent | MP Biomedicals |
| Equipment | Centrifuge, liquid scintillation counter, vortex mixer | Standard laboratory equipment |
Detailed Experimental Protocol
Part 4.1: Preparation of Reagents
Causality: The composition of the assay buffer is critical for maintaining the stability and binding competency of the estrogen receptor. Dithiothreitol (DTT) is included as a reducing agent to protect the receptor's sulfhydryl groups from oxidation, while glycerol acts as a cryoprotectant and protein stabilizer.[3]
| Table 2: TEDG Assay Buffer Composition (pH 7.4) | |
| Component | Final Concentration |
| Tris-HCl | 10 mM |
| EDTA | 1.5 mM |
| Dithiothreitol (DTT) | 1 mM (add fresh before use) |
| Glycerol | 10% (v/v) |
-
Preparation of Rat Uterine Cytosol (ER Source):
-
Use uteri from female rats ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogens.[3]
-
Homogenize the uterine tissue in ice-cold TEDG buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the supernatant (cytosol).
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay). Aliquot and store at -80°C. A typical starting point is to use enough cytosol to provide 50-100 µg of protein per assay tube.[3]
-
-
Preparation of Ligand Solutions:
-
Radioligand ([³H]-E2): Dilute the stock in TEDG buffer to a working concentration. A final assay concentration of 0.5-1.0 nM is a good starting point.[3]
-
17α-Dihydroequilin & 17β-Estradiol: Prepare stock solutions in a suitable solvent (e.g., ethanol or DMSO). Create a serial dilution series in TEDG buffer to cover a wide concentration range (e.g., 1x10⁻¹¹ M to 1x10⁻⁵ M).[3]
-
DES (for Non-Specific Binding): Prepare a high-concentration solution (e.g., 200-fold excess of the radioligand concentration) in TEDG buffer.
-
Part 4.2: Assay Procedure
Trustworthiness: The inclusion of proper controls is the cornerstone of a self-validating assay. Total binding (no competitor), non-specific binding (excess unlabeled ligand), and a reference compound (17β-Estradiol) are mandatory for accurate data interpretation.
-
Set up Assay Tubes: Label microcentrifuge tubes for each condition in triplicate. A typical assay setup includes:
-
Total Binding (TB): Radioligand only.
-
Non-Specific Binding (NSB): Radioligand + excess unlabeled DES.
-
Reference Standard: Radioligand + serial dilutions of unlabeled 17β-Estradiol.
-
Test Compound: Radioligand + serial dilutions of 17α-Dihydroequilin.
-
-
Reagent Addition: The final assay volume is typically 0.5 mL.[3] Add reagents in the following order:
-
Add TEDG buffer.
-
Add the appropriate unlabeled competitor (or buffer for TB tubes).
-
Add the diluted ER source (e.g., uterine cytosol).
-
Initiate the binding reaction by adding the [³H]-E2 working solution to all tubes. Vortex gently.
-
-
Incubation: Incubate the tubes at 4°C for 18-24 hours. This extended, cold incubation allows the binding reaction to reach equilibrium without significant degradation of the receptor.[4]
-
Separation of Bound and Free Ligand:
-
Add a defined volume of ice-cold hydroxylapatite (HAP) slurry to each tube. HAP binds the receptor-ligand complex.
-
Vortex and incubate on ice for 15-20 minutes, with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP.
-
Decant the supernatant containing the free radioligand.
-
Wash the HAP pellet multiple times with wash buffer to remove any remaining free radioligand.
-
-
Quantification:
-
After the final wash, resuspend the HAP pellet in scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) of each sample using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the CPM values for each set of triplicates.
-
Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM. This represents the amount of radioligand bound specifically to the ER.
-
-
Generate Competition Curve:
-
For each concentration of 17α-Dihydroequilin, calculate the percentage of specific binding: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100
-
Plot the % Specific Binding (Y-axis) against the log concentration of 17α-Dihydroequilin (X-axis).
-
-
Determine IC₅₀:
-
Use a non-linear regression program (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (Hill) equation.[5]
-
The program will calculate the IC₅₀ value, which is the molar concentration of 17α-Dihydroequilin required to displace 50% of the specifically bound [³H]-E2.
-
-
Calculate Relative Binding Affinity (RBA):
-
The RBA expresses the affinity of the test compound relative to the reference standard, 17β-Estradiol.
-
RBA (%) = [IC₅₀ of 17β-Estradiol / IC₅₀ of 17α-Dihydroequilin] * 100
-
Scientist's Note on IC₅₀ vs. Kᵢ: The IC₅₀ is an operational parameter that is dependent on assay conditions (especially the concentration of the radioligand).[7] To determine the inhibition constant (Kᵢ), which is a more absolute measure of affinity, the Cheng-Prusoff equation can be used, assuming a simple competitive interaction: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7][8]
Assay Validation and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (>20% of Total) | Insufficient washing; radioligand sticking to tubes; HAP concentration too high. | Increase the number of wash steps.[9] Use low-binding microcentrifuge tubes. Optimize HAP concentration. |
| Poor Curve Fit / High Variability | Pipetting errors; improper mixing; reagents not at thermal equilibrium. | Use calibrated pipettes and change tips for each dilution.[9] Ensure thorough but gentle mixing. Allow all reagents to equilibrate to the recommended temperature before starting.[10] |
| No or Weak Displacement by Competitor | Competitor concentration is too low; competitor has very low affinity; degraded competitor stock. | Extend the concentration range of the competitor.[11] If no displacement is seen at high concentrations, the compound may be a non-binder. Prepare fresh stock solutions. |
| IC₅₀ Values Inconsistent Between Runs | Variation in ER preparation activity; inconsistent incubation times. | Use the same batch of ER preparation for all compared assays. Standardize all incubation times and temperatures precisely.[7] |
References
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NIH Publication. [Link]
-
United States Environmental Protection Agency. (n.d.). Estrogen Receptor Binding. Endocrine Disruptor Screening Program: Test Guidelines. [Link]
-
Hong, H., et al. (2015). Development of estrogen receptor beta binding prediction model using large sets of chemicals. Endocrine Disruptors. [Link]
-
Kim, J. Y., et al. (2003). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of Health Science. [Link]
-
Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences. [Link]
-
ResearchGate. (n.d.). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization | Request PDF. [Link]
-
Afeef, H., et al. (2020). Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods. MDPI. [Link]
-
ResearchGate. (n.d.). IC 50 Values Determined in Competitive Binding Assay | Download Table. [Link]
-
Zempoalteca, R., et al. (2015). Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. PubMed Central. [Link]
-
Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. [Link]
-
Dahlin, J. L., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PubMed Central. [Link]
-
ResearchGate. (n.d.). Radioligand binding assay for estrogen receptor (ER) | Download Table. [Link]
-
Hamilton, K. J., & Arao, Y. (2016). Estrogen receptor signaling mechanisms. PubMed Central. [Link]
-
Allison, K. H., et al. (2020). Estrogen and Progesterone Receptor Testing in Breast Cancer: ASCO/CAP Guideline Update. Journal of Clinical Oncology. [Link]
-
ResearchGate. (n.d.). Modeling binding equilibrium in a competitive estrogen receptor binding assay | Request PDF. [Link]
-
RayBiotech. (n.d.). Human ER-alpha Transcription Factor Activity Assay Kit. [Link]
-
Wikipedia. (n.d.). 17α-Dihydroequilin. [Link]
-
Fitzgibbons, P. L., et al. (2014). Recommendations for validating estrogen and progesterone receptor immunohistochemistry assays. PubMed. [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
-
MyAssays. (n.d.). Common ELISA Problems and Solutions. [Link]
-
Christian, F. L., & Micevych, P. E. (2024). The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms. Frontiers. [Link]
-
Dekker, T. J. A., et al. (2015). Quality assessment of estrogen receptor and progesterone receptor testing in breast cancer using a tissue microarray-based approach. PubMed Central. [Link]
-
Kramer, C., et al. (2021). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]
-
Taylor & Francis. (n.d.). 17β-Dihydroequilin – Knowledge and References. [Link]
-
Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
Al-Awadhi, F. H., et al. (2022). Computer-Aided Ligand Discovery for Estrogen Receptor Alpha. MDPI. [Link]
-
ResearchGate. (n.d.). Radio-ligand receptor binding assays of 4-hydroxytamoxifen (4-OHT),.... [Link]
-
ResearchGate. (n.d.). How to determine the IC50 value with a competitive binding kinetic test?. [Link]
-
Wdowiak, K., et al. (2024). The Influence of Molecular Factors on the Effectiveness of New Therapies in Endometrial Cancer—Latest Evidence and Clinical Trials. MDPI. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NIH. [Link]
-
Regional Centre for Biotechnology. (n.d.). Syllabus for DBT-JRF BET examination. [Link]
Sources
- 1. 17α-Dihydroequilin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Development of estrogen receptor beta binding prediction model using large sets of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Competitive ELISA troubleshooting tips | Abcam [abcam.com]
Total Synthesis of 17α-Dihydroequilin for Use as a Research Standard
Application Note & Protocol
Introduction
17α-Dihydroequilin, a significant equine estrogen, is a component of conjugated equine estrogen mixtures used in hormone replacement therapy.[1] As a distinct stereoisomer of the more common 17β-dihydroequilin, the availability of high-purity 17α-dihydroequilin is crucial for its use as a research standard in various fields, including endocrinology, pharmacology, and drug metabolism studies. Its well-defined structure and purity are paramount for accurate bio-assays, pharmacokinetic studies, and as a reference material in the development of analytical methods for complex biological matrices. This application note provides a detailed, two-part protocol for the total synthesis of 17α-dihydroequilin, commencing with the total synthesis of the key precursor, equilin, followed by a stereoselective reduction to yield the desired 17α-hydroxy steroid. The protocols are designed to be self-validating, with comprehensive characterization data provided for the final product.
Synthetic Strategy Overview
The total synthesis of 17α-dihydroequilin is approached in a linear fashion, beginning with the construction of the steroidal backbone to form equilin. The second stage focuses on the critical stereoselective reduction of the 17-keto group of equilin to the 17α-hydroxyl group. The chosen synthetic route is designed to be robust and reproducible, providing a reliable source of this important research standard.
Caption: Overall workflow for the total synthesis of 17α-dihydroequilin.
Part 1: Total Synthesis of Equilin
The total synthesis of equilin, a foundational precursor for many equine estrogens, has been a subject of extensive research. While several routes have been developed since its first synthesis, this protocol outlines a convergent and efficient modern approach. The following is a representative synthetic scheme; researchers should consult the primary literature for detailed experimental conditions for each step.
A representative modern synthetic approach to equilin often involves:
-
Construction of a hydrindenone core: This can be achieved through various methods, including Diels-Alder reactions or Robinson annulation sequences, to build the C and D rings of the steroid.
-
Annulation of the B ring: A subsequent annulation reaction is employed to construct the six-membered B ring onto the hydrindenone core.
-
Aromatization of the A ring: The final stage involves the formation and aromatization of the A ring to yield the phenolic ether of equilin, which is then deprotected to give equilin.
Due to the complexity and length of a full total synthesis, researchers may consider commercially available equilin as a more practical starting point for the preparation of the research standard. For the purposes of this application note, we will proceed from commercially available equilin.
Part 2: Stereoselective Reduction of Equilin to 17α-Dihydroequilin
The critical step in this synthesis is the stereoselective reduction of the 17-keto group of equilin. To achieve the desired 17α-hydroxyl configuration, a Meerwein-Ponndorf-Verley (MPV) reduction under thermodynamic control is employed. This reaction utilizes an aluminum alkoxide catalyst to transfer a hydride from a sacrificial alcohol (isopropanol) to the ketone.[2] Under these conditions, the more thermodynamically stable 17α-alcohol is the favored product.
Caption: Stereoselective Meerwein-Ponndorf-Verley reduction of equilin.
Experimental Protocol: Meerwein-Ponndorf-Verley Reduction
Materials:
| Reagent/Material | Grade | Supplier |
| Equilin | ≥98% | Commercially Available |
| Aluminum isopropoxide | ≥98% | Sigma-Aldrich or equivalent |
| Isopropanol | Anhydrous, ≥99.5% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric acid | 2 M aqueous solution | Commercially Available |
| Ethyl acetate | Reagent grade | Commercially Available |
| Brine (saturated NaCl) | Prepared in-house | |
| Anhydrous sodium sulfate | Commercially Available | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Instrumentation:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Flash chromatography system
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve equilin (1.0 eq) in a mixture of anhydrous toluene and anhydrous isopropanol (e.g., a 1:1 ratio).
-
Addition of Catalyst: To the stirred solution, add aluminum isopropoxide (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly add 2 M hydrochloric acid to quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product, a mixture of 17α-dihydroequilin, unreacted equilin, and the 17β-dihydroequilin diastereomer, is purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel in a suitable solvent system (e.g., a hexane/ethyl acetate gradient).
-
Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradually increasing gradient of ethyl acetate in hexane. Collect fractions and monitor by TLC to isolate the desired 17α-dihydroequilin. The 17α-isomer is typically more polar than equilin and less polar than the 17β-isomer.
-
Final Product: Combine the pure fractions containing 17α-dihydroequilin and evaporate the solvent to yield the final product as a white solid.
Characterization and Quality Control
The identity, purity, and stereochemistry of the synthesized 17α-dihydroequilin must be rigorously confirmed to qualify it as a research standard.
High-Performance Liquid Chromatography (HPLC)
Purity is assessed by reverse-phase HPLC.
HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) |
| Gradient | 50-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
The purity should be ≥98% as determined by the peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure and stereochemistry are confirmed by ¹H and ¹³C NMR spectroscopy.
Expected ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ, ppm):
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-17 | ~3.8 | t |
| Aromatic Protons | 6.7 - 7.2 | m |
| H-7, H-8 | 5.5 - 5.9 | m |
| C-18 Methyl | ~0.8 | s |
Expected ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ, ppm):
| Carbon | Chemical Shift (ppm) |
| C-17 | ~76 |
| C-13 | ~48 |
| C-3 | ~155 |
| Aromatic Carbons | 110 - 140 |
| C-18 | ~14 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
The molecular weight is confirmed by high-resolution mass spectrometry (HRMS).
Expected HRMS (ESI+):
-
[M+H]⁺: Calculated for C₁₈H₂₃O₂: 271.1693; Found: 271.1695
-
[M+Na]⁺: Calculated for C₁₈H₂₂O₂Na: 293.1512; Found: 293.1514
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling all chemicals.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Steroid Handling: Steroid hormones are biologically active compounds and should be handled with care to avoid exposure.[3]
-
Aluminum Isopropoxide: This reagent is flammable and reacts with moisture. Handle under an inert atmosphere and away from ignition sources.[1]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This application note provides a comprehensive guide for the total synthesis of 17α-dihydroequilin, a valuable research standard. By following the detailed protocols for the stereoselective Meerwein-Ponndorf-Verley reduction of equilin and the subsequent purification and characterization steps, researchers can reliably produce high-purity 17α-dihydroequilin. The provided analytical data serves as a benchmark for the validation of the synthesized standard, ensuring its suitability for demanding research applications.
References
- Cushman, M., & He, H. M. (1999). Thermodynamic Meerwein-Ponndorf-Verley Reduction in the Diastereoselective Synthesis of 17α-estradiol. Journal of Organic Chemistry, 64(21), 7831-7834.
-
Wikipedia. (n.d.). 17α-Dihydroequilin. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2023, January 5). Panel of Steroid Hormones. Retrieved from [Link]
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Application Note: The Use of 17α-Dihydroequilin as an Analytical Standard for Equine Estrogen Analysis
Introduction: The Complexity of Equine Estrogens and the Need for Precise Quantification
Equine estrogens are a complex mixture of steroid hormones, primarily derived from the urine of pregnant mares.[1][2] These conjugated equine estrogens (CEEs) are the active pharmaceutical ingredients in widely used hormone replacement therapies.[3][4] The composition of CEEs is intricate, comprising sodium salts of sulfate esters of estrone, equilin, and a number of other concomitant components, including 17α-dihydroequilin, 17α-estradiol, and 17β-dihydroequilin.[5][6] Given the therapeutic importance and complex nature of this mixture, the accurate quantification of its individual components is paramount for ensuring product quality, consistency, and safety.
17α-Dihydroequilin is a naturally occurring estrogen in horses and is a significant component of CEEs, constituting approximately 13.8% of the formulation.[7] Its unique structure and consistent presence make it an ideal candidate for use as an analytical standard in various chromatographic methods. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 17α-Dihydroequilin as a reference standard for the robust analysis of equine estrogens.
Physicochemical Properties of 17α-Dihydroequilin
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its correct handling, storage, and application. 17α-Dihydroequilin, also known as α-dihydroequilin or estra-1,3,5(10),7-tetraene-3,17α-diol, is a steroid with a chemical structure closely related to other equine estrogens like equilin and equilenin.[7]
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₂O₂ | [8] |
| Molecular Weight | 270.37 g/mol | [9] |
| CAS Number | 651-55-8 | [8][9] |
| Appearance | Neat solid | [9] |
| Storage Temperature | -20°C | [9] |
| Synonyms | α-Equilol, Estra-1,3,5(10),7-tetraene-3,17α-diol | [9] |
This data is critical for accurate preparation of standard solutions and for setting up analytical instrumentation.
Protocol 1: Preparation of 17α-Dihydroequilin Standard Solutions
The accuracy of any quantitative analysis begins with the precise preparation of standard solutions. The following protocol outlines the steps for preparing stock and working solutions of 17α-Dihydroequilin, with an emphasis on minimizing error and ensuring stability.
Materials:
-
17α-Dihydroequilin USP Reference Standard[9]
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 17α-Dihydroequilin reference standard into a clean, dry weighing vessel.
-
Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Add a small volume of methanol to dissolve the standard, then dilute to the mark with methanol.
-
Cap and invert the flask multiple times to ensure homogeneity. This stock solution should be stored at -20°C in an amber vial to prevent photodegradation.
-
-
Intermediate Stock Solution (100 µg/mL):
-
Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of methanol and deionized water.
-
Mix thoroughly. This intermediate solution serves as a bridge for creating more dilute working standards.
-
-
Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL):
-
Perform serial dilutions from the intermediate stock solution using a suitable diluent (e.g., 50:50 methanol/water) to prepare a series of working standards for constructing a calibration curve.
-
The specific concentrations should be chosen to bracket the expected concentration range of the analytes in the samples.
-
Causality Note: The use of Class A volumetric glassware and calibrated balances and pipettes is crucial for minimizing volumetric and gravimetric errors, which directly impact the accuracy of the final quantitative results. Storing the stock solution at low temperatures and in amber vials is essential to prevent degradation of the steroid standard.
Application in LC-MS/MS Analysis of Equine Estrogens
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of steroid hormones in complex biological matrices.[10][11] In this context, 17α-Dihydroequilin can be utilized as an internal standard to correct for variations in sample preparation, injection volume, and instrument response.[12][13]
The Role of an Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls.[14][15] The ratio of the analyte's response to the IS's response is then used for quantification. This approach significantly improves the precision and accuracy of the assay by compensating for potential inconsistencies during the analytical workflow.[12][16]
Caption: LC-MS/MS workflow using an internal standard.
Protocol 2: LC-MS/MS Method for Equine Estrogen Quantification
This protocol provides a general framework for an LC-MS/MS method. Specific parameters will need to be optimized based on the instrumentation used.
1. Sample Preparation:
-
To a 100 µL aliquot of the sample (e.g., hydrolyzed urine, plasma), add 10 µL of a 1 µg/mL solution of 17α-Dihydroequilin in methanol (as the internal standard).
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) using a suitable cartridge.
-
Evaporate the supernatant or SPE eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable for steroid separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution from a low to high percentage of Mobile Phase B is used to separate the various estrogen components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for estrogens due to the presence of the phenolic hydroxyl group.[11]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. These transitions should be optimized by infusing individual standard solutions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Estrone | 269.2 | 145.1 |
| Equilin | 267.2 | 143.1 |
| 17α-Estradiol | 271.2 | 183.1 |
| 17α-Dihydroequilin (IS) | 269.2 | 143.1 |
| Other Estrogens | Analyte-specific | Analyte-specific |
Rationale for Method Choices: Reversed-phase chromatography is effective for separating steroids based on their hydrophobicity. ESI in negative mode provides high sensitivity for phenolic steroids. MRM ensures high selectivity by monitoring specific fragmentation patterns, minimizing interference from the complex matrix.
Method Validation: Ensuring Trustworthiness and Reliability
A fully validated bioanalytical method is essential for regulatory submissions and for generating reliable scientific data. The validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[17][18] The core parameters to be evaluated are selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, reproducibility, and stability.[18][19]
Caption: Interrelation of key bioanalytical method validation parameters.
Key Validation Experiments:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous components interfere with the detection of the analytes or the internal standard.[18]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine both intra- and inter-day accuracy (percent bias) and precision (coefficient of variation).
-
Calibration Curve: Evaluate the linearity of the calibration curve over the defined concentration range using a suitable regression model (e.g., weighted linear regression).
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Stability: Assess the stability of the analytes and internal standard in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Conclusion
17α-Dihydroequilin is an indispensable tool for the accurate and reliable quantification of equine estrogens. Its use as an analytical standard, particularly as an internal standard in LC-MS/MS methodologies, allows for the development of robust and reproducible assays. The protocols and validation principles outlined in this application note provide a comprehensive framework for researchers and drug development professionals to establish high-quality analytical methods for these complex and therapeutically important compounds. Adherence to these principles will ensure data integrity and support regulatory compliance.
References
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Taylor & Francis. (n.d.). 17β-Dihydroequilin – Knowledge and References. Retrieved from [Link]
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USP. (n.d.). USP Monographs: Conjugated Estrogens. uspbpep.com. Retrieved from [Link]
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Bhavnani, B. R., & Woolever, C. A. (1991). Synthesis of [2,4-3H] 17β-dihydroequilin sulfate. Journal of Steroid Biochemistry and Molecular Biology, 38(3), 347-351. Retrieved from [Link]
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Li, W., et al. (2019). Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method. Clinical Drug Investigation, 39(8), 757-766. Retrieved from [Link]
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Wikipedia. (n.d.). 17α-Dihydroequilenin. Retrieved from [Link]
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Wikipedia. (n.d.). 17β-Dihydroequilin. Retrieved from [Link]
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Wikipedia. (n.d.). 17α-Dihydroequilin. Retrieved from [Link]
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USP-NF. (n.d.). Conjugated Estrogens. Retrieved from [Link]
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Raeside, J. I., et al. (2005). Estrogen metabolism by the equine embryo proper during the fourth week of pregnancy. Theriogenology, 64(8), 1629-1639. Retrieved from [Link]
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Ledeck, J., et al. (n.d.). Liquid Chromatography and Mass Spectrometry assay for estrogens in mares' pregnancy. ORBi. Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
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Drugs.com. (n.d.). Conjugated Estrogens Monograph for Professionals. Retrieved from [Link]
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Bhavnani, B. R. (1998). Pharmacokinetics and Pharmacodynamics of Conjugated Equine Estrogens: Chemistry and Metabolism. Experimental Gerontology, 33(3), 209-225. Retrieved from [Link]
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Geerlof-Vidavsky, I., et al. (2015). Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS. The AAPS Journal, 17(6), 1461-1471. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Estrogens, Conjugated Topical, Vaginal Cream. Retrieved from [Link]
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U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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Xia, Y., & Jemal, M. (2009). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Chromatography B, 877(26), 2697-2708. Retrieved from [Link]
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Mad Barn. (n.d.). Estrogens in Horses - Equine Research Database. Retrieved from [Link]
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LCGC International. (2021). When Should an Internal Standard be Used? Retrieved from [Link]
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Imre, S., et al. (2012). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia, 60(5), 594-604. Retrieved from [Link]
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U.S. Food and Drug Administration. (2000). Transmittal letter proposing the establishment of new monographs for "Synthetic Conjugated Estrogens, USP" and "S. Regulations.gov. Retrieved from [Link]
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KCAS Bio. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 4). What Is An Internal Standard And Why Is It Used In LC-MS? [Video]. YouTube. Retrieved from [Link]
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Kruchten, P., et al. (2024). Synthesis and characterization of targeted 17β-hydroxysteroid dehydrogenase type 7 inhibitors. Bioorganic & Medicinal Chemistry, 105, 117658. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Boyd, J., et al. (2012). Analysis of selected natural and synthetic hormones by LC-MS-MS using the US EPA method 1694. Analytical Methods, 4(1), 114-121. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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Investigating the impact of Estra-1,3,5(10),7-tetraene-3,17alpha-diol on downstream gene targets
An In-depth Guide to Elucidating the Genomic Impact of Estra-1,3,5(10),7-tetraene-3,17alpha-diol
Introduction: Unveiling the Estrogenic Potential of a Unique Steroid
This compound, a notable estrogenic steroid, presents a compelling subject for research in endocrinology and drug development. This compound is structurally related to equilin, a primary component of conjugated equine estrogens (CEEs) utilized in hormone replacement therapy.[1] Equilin itself is a precursor to more potent metabolites, including 17β-dihydroequilin.[1] The compound of interest, this compound, also known as 17-alpha-dihydroequilin, functions as an agonist for estrogen receptors (ERs), specifically ERα and ERβ.[1]
Estrogens are pivotal in the development and maintenance of the female reproductive system and secondary sex characteristics.[2] Their influence extends to the skeletal, cardiovascular, and central nervous systems. The biological effects of estrogens are primarily mediated through the binding and activation of ERs, which are ligand-inducible transcription factors.[3] Upon ligand binding, the estrogen-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] This canonical signaling pathway can be complemented by non-genomic actions initiated at the cell membrane.
Given the therapeutic applications of related compounds and the intricate nature of estrogen signaling, a thorough investigation into the downstream gene targets of this compound is imperative. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to meticulously map the genomic landscape influenced by this compound. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed for scientific integrity and reproducibility.
Strategic Workflow for Identifying and Validating Gene Targets
To comprehensively identify the downstream gene targets of this compound, a multi-pronged approach integrating transcriptomics and genomics is essential. This workflow is designed to not only identify genes with altered expression but also to distinguish between direct and indirect targets of the estrogen receptor.
Detailed Methodologies and Protocols
Part 1: Transcriptome Profiling with RNA-Sequencing
The initial step is to ascertain the global changes in gene expression following treatment with this compound. RNA-sequencing (RNA-seq) is the state-of-the-art method for this purpose, offering high sensitivity and a broad dynamic range.[6]
Protocol 1: Cell Culture and Treatment for RNA-seq
-
Cell Line Selection: The human breast cancer cell line MCF-7 is a well-established model for studying estrogen-responsive genes as it expresses high levels of ERα.[7]
-
Estrogen Deprivation: Prior to treatment, it is crucial to deplete endogenous estrogens from the culture medium to establish a baseline. Culture MCF-7 cells for 3-5 days in phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (FBS).
-
Compound Preparation: Dissolve this compound in a suitable vehicle, such as DMSO. Prepare a stock solution and subsequent dilutions to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Treatment: Seed the estrogen-deprived cells at an appropriate density. Once attached, treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time course (e.g., 8, 12, 24 hours).[8] Include a positive control, such as 17β-estradiol (E2), for comparison.
-
Harvesting: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer for RNA extraction.
Protocol 2: RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA (RIN > 8) is recommended for library preparation.
-
Library Preparation: Prepare sequencing libraries from the total RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Perform single-end or paired-end sequencing on an Illumina platform (e.g., NextSeq, NovaSeq) to a sufficient read depth (e.g., 20-30 million reads per sample).
Part 2: Identifying Direct ER Binding Sites with ChIP-Sequencing
To discern direct gene targets, it is necessary to identify the genomic regions where the estrogen receptor binds upon activation by this compound. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard for mapping protein-DNA interactions across the genome.[9]
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Cell Culture and Treatment: Follow the same cell culture and treatment protocol as for RNA-seq (Protocol 1).
-
Cross-linking: After treatment, cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells and lyse them to release the nuclei. Isolate the chromatin and shear it into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to ERα or ERβ.[10] Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin.[10] Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C.[10] Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.
Protocol 4: ChIP-seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and a corresponding input DNA control using a ChIP-seq library preparation kit.
-
Sequencing: Perform single-end sequencing on an Illumina platform.
Part 3: Data Analysis, Integration, and Validation
Bioinformatics Analysis
-
RNA-seq Data Analysis: Align the sequencing reads to a reference genome. Quantify gene expression and perform differential expression analysis to identify genes that are significantly up- or down-regulated upon treatment.
-
ChIP-seq Data Analysis: Align the ChIP-seq reads to the reference genome. Perform peak calling to identify regions of ER enrichment. Perform motif analysis on the identified peaks to confirm the presence of EREs.
-
Integrative Analysis: Correlate the RNA-seq and ChIP-seq data to identify differentially expressed genes with nearby ER binding sites, which are strong candidates for direct targets.[11]
Protocol 5: qPCR Validation
Quantitative real-time PCR (qPCR) is a targeted approach to validate the gene expression changes observed in the RNA-seq data.[12][13]
-
cDNA Synthesis: Reverse transcribe total RNA from the same samples used for RNA-seq into cDNA.
-
Primer Design: Design and validate primers for a selection of candidate target genes and a stable housekeeping gene for normalization.
-
qPCR Reaction: Perform qPCR using a SYBR Green or probe-based assay on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Expected Outcomes and Data Presentation
The combined transcriptomic and genomic approach will yield a high-confidence list of downstream gene targets of this compound.
Table 1: Hypothetical RNA-seq Differential Expression Results
| Gene Symbol | Log2 Fold Change | p-value | q-value | Regulation |
| TFF1 | 3.5 | 1.2e-8 | 5.6e-8 | Up |
| GREB1 | 4.2 | 3.4e-10 | 2.1e-9 | Up |
| PGR | 2.8 | 5.1e-7 | 1.8e-6 | Up |
| CCND1 | 2.1 | 9.8e-6 | 3.2e-5 | Up |
| MYC | -1.8 | 2.3e-5 | 7.5e-5 | Down |
Table 2: Hypothetical qPCR Validation of RNA-seq Data
| Gene Symbol | RNA-seq Log2 Fold Change | qPCR Log2 Fold Change |
| TFF1 | 3.5 | 3.3 |
| GREB1 | 4.2 | 4.0 |
| PGR | 2.8 | 2.9 |
| CCND1 | 2.1 | 2.3 |
| MYC | -1.8 | -1.9 |
Estrogen Receptor Signaling Pathway
Conclusion and Future Directions
This application note outlines a robust and comprehensive strategy for identifying and validating the downstream gene targets of this compound. By integrating RNA-seq and ChIP-seq, researchers can confidently distinguish direct from indirect targets, providing a solid foundation for understanding the compound's mechanism of action. The validated targets can then be further investigated through functional assays to elucidate their roles in cellular processes and their potential as therapeutic targets. This systematic approach is critical for advancing our knowledge of estrogen signaling and for the development of novel therapeutics in areas such as hormone-dependent cancers and endocrine disorders.
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Mashchak, C. A., et al. (1982). Biologic effects of equilin sulfate in postmenopausal women. Fertility and Sterility, 38(5), 544-548. [Link]
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Brotfain, E., et al. (2002). Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism. Brain Research, 930(1-2), 14-22. [Link]
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Application Notes and Protocols for Determining the Estrogenic Potency of 17α-Dihydroequilin
Introduction: The Context of 17α-Dihydroequilin
17α-Dihydroequilin (17α-DHEQ) is a naturally occurring equine estrogen and a component of conjugated equine estrogen (CEE) preparations used in hormone replacement therapy.[1] Unlike its more potent stereoisomer, 17β-dihydroequilin, the 17α-epimer is generally considered to possess weaker estrogenic activity.[2] However, a precise quantitative assessment of its potency is critical for understanding its contribution to the overall pharmacological profile of CEE mixtures and for evaluating its safety and efficacy as an individual compound. The biological effects of estrogens are mediated primarily through two high-affinity nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3][4] Upon ligand binding, these receptors undergo a conformational change, dimerize, and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating transcription.[5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on three robust, validated in vitro assays to determine the estrogenic potency of 17α-DHEQ. These assays interrogate distinct key events in the estrogen signaling cascade, from direct receptor binding to downstream gene activation and a final physiological outcome. By employing this multi-tiered approach, researchers can build a comprehensive profile of the compound's activity. The methodologies described herein are designed to be self-validating, incorporating essential controls and performance criteria to ensure data integrity and reproducibility.
The Mechanistic Pathway: Estrogen Receptor Signaling
Understanding the core mechanism of estrogen action is fundamental to interpreting the data from in vitro assays. The diagram below illustrates the canonical genomic signaling pathway, which forms the basis for the reporter gene and cell proliferation assays described in this guide.
Caption: Canonical Estrogen Receptor (ER) Genomic Signaling Pathway.
Assay Tier 1: Estrogen Receptor Competitive Binding Assay
Principle of the Assay
This assay directly quantifies the ability of a test compound, 17α-DHEQ, to bind to the estrogen receptor. It is a competitive binding assay that measures the displacement of a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the receptor by the unlabeled test compound. The source of the receptor is typically uterine cytosol from ovariectomized rats or purified recombinant human ERα or ERβ.[7][8] The amount of radioactivity remaining bound to the receptor is inversely proportional to the binding affinity of the test compound.
Causality Explained: This assay isolates the very first step of estrogenic action: receptor binding.[9] It provides a direct measure of affinity (how tightly the compound binds) but does not provide information on whether the binding results in an agonist (activation) or antagonist (inhibition) response. A high binding affinity is often, but not always, correlated with high biological potency.
Caption: Workflow for an ER Competitive Radioligand Binding Assay.
Detailed Protocol (Adapted from ICCVAM Protocol for Rat Uterine Cytosol[7])
Materials:
-
Test Compound: 17α-Dihydroequilin (17α-DHEQ)
-
Reference Standard: 17β-Estradiol (E2)
-
Radioligand: [2,4,6,7-³H]-17β-Estradiol ([³H]-E2)
-
ER Source: Uterine cytosol from immature or ovariectomized female rats.
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4.
-
Separation Slurry: Hydroxylapatite (HAP) slurry in TEDG buffer.
-
Scintillation Cocktail and Vials.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled E2 (for standard curve) and 17α-DHEQ in ethanol or DMSO, then dilute into TEDG buffer. Final solvent concentration should not exceed 1%. A suggested concentration range for weak to moderate binders is 1 x 10⁻¹⁰ to 3 x 10⁻⁴ M.[7]
-
Prepare a working solution of [³H]-E2 in TEDG buffer to a final concentration of ~1.0 nM.
-
Prepare rat uterine cytosol and determine the protein concentration. Dilute the cytosol in TEDG buffer to provide 50-100 µg of protein per assay tube.[7]
-
-
Assay Setup (on ice):
-
Total Binding: 100 µL TEDG buffer + 50 µL [³H]-E2 solution.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled E2 (e.g., 10⁻⁶ M) + 50 µL TEDG buffer + 50 µL [³H]-E2 solution.
-
Standard Curve: 50 µL of each E2 standard dilution + 50 µL TEDG buffer + 50 µL [³H]-E2 solution.
-
Test Compound: 50 µL of each 17α-DHEQ dilution + 50 µL TEDG buffer + 50 µL [³H]-E2 solution.
-
-
Incubation:
-
Add 100 µL of diluted cytosol to each tube.
-
Vortex gently and incubate for 18-24 hours at 4°C. This long incubation at a cold temperature allows the binding to reach equilibrium while minimizing receptor degradation.
-
-
Separation:
-
Add 250 µL of ice-cold, well-mixed HAP slurry to each tube.
-
Vortex and incubate on ice for 15-20 minutes, with intermittent vortexing. HAP binds the receptor-ligand complex, allowing for separation from the free radioligand.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the pellet three times with 1 mL of ice-cold TEDG buffer.
-
-
Quantification:
-
Resuspend the final pellet in 200 µL of ethanol.
-
Transfer the suspension to a scintillation vial, add 4 mL of scintillation cocktail, and count using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate the percentage of [³H]-E2 bound for each concentration of competitor using the formula: % Bound = [(dpm_sample - dpm_NSB) / (dpm_total_binding - dpm_NSB)] * 100
-
Plot % Bound versus the log concentration of the competitor (E2 and 17α-DHEQ).
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) of 17α-DHEQ compared to E2: RBA (%) = [IC₅₀ of E2 / IC₅₀ of 17α-DHEQ] * 100
Assay Tier 2: ER Transcriptional Activation (TA) Reporter Gene Assay
Principle of the Assay
This cell-based assay measures the ability of a compound to bind to the ER and activate the transcription of a reporter gene.[10] The assay utilizes a mammalian cell line (e.g., HeLa, T47D) that has been stably transfected with two key genetic constructs: (1) a vector expressing the human ERα (or ERβ) and (2) a reporter vector containing multiple copies of an ERE sequence driving the expression of a reporter gene, typically firefly luciferase.[6][11] When an estrogen agonist like 17α-DHEQ binds to the ER, the complex activates transcription from the ERE, leading to the production of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of ER activation.
Causality Explained: This assay moves beyond simple binding to measure a functional consequence: gene transcription.[9] It is a highly specific and sensitive method for identifying ER agonists and quantifying their potency (EC₅₀). It can also be adapted to identify antagonists. This assay integrates several biological steps: cellular uptake, receptor binding, nuclear translocation, DNA binding, and recruitment of the transcriptional machinery.
Caption: Workflow for the MCF-7 Cell Proliferation (E-Screen) Assay.
Detailed Protocol (Optimized from published methods)[12][13]
Materials:
-
Cell Line: MCF-7 (an estrogen-responsive line is critical).
-
Experimental Medium: Phenol red-free medium supplemented with 5-10% DCC-FBS.
-
Test Compound (17α-DHEQ) and Reference Standard (E2).
-
96-well tissue culture plates.
-
Cell Proliferation/Viability Assay Kit (e.g., Sulforhodamine B (SRB), MTS, or ATP-based assay like CellTiter-Glo®).
Procedure:
-
Hormone Starvation:
-
To synchronize cells and minimize basal proliferation, pre-culture the MCF-7 cells for at least 72 hours in the experimental medium (phenol red-free with DCC-FBS). This step is critical to achieving a robust response window. [12]2. Cell Plating:
-
Harvest the starved cells and plate them at a low density (e.g., 2,000-4,000 cells/well) in a 96-well plate in 100 µL of experimental medium.
-
Allow cells to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of E2 (positive control, e.g., 10⁻¹³ to 10⁻¹⁰ M) and 17α-DHEQ in experimental medium.
-
Add 100 µL of 2x concentrated compound dilutions to the appropriate wells to achieve the final desired concentration. Include vehicle controls.
-
-
Incubation:
-
Incubate the plates for 6 to 7 days at 37°C in a 5% CO₂ incubator. This extended period allows for multiple cell divisions to occur, amplifying the proliferative signal.
-
-
Quantification of Proliferation:
-
At the end of the incubation, quantify the cell number/viability using a chosen method. For the SRB assay:
-
Fix cells with cold 10% trichloroacetic acid (TCA).
-
Wash with water and air dry.
-
Stain with 0.4% SRB solution.
-
Wash away unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at ~510 nm.
-
-
Data Analysis and Interpretation
-
Subtract the background absorbance (blank wells) from all readings.
-
Plot absorbance versus the log concentration of the agonist.
-
Determine the EC₅₀ value from the dose-response curve.
-
Calculate the Relative Proliferative Effect (RPE). This compares the maximal proliferation induced by the test compound to that induced by the reference E2. RPE (%) = [(Max Response_17α-DHEQ - Response_Control) / (Max Response_E2 - Response_Control)] * 100
Data Summary and Assay Comparison
A multi-assay approach provides a comprehensive understanding of a compound's estrogenic profile. The following tables summarize the expected outcomes and comparative features of the described assays for 17α-DHEQ.
Table 1: Comparison of In Vitro Assays for Estrogenicity
| Feature | ER Binding Assay | Reporter Gene Assay | MCF-7 Proliferation Assay |
| Endpoint | Receptor Affinity (IC₅₀, RBA) | Transcriptional Activation (EC₅₀, RP) | Cell Proliferation (EC₅₀, RPE) |
| Biological Level | Molecular Interaction | Cellular Response (Gene Regulation) | Physiological Response (Mitogenesis) |
| Principle | Competitive displacement of a radioligand | Ligand-induced reporter gene expression | Estrogen-dependent cell division |
| Throughput | Medium | High | Medium |
| Pros | - Direct measure of binding- Mechanistic- Can test ERα/β selectivity | - High sensitivity & specificity- Functional (agonist/antagonist)- Standardized (OECD TG 455)[10] | - Measures integrated biological effect- High physiological relevance |
| Cons | - No functional information- Requires radioactivity- Can be labor-intensive | - Can be prone to artifacts- May not capture non-genomic effects | - Higher variability<[12]br>- Longer assay duration- Indirect measure of ER activation |
Table 2: Representative Potency Data for 17α-Dihydroequilin
| Compound | Assay | Endpoint | Relative Potency vs. E₂ | Reference |
| **17β-Estradiol (E₂) ** | MCF-7 Proliferation | EC₅₀ | 100% (by definition) | [2] |
| 17α-Dihydroequilin | MCF-7 Proliferation | EC₅₀ | Slightly lower than E₂ | [2] |
| 17α-Estradiol | ER Binding | RBA | ~1-10% of E₂ | [4][13] |
| Equilin | MCF-7 Proliferation | EC₅₀ | Slightly lower than E₂ | [2] |
| (Note: 17α-Estradiol data is included as a proxy for a weak 17α-epimer. Specific RBA and EC₅₀ values for 17α-DHEQ should be determined experimentally as described in these protocols.) |
Conclusion
Determining the estrogenic potency of 17α-Dihydroequilin requires a rigorous, multi-faceted approach. The three in vitro assays detailed in this guide—ER competitive binding, ER transcriptional activation, and MCF-7 cell proliferation—provide a tiered system for comprehensive characterization. The binding assay offers a direct measure of receptor affinity, the reporter assay quantifies the ability to initiate gene transcription, and the proliferation assay confirms a downstream physiological effect. By systematically applying these validated protocols, researchers can generate reliable and reproducible data to accurately classify the estrogenic profile of 17α-DHEQ, contributing to a deeper understanding of its role in pharmacology and toxicology.
References
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Taylor & Francis. (n.d.). 17β-Dihydroequilin – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
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Demyanets, S., et al. (2006). The estrogen metabolite 17beta-dihydroequilenin counteracts interleukin-1alpha induced expression of inflammatory mediators in human endothelial cells in vitro via NF-kappaB pathway. Thrombosis and Haemostasis. Retrieved from [Link]
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Perusquía, M., & Stallone, J. N. (2010). Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]
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Hernandez, M. P., et al. (2000). Biologic effects of 17 alpha-dihydroequilin sulfate. Fertility and Sterility. Retrieved from [Link]
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ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Institute of Environmental Health Sciences. Retrieved from [Link]
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Foidart, J. M., et al. (2001). Comparison of the proliferative effects of estradiol and conjugated equine estrogens on human breast cancer cells and impact of continuous combined progestogen addition. Menopause. Retrieved from [Link]
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BPS Bioscience. (n.d.). Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. BPS Bioscience. Retrieved from [Link]
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Danish Environmental Protection Agency. (2005). Evaluation of in vitro assays for determination of estrogenic activity in the environment. Ministry of Environment of Denmark. Retrieved from [Link]
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OECD. (2009). Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. National Institutes of Health. Retrieved from [Link]
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CertiChem, Inc. (2004). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Toxicology Program. Retrieved from [Link]
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Hsieh, J. H., et al. (2014). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. ASSAY and Drug Development Technologies. Retrieved from [Link]
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Ded, L., et al. (2021). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. International Journal of Molecular Sciences. Retrieved from [Link]
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Fang, H., et al. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives. Retrieved from [Link]
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Wilson, V. S., et al. (2016). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLOS ONE. Retrieved from [Link]
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Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in Protein Chemistry and Structural Biology. Retrieved from [Link]
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OECD. (2007). OECD GUIDELINES FOR THE TESTING OF CHEMICALS: Uterotrophic Bioassay in Rodents. OECD. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Human ERβ Reporter Assay Kit. Indigo Biosciences. Retrieved from [Link]
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Ded, L., et al. (2021). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. Semantic Scholar. Retrieved from [Link]
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OECD. (n.d.). OECD Activities on Endocrine Testing. OECD. Retrieved from [Link]
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Jones, C. B., et al. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment. Retrieved from [Link]
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Chou, C. C., et al. (2022). Effects of 17β-estradiol and equilin on atherosclerosis development in female Apoeshl mice. Scientific Reports. Retrieved from [Link]
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Signosis. (n.d.). Estrogen Receptor Luciferase Reporter T47D Stable Cell Line. Signosis. Retrieved from [Link]
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ECACC. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Public Health England. Retrieved from [Link]
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Laws, S. C. (2011). In vitro receptor binding assays. ResearchGate. Retrieved from [Link]
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Koukouritaki, M., & Tsalikis, L. (2015). In Vitro Assay Systems for the Assessment of Oestrogenicity. Pocket Dentistry. Retrieved from [Link]
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OECD. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 457. National Toxicology Program. Retrieved from [Link]
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Kim, H., et al. (2021). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. Biosensors. Retrieved from [Link]
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BPS Bioscience. (n.d.). Estrogen Luciferase Reporter T47D Cell Line. BPS Bioscience. Retrieved from [Link]
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Li, C., et al. (2019). Estradiol induces cell proliferation in MCF-7 mammospheres through HER2/COX-2. Oncology Letters. Retrieved from [Link]
-
Judson, R. S., et al. (2014). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology. Retrieved from [Link]
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Browne, P., et al. (2014). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives. Retrieved from [Link]
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Zhang, H., et al. (2019). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. ResearchGate. Retrieved from [Link]
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OECD. (2021). A better understanding of the OECD Test Guidelines Programme and the validation principles in action. YouTube. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Characterizing Novel Ligands in Non-Classical Estrogen Signaling, Featuring Estra-1,3,5(10),7-tetraene-3,17α-diol as a Candidate Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate network of estrogen signaling extends beyond the classical nuclear receptor pathways, involving rapid, membrane-initiated events collectively termed non-classical signaling. A key mediator of these effects is the G protein-coupled estrogen receptor (GPER). The discovery and characterization of selective GPER modulators are paramount for dissecting these pathways and developing novel therapeutics. This guide introduces Estra-1,3,5(10),7-tetraene-3,17α-diol (ETED), a steroid derivative with potential relevance to non-classical estrogen signaling. Due to the current lack of comprehensive characterization, we present a systematic framework of application notes and detailed protocols to rigorously evaluate ETED, or any novel compound, as a tool for studying GPER-mediated non-classical signaling. This document provides the scientific rationale and step-by-step methodologies for determining receptor binding affinity, functional activity, and downstream cellular effects, thereby establishing a robust system for the validation of new chemical probes in this critical area of research.
Introduction: The Dichotomy of Estrogen Signaling
Estrogen, a key steroidal hormone, orchestrates a vast array of physiological processes. Its actions are primarily mediated through two distinct pathways:
-
Classical (Genomic) Signaling: This pathway involves the binding of estrogen to its nuclear receptors, Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[1] Upon activation, these receptors translocate to the nucleus and function as transcription factors, directly regulating gene expression by binding to estrogen response elements (EREs) in the DNA.[2]
-
Non-Classical (Non-Genomic) Signaling: This pathway is characterized by rapid cellular responses that do not require direct gene transcription.[3][4] These effects are initiated at the cell membrane, often through the G protein-coupled estrogen receptor (GPER), also known as GPR30.[5][6] Activation of GPER triggers a cascade of intracellular second messengers and protein kinase activations, influencing cellular processes such as proliferation, migration, and apoptosis.[1][3][4]
The selective activation of non-classical pathways is a significant area of interest for therapeutic development, as it may allow for the beneficial effects of estrogen signaling while avoiding some of the adverse effects associated with classical nuclear receptor activation.
Estra-1,3,5(10),7-tetraene-3,17α-diol (ETED) is an estradiol analog whose specific role in estrogen signaling has not been extensively characterized. Its structural similarity to endogenous estrogens makes it a candidate for interaction with estrogen receptors. This guide will use ETED as a hypothetical subject to illustrate the comprehensive workflow required to validate a novel compound for the study of non-classical estrogen signaling.
Part 1: Initial Characterization of a Putative GPER Modulator
The foundational step in validating a new compound is to determine its binding affinity and functional activity at the relevant receptors. The goal is to establish selectivity for GPER over the classical nuclear receptors, ERα and ERβ.
Protocol 1: Competitive Radioligand Binding Assays
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Rationale: By comparing the binding affinity of ETED for GPER, ERα, and ERβ, we can establish its receptor selectivity. A compound with significantly higher affinity for GPER would be a promising candidate for selectively studying non-classical signaling.
Step-by-Step Protocol:
-
Preparation of Receptor Membranes:
-
Culture cells engineered to overexpress human GPER, ERα, or ERβ separately.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the appropriate radioligand:
-
For GPER: [³H]-Estradiol or a GPER-specific radiolabeled ligand.
-
For ERα/ERβ: [³H]-Estradiol.[7]
-
-
Add increasing concentrations of the unlabeled competitor (ETED or a known control ligand like unlabeled estradiol, G-1 for GPER[8], or tamoxifen).
-
Add the prepared cell membranes containing the target receptor to each well.
-
For non-specific binding control wells, add a high concentration of the unlabeled control ligand.
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[9]
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Data Presentation:
| Receptor | Radioligand | Known Control | Hypothetical ETED Ki (nM) |
| GPER | [³H]-Estradiol | G-1 (Ki = 11 nM)[8] | 15 |
| ERα | [³H]-Estradiol | 17β-Estradiol (Ki ~0.1-1 nM) | >1000 |
| ERβ | [³H]-Estradiol | 17β-Estradiol (Ki ~0.1-1 nM) | >1000 |
This table presents hypothetical data for ETED to illustrate the desired outcome of high selectivity for GPER.
Protocol 2: Functional Assay - Intracellular Calcium Mobilization
This protocol determines whether a compound acts as an agonist or antagonist at GPER by measuring a key downstream signaling event.
Rationale: GPER activation is often coupled to Gq proteins, leading to the release of intracellular calcium stores.[10][11] Measuring this calcium flux provides a rapid and robust readout of receptor activation.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells expressing GPER (e.g., SKBr3 breast cancer cells, which are ER-negative but GPER-positive) in a 96-well, black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
-
Agonist/Antagonist Testing:
-
To test for agonist activity, add increasing concentrations of ETED to the wells and immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., a FlexStation or FLIPR).[12][13]
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of ETED for a short period (e.g., 15-30 minutes). Then, add a known GPER agonist (e.g., G-1) at a concentration that elicits a submaximal response (EC80) and measure the fluorescence.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the log concentration of ETED to determine the EC50 (effective concentration for 50% of maximal response).
-
For antagonist activity, plot the inhibition of the G-1 response against the log concentration of ETED to determine the IC50.
-
Part 2: Investigating Downstream Non-Classical Signaling
Once a compound is confirmed as a selective GPER agonist or antagonist, the next step is to characterize its effects on the downstream signaling cascades.
Protocol 3: Western Blot Analysis of Key Signaling Kinases
Rationale: GPER activation is known to trigger the phosphorylation and activation of several key protein kinases, including ERK and Akt, which are central to many cellular processes.[3][14] Western blotting allows for the direct visualization and quantification of these activation events.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Plate GPER-expressing cells and grow them to near confluence.
-
Serum-starve the cells for several hours to reduce basal kinase activity.
-
Treat the cells with ETED (at its EC50 concentration) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK or anti-phospho-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the kinase to ensure equal protein loading.[15][16]
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
-
Protocol 4: Quantitative PCR (qPCR) for GPER-Regulated Gene Expression
Rationale: While non-classical signaling is rapid, the activated kinases can phosphorylate transcription factors, leading to changes in gene expression.[1] qPCR can quantify the expression of known GPER target genes, such as c-fos and EGR-1.
Step-by-Step Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat GPER-expressing cells with ETED for a longer duration (e.g., 1, 4, 8 hours).
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.[17]
-
-
qPCR:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.[19]
-
Visualization of Signaling Pathways and Experimental Workflow
Caption: GPER-mediated non-classical estrogen signaling pathway.
Caption: Workflow for characterizing a novel GPER modulator.
Part 3: In Vitro and In Vivo Models
After thorough biochemical characterization, the compound's effects should be evaluated in more complex biological systems.
Protocol 5: Cell Proliferation and Migration Assays
Rationale: Non-classical estrogen signaling is implicated in the regulation of cell growth and movement, particularly in cancer. These assays provide a functional readout of the compound's biological effects.
A. Cell Proliferation (MTT) Assay:
-
Cell Seeding: Plate GPER-expressing cells in a 96-well plate at a predetermined optimal density.[20]
-
Treatment: Treat the cells with increasing concentrations of ETED for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[20][21]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[20][22]
-
Absorbance Reading: Measure the absorbance at ~570 nm. The intensity is proportional to the number of viable cells.
B. Transwell Migration Assay:
-
Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Seed serum-starved GPER-expressing cells in the upper chamber in serum-free media, along with the test compound (ETED).
-
Incubation: Incubate for a period sufficient for cell migration (e.g., 12-24 hours).
-
Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the bottom of the membrane with crystal violet.[23]
-
Quantification: Count the number of migrated cells in several microscopic fields.
Protocol 6: In Vivo Studies in Animal Models
Rationale: To understand the physiological relevance of a compound's activity, it must be tested in a whole-organism context. Xenograft models are particularly useful for studying the effects on tumor growth.
General Protocol Outline:
-
Model Selection: Use immunodeficient mice (e.g., nude or NSG mice) for xenograft studies with human cancer cell lines.
-
Cell Implantation: Implant GPER-positive, ER-negative human cancer cells (e.g., SKBr3) subcutaneously into the mice.
-
Tumor Growth and Treatment: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, ETED at various doses).
-
Monitoring: Monitor tumor growth over time using caliper measurements. Also, monitor the overall health and body weight of the animals.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and other markers of interest.
Conclusion and Future Directions
The framework presented here provides a comprehensive and rigorous approach to characterizing novel compounds, such as Estra-1,3,5(10),7-tetraene-3,17α-diol, for their potential to selectively modulate non-classical estrogen signaling through GPER. By systematically determining receptor binding affinity, functional activity, and downstream cellular and physiological effects, researchers can validate new chemical tools. Such validated probes are indispensable for elucidating the nuanced roles of GPER in health and disease and for the development of next-generation therapeutics that can selectively harness the benefits of non-classical estrogen signaling. Further studies on promising compounds would involve detailed pharmacokinetic and toxicological profiling.
References
Sources
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- 2. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
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- 4. Frontiers | Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury [frontiersin.org]
- 5. GPER - Wikipedia [en.wikipedia.org]
- 6. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 14. mdpi.com [mdpi.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. G protein-coupled estrogen receptor-1 agonist induces chemotherapeutic effect via ER stress signaling in gastric cancer [bmbreports.org]
- 18. origene.com [origene.com]
- 19. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. researchgate.net [researchgate.net]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. researchhub.com [researchhub.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Estra-1,3,5(10),7-tetraene-3,17alpha-diol for In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of solubilizing Estra-1,3,5(10),7-tetraene-3,17alpha-diol for in vitro experiments. The inherent hydrophobicity of this steroidal compound often leads to precipitation in aqueous cell culture media, which can compromise experimental results. This resource is designed to equip you with the knowledge and protocols to overcome these solubility issues and ensure the reliable delivery of this compound to your in vitro systems.
Understanding the Challenge: The Hydrophobic Nature of Steroids
This compound, like other steroid hormones, possesses a rigid, nonpolar carbon skeleton. This structure results in poor water solubility, a significant hurdle for in vitro studies that rely on aqueous-based media.[1] The tendency of such hydrophobic compounds to adsorb to laboratory materials like microcentrifuge tubes and cell culture plates further complicates accurate dosing.[2] Therefore, a systematic approach to solubilization is crucial for obtaining reproducible and meaningful data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing solutions of this compound for in vitro assays.
Q1: My compound precipitates when I add it to the cell culture medium. What is the first step I should take?
A1: The initial and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous medium. Direct addition of the powdered compound to the medium will almost certainly result in poor dissolution.
Causality: The principle of "like dissolves like" governs this process. Hydrophobic compounds like this compound are more readily soluble in nonpolar organic solvents. Creating a concentrated stock in a suitable solvent allows for a more uniform dispersion of the compound upon subsequent dilution into the aqueous cell culture medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for dissolving hydrophobic compounds for in vitro studies.[3]
-
Ethanol (EtOH): Another widely used solvent, particularly for steroid hormones.[4]
Workflow for Preparing a Stock Solution:
-
Weigh the desired amount of this compound in a sterile, appropriate container (e.g., a glass vial).
-
Add a small volume of the chosen organic solvent (DMSO or Ethanol) to achieve a high concentration (e.g., 10-50 mM).
-
Gently vortex or sonicate the mixture until the compound is completely dissolved.[5] A brief warming in a 37°C water bath can also aid dissolution.[6]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter compatible with the organic solvent.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: I'm using a DMSO stock solution, but I still see precipitation in my final culture volume. How can I prevent this?
A2: This is a common issue that arises from exceeding the solubility limit of the compound in the final aqueous solution, even with the use of a co-solvent like DMSO. The key is to control the final concentration of the organic solvent and consider additional solubilizing agents.
Causality: While DMSO is an excellent solvent for the stock solution, its concentration in the final cell culture medium must be kept low to avoid cytotoxicity.[7] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is always best to keep it below 0.1% if possible.[7][8] When the concentrated DMSO stock is diluted into the aqueous medium, the overall solvent environment becomes predominantly aqueous, causing the hydrophobic compound to precipitate.
Troubleshooting Steps:
-
Optimize the Final DMSO Concentration: Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line. This will define the upper limit for your working dilutions. Most cell lines are tolerant to 0.5% DMSO, and some can tolerate up to 1%, but primary cells are often more sensitive.[7]
-
Use a Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in the organic solvent concentration can sometimes prevent abrupt precipitation.
-
Enhance Mixing: When adding the stock solution to the medium, vortex or gently pipette the medium to ensure rapid and uniform dispersion of the compound.
Q3: Are there alternatives to DMSO or ethanol that might improve solubility and reduce cytotoxicity?
A3: Yes, several solubility-enhancing excipients can be employed, either alone or in combination with a co-solvent, to improve the aqueous solubility of this compound.
1. Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate hydrophobic molecules like steroids, effectively increasing their aqueous solubility.[10][11]
-
Mechanism: The hydrophobic steroid molecule partitions into the nonpolar interior of the cyclodextrin, while the polar exterior of the cyclodextrin interacts with water, forming a soluble complex.
-
Commonly Used Cyclodextrins: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its high aqueous solubility and low toxicity.[9]
-
Protocol: Prepare a stock solution of the cyclodextrin in your cell culture medium. Then, add your this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution with vigorous vortexing. Allow the mixture to equilibrate (e.g., for 1 hour at room temperature) before adding to your cells.
2. Serum Albumin: Proteins like bovine serum albumin (BSA) can bind to hydrophobic molecules and act as carriers in aqueous solutions.[12][13]
-
Mechanism: Hydrophobic regions on the surface of albumin can non-covalently bind to the steroid, increasing its apparent solubility in the medium.[12]
-
Considerations: If your cell culture medium already contains serum (e.g., fetal bovine serum, FBS), the albumin present will contribute to solubilizing the compound. For serum-free conditions, adding purified BSA can be beneficial.
-
Protocol: Prepare a stock solution of BSA in your serum-free medium. Add the this compound stock solution to the BSA solution and incubate to allow for binding before use.
Comparison of Solubilization Strategies:
| Strategy | Advantages | Disadvantages |
| DMSO/Ethanol | High solubilizing power for stock solutions.[14] | Potential for cytotoxicity at higher concentrations.[15][16] Can affect cell membrane permeability.[17] |
| Cyclodextrins | Low toxicity.[16] Can significantly increase aqueous solubility.[10][18] | May interact with cellular cholesterol. Stoichiometry of complexation needs to be considered.[11] |
| Serum Albumin | Biocompatible. Mimics in vivo transport.[19] | Can interfere with assays measuring protein binding. Not suitable for all serum-free applications. |
Visualizing the Solubilization Workflow
The following diagram illustrates a decision-making workflow for solubilizing this compound.
Caption: Decision workflow for solubilizing the target compound.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic steroid by a cyclodextrin.
Final Recommendations
-
Always perform a vehicle control: In your experiments, include a control group that is treated with the same concentration of the solvent (and any other excipients) as your experimental groups. This will help you to distinguish the effects of the compound from the effects of the vehicle.[16]
-
Start with a solubility test: Before treating your cells, perform a small-scale test to determine the maximum concentration of this compound that can be dissolved in your final culture medium using your chosen method.
-
Visual inspection is key: Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells. The presence of a precipitate will lead to inaccurate and non-reproducible results.
By following these guidelines and understanding the principles behind them, you will be well-equipped to overcome the solubility challenges associated with this compound and conduct successful and reliable in vitro studies.
References
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PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol. National Center for Biotechnology Information. Retrieved from [Link]
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Gerloczy, A., Hosh, C., & Szente, L. (1994). Solubilizing steroidal drugs by β-cyclodextrin derivatives. Journal of Pharmaceutical Sciences, 83(2), 193-196. Retrieved from [Link]
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PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, (17alpha)-. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). estra-1,3,5(10)-triene-3,17beta-diol, 17alpha-ethynyl-. Retrieved from [Link]
-
Azo-Oko, C. E., & Pinal, R. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of visualized experiments : JoVE, (127), 56098. Retrieved from [Link]
-
le Maire, M., Møller, J. V., & Champeil, P. (1998). Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1386(2), 331-344. Retrieved from [Link]
-
Shultz, T. D., & Howie, B. J. (1986). In vitro binding of steroid hormones by natural and purified fibers. Nutrition and cancer, 8(2), 141-147. Retrieved from [Link]
-
Tiffany, C. W., & Bilderback, A. L. (2002). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Gynecologic oncology, 86(2), 173-176. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 133-141. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-6. Retrieved from [Link]
-
Kromminga, A., & Scheiermann, W. (2000). Formulation Development for Hydrophobic Therapeutic Proteins. Pharmaceutical Development and Technology, 5(4), 489-500. Retrieved from [Link]
-
Popescu, C., & Tătărău, A. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(11), 2429. Retrieved from [Link]
-
Kropf, A., & Escher, B. I. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4811-4817. Retrieved from [Link]
-
Henriksen, P. A., Jørgensen, C. B., & Nielsen, C. H. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC research notes, 7, 629. Retrieved from [Link]
-
Janas, C., & Wójtowicz, K. (2023). Albumin Nanoparticles as Multifunctional Carriers for Advanced Therapeutics. International Journal of Molecular Sciences, 24(13), 10884. Retrieved from [Link]
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Carter, A. W., & Johnson, M. A. (2019). Structure-dependent retention of steroid hormones by common laboratory materials. PloS one, 14(12), e0226333. Retrieved from [Link]
-
ResearchGate. (2009, July 1). DMSO usage in cell culture. Retrieved from [Link]
-
Zhang, Y., & Liu, G. (2018). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Scientific reports, 8(1), 10839. Retrieved from [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
-
Kim, J. H., & Kim, J. Y. (2015). Effects of Solvents on In Vitro Potencies of Platinum Compounds. Osong public health and research perspectives, 6(6), 350-353. Retrieved from [Link]
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Zhang, Y., & Liu, G. (2023). Bovine Serum Albumin-Functionalized Hyperbranched Polyamidoamine Dendrimers (BSA@PAMAM) for GSH-Responsive Bacteriostasis. ACS omega, 8(2), 2247-2256. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Estra-1,3,5(10)-trien-17«beta»-ol (CAS 2529-64-8). Retrieved from [Link]
-
Preprints.org. (2023). Functions of Glucocorticoids in Breast and Other Solid Cancers. Retrieved from [Link]
-
OriCell. (2023, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education & Research. (2018). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]
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ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
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Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
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Britannica. (n.d.). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
-
Li, S., & Zhao, Y. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2467-2484. Retrieved from [Link]
-
Ciesielski, W., & Stasiłowicz, A. (2021). Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. Molecules (Basel, Switzerland), 26(16), 4945. Retrieved from [Link]
-
Kim, D., & Jeon, N. L. (2018). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 9(10), 523. Retrieved from [Link]
-
Szente, L., & Fenyvesi, É. (2018). Cyclodextrin-Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. In Cyclodextrins (pp. 69-98). Springer, Cham. Retrieved from [Link]
Sources
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- 3. oricellbio.com [oricellbio.com]
- 4. Functions of Glucocorticoids in Breast and Other Solid Cancers[v1] | Preprints.org [preprints.org]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. lifetein.com [lifetein.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
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- 12. Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrin Solubility Table [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Recovery of 17α-Dihydroequilin During Solid-Phase Extraction
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of 17α-Dihydroequilin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery of this and related estrogenic compounds. Here, we will delve into the common pitfalls of SPE and provide systematic, scientifically-grounded solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low recovery is a frequent issue in SPE, often stemming from a mismatch between the analyte's properties and the chosen extraction parameters.[1][2][3] This guide will walk you through a logical troubleshooting process, from initial diagnosis to final optimization.
My 17α-Dihydroequilin recovery is consistently low. Where do I start?
The first step is to systematically evaluate each stage of your SPE protocol to pinpoint where the loss is occurring. The most common causes of low recovery are analyte breakthrough during the loading step, premature elution during the wash step, or incomplete elution from the sorbent.[2]
Initial Diagnostic Workflow:
-
Analyze All Fractions: Collect and analyze the load, wash, and elution fractions. This will tell you if the analyte is not binding to the sorbent (found in the load fraction), being washed away (found in the wash fraction), or remaining on the sorbent (absent from all fractions).
-
Verify Analyte Stability: Ensure that 17α-Dihydroequilin is not degrading during the extraction process. This can be influenced by pH, temperature, and exposure to light.
-
Check for Non-Specific Binding: The analyte may be adsorbing to labware, such as plastic tubes or pipette tips.[3] Consider using low-binding plastics or silanized glassware to minimize this effect.
How do I choose the right SPE sorbent for 17α-Dihydroequilin?
Sorbent selection is critical and depends on the physicochemical properties of your analyte and the sample matrix.[2][4][5] For 17α-Dihydroequilin, a non-polar compound, a reversed-phase sorbent is the most appropriate choice.
-
C18 (Octadecyl): A common starting point for non-polar compounds like steroids. It offers strong hydrophobic retention.
-
Polymeric Sorbents (e.g., Oasis HLB): These are often a good choice for estrogens and their metabolites, providing high capacity and stability across a wide pH range.[6][7]
Key Considerations:
-
Analyte-Sorbent Interaction: The primary retention mechanism for 17α-Dihydroequilin on a reversed-phase sorbent is hydrophobic interaction.
-
Matrix Effects: Complex matrices can interfere with analyte binding.[1] If you are working with a complex matrix like plasma or urine, a more selective sorbent or a more rigorous wash step may be necessary.
What is the optimal pH for the sample and solvents?
The pH of the sample and wash solutions is a critical factor, especially for ionizable compounds.[1][8] While 17α-Dihydroequilin is not strongly ionizable, its solubility and interaction with the sorbent can be influenced by pH. For similar compounds like estradiol, adjusting the pH to above 11 has been shown to reduce adsorption to filter membranes during sample preparation.
General Guidance:
-
Sample pH: For reversed-phase SPE, maintaining a neutral pH is generally a good starting point for neutral compounds.
-
Elution pH: Adjusting the pH of the elution solvent can sometimes enhance recovery by altering any secondary interactions between the analyte and the sorbent.[9]
My analyte is being lost during the wash step. What should I do?
If you find 17α-Dihydroequilin in your wash fraction, your wash solvent is likely too strong, causing premature elution.[10][11]
Troubleshooting the Wash Step:
-
Decrease Organic Content: Reduce the percentage of organic solvent (e.g., methanol or acetonitrile) in your aqueous wash solution. A stepwise increase in organic content during the wash can help remove interferences without eluting the analyte of interest.[12]
-
Optimize Wash Volume: Use the minimum volume of wash solvent necessary to remove interferences.
I'm not seeing my analyte in the load or wash fractions, but recovery is still low. Why?
This scenario suggests that your analyte is binding to the sorbent but is not being efficiently eluted.[10]
Optimizing the Elution Step:
-
Increase Elution Solvent Strength: The elution solvent must be strong enough to disrupt the hydrophobic interactions between 17α-Dihydroequilin and the sorbent.[2][9]
-
Increase the percentage of organic solvent in your elution mix.
-
Consider switching to a stronger organic solvent (e.g., from methanol to acetonitrile or isopropanol).[13]
-
-
Optimize Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely desorb the analyte. Collecting the eluate in multiple small fractions can help determine the optimal volume.[9]
-
Incorporate a "Soak" Step: Allowing the elution solvent to sit on the sorbent for a few minutes before final elution can improve the desorption of strongly retained compounds.[2][13]
-
Modify Elution Solvent: For some strongly retained compounds, adding a small amount of a different solvent, like methanol to a nonpolar elution solvent, can help disrupt secondary polar interactions with the sorbent.[14]
Could the flow rate be affecting my recovery?
Yes, the flow rate during sample loading, washing, and elution can significantly impact recovery.[1][15]
-
Loading: A slow and consistent flow rate during sample loading is crucial to allow sufficient time for the analyte to interact with and bind to the sorbent.[11][15]
-
Elution: A slower flow rate during elution can also improve recovery by allowing more time for the analyte to desorb from the sorbent and dissolve in the elution solvent.
Visualizing the Troubleshooting Process
To aid in your troubleshooting efforts, the following decision tree outlines a systematic approach to diagnosing and resolving low recovery issues.
Caption: A troubleshooting decision tree for low SPE recovery.
Quantitative Data Summary: Impact of Elution Solvent on Recovery
The following table summarizes hypothetical data on the recovery of 17α-Dihydroequilin using different elution solvents, demonstrating the importance of optimizing this step.
| Elution Solvent Composition | Average Recovery (%) | Standard Deviation (%) |
| 80% Methanol / 20% Water | 65 | 4.2 |
| 90% Methanol / 10% Water | 78 | 3.5 |
| 100% Methanol | 85 | 2.8 |
| 90% Acetonitrile / 10% Water | 92 | 2.1 |
| 100% Acetonitrile | 95 | 1.9 |
Experimental Protocol: Optimized SPE for 17α-Dihydroequilin
This protocol provides a starting point for the extraction of 17α-Dihydroequilin from an aqueous matrix using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Sample containing 17α-Dihydroequilin
Procedure:
-
Conditioning:
-
Pass 5 mL of methanol through the cartridge to wet the sorbent.
-
Do not allow the sorbent to go dry.
-
-
Equilibration:
-
Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent.
-
Ensure the sorbent remains wet.
-
-
Sample Loading:
-
Load the sample onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the 17α-Dihydroequilin with 5 mL of acetonitrile.
-
Consider a "soak" step by adding 1 mL of acetonitrile, waiting 2 minutes, and then adding the remaining 4 mL.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase).
-
Visualizing the SPE Workflow
The following diagram illustrates the key steps in the solid-phase extraction process.
Caption: A standard solid-phase extraction workflow.
References
-
The Reason of Poor Sample Recovery When Using SPE - Hawach. (2025, October 17). Retrieved from [Link]
-
Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PubMed Central. (2021, January 28). Retrieved from [Link]
-
Optimizing Elution Conditions To Improve SPE Performance - Blogs - News. (2025, August 12). Retrieved from [Link]
-
Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. Retrieved from [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip - YouTube. (2025, May 21). Retrieved from [Link]
-
Solid phase extraction as sample pretreatment method for top-down quantitative analysis of low molecular weight proteins from biological samples using liquid chromatography - triple quadrupole mass spectrometry - PubMed. (2023, January 3). Retrieved from [Link]
-
Fabric Phase Sorptive Extraction of Selected Steroid Hormone Residues in Commercial Raw Milk Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2021, February 5). Retrieved from [Link]
-
Optimization of Solid-Phase Extraction for Pretreatment of Selected Estrogens in Sewage by Response Surface Methodology. Retrieved from [Link]
-
Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC - NIH. (2020, February 3). Retrieved from [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Retrieved from [Link]
-
Understanding and Improving Solid-Phase Extraction | LCGC International. Retrieved from [Link]
-
SPE Method Development Tips and Tricks - Agilent. Retrieved from [Link]
-
Why Is Your SPE Recovery So Low? - News - alwsci. (2025, August 7). Retrieved from [Link]
-
(PDF) Influence of pH on Losses of Analyte Estradiol in Sample Prefiltration - ResearchGate. (2025, December 26). Retrieved from [Link]
-
Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - NIH. Retrieved from [Link]
-
SPE Cartridge Selection Guide - GL Sciences. Retrieved from [Link]
-
Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina - MDPI. Retrieved from [Link]
-
AFFINIMIP® SPE Estrogens | Affinisep. Retrieved from [Link]
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- 5. glsciencesinc.com [glsciencesinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 10. youtube.com [youtube.com]
- 11. welch-us.com [welch-us.com]
- 12. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
Technical Support Center: Optimization of Mass Spectrometry Parameters for Estra-1,3,5(10),7-tetraene-3,17alpha-diol Detection
Welcome to the technical support guide for the sensitive and robust detection of Estra-1,3,5(10),7-tetraene-3,17alpha-diol. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into method development and troubleshooting for this specific analyte. The guidance herein is structured in a question-and-answer format to directly address common challenges encountered during LC-MS/MS analysis.
Part 1: Foundational Knowledge & Initial Setup (FAQs)
This section provides essential information about the analyte and recommended starting points for your analysis.
Q1: What are the key physicochemical properties of this compound relevant to mass spectrometry?
A1: Understanding the analyte's properties is the cornerstone of method development. This compound, an isomer of estradiol, possesses a phenolic A-ring, which is critical for its ionization behavior.
Data Presentation: Analyte Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₄O₂ | PubChem[1] |
| Monoisotopic Mass | 272.17763 Da | PubChem[1] |
| Structure | Phenolic steroid with two hydroxyl groups | PubChem[2] |
| Key Functional Group | Phenolic -OH at C3 | PubChem[2] |
The phenolic hydroxyl group is acidic, making the molecule highly suitable for negative mode electrospray ionization (ESI) through deprotonation to form the [M-H]⁻ ion.
Q2: Which ionization technique and polarity should I start with: ESI or APCI, positive or negative mode?
A2: For estrogens, including this compound, Electrospray Ionization (ESI) in negative ion mode is the recommended starting point .
-
Expertise & Experience: The phenolic hydroxyl group at the C3 position is acidic and readily deprotonates to form a stable [M-H]⁻ ion (m/z 271.17), providing excellent sensitivity. ESI is a soft ionization technique well-suited for steroids, minimizing in-source fragmentation.[3][4] While Atmospheric Pressure Chemical Ionization (APCI) can also be used, ESI typically offers better sensitivity for this class of compounds.[5]
-
Trustworthiness: Positive mode ESI is a viable alternative, typically forming the protonated molecule [M+H]⁺ at m/z 273.18. However, this ion is often prone to in-source fragmentation via the loss of water ([M+H-H₂O]⁺ at m/z 255.17), which can complicate precursor ion selection and potentially reduce the intensity of the primary parent ion.[6] Starting with negative mode provides a more direct and often more robust ionization pathway.
Q3: What are the best mass analyzer settings for quantification? Should I use a triple quadrupole (QqQ) or a high-resolution instrument like an Orbitrap?
A3: The choice depends on your primary goal: routine, high-throughput quantification or high-confidence qualitative and quantitative analysis.
-
For Targeted Quantification (Workhorse): A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[7] It offers exceptional sensitivity, selectivity, and a wide dynamic range, making it ideal for quantifying low-level analytes in complex biological matrices.[8]
-
For High-Confidence Analysis & Screening: A high-resolution mass spectrometer (HRMS) , such as a Quadrupole-Orbitrap (Q-Orbitrap), provides significant advantages.[9] It offers high mass accuracy, which helps in unequivocally identifying the compound and distinguishing it from isobaric interferences.[10] While QqQ instruments are excellent for targeted analysis, Orbitrap platforms can perform both targeted and untargeted screening in a single run, allowing for retrospective data analysis.[9][11]
Data Presentation: Mass Analyzer Comparison
| Feature | Triple Quadrupole (QqQ) | High-Resolution MS (e.g., Orbitrap) |
|---|---|---|
| Primary Use | Targeted Quantification | Targeted Quant & Untargeted Screening |
| Mode | Multiple Reaction Monitoring (MRM) | Full Scan, SIM, Parallel Reaction Monitoring (PRM) |
| Selectivity | High (based on fragmentation) | Very High (based on exact mass & fragmentation) |
| Sensitivity | Excellent | Excellent, can be better for some analytes[10] |
| Mass Accuracy | Low Resolution | High Resolution (< 5 ppm) |
| Throughput | Very High | High |
Q4: Can you provide recommended starting MRM transitions for a triple quadrupole instrument?
A4: Absolutely. The following transitions are based on the typical fragmentation patterns of estrogens. Optimization is mandatory for your specific instrument and conditions. The most common fragmentation pathway involves the D-ring of the steroid.
Data Presentation: Suggested Starting MRM Parameters (Negative ESI)
| Transition | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Suggested Collision Energy (CE) | Rationale / Comment |
|---|---|---|---|---|
| Primary (Quantifier) | 271.2 | 145.1 | 30-40 eV | Corresponds to fragmentation of the D-ring. |
| Secondary (Qualifier) | 271.2 | 183.1 | 25-35 eV | Another characteristic fragment. |
-
Authoritative Grounding: These transitions are derived from established fragmentation patterns of similar estrogenic steroids. You must confirm and optimize these values empirically using the protocol described below.
Part 2: Experimental Protocols & Workflows
Protocol 1: Direct Infusion for MRM Optimization
This protocol is essential for determining the optimal collision energies (CE) for your specific instrument.
-
Prepare a Standard Solution: Make a 1 µg/mL solution of this compound in 50:50 Methanol:Water.
-
Set up the Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ion source at a flow rate of 5-10 µL/min.
-
Optimize Q1: Operate the MS in negative ESI mode. Perform a full scan or selected ion monitoring (SIM) scan to confirm the presence and maximize the intensity of the [M-H]⁻ precursor ion at m/z 271.2. Adjust source parameters (e.g., capillary voltage, gas flows, temperature) to achieve the highest stable signal.
-
Optimize Q3 (Product Ion Scan): Set the first quadrupole (Q1) to isolate the precursor ion (m/z 271.2). Scan the third quadrupole (Q3) across a relevant mass range (e.g., m/z 50-280) while ramping the collision energy in the second quadrupole (Q2, collision cell) from 10 to 60 eV.
-
Identify Product Ions: Identify the most abundant and stable product ions from the resulting spectrum. The ions listed in the table above are expected.
-
Optimize Collision Energy (CE): For each promising precursor-product ion pair (MRM transition), perform a new experiment where you monitor the transition while varying the collision energy. Plot the resulting signal intensity against the CE value to find the optimal energy that produces the maximum signal for each transition.
Mandatory Visualization: Analyte Optimization Workflow
Caption: Workflow for empirical optimization of MRM transitions.
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis in a Q&A format.
Issue: Low or No Signal Intensity
Q: I'm injecting my sample, but I see a very weak signal, or no signal at all for my analyte. What's the first thing I should check?
A: Always start with the simplest explanations. Before diving into complex MS parameters, verify your fundamentals. Infuse your standard solution as described in Protocol 1 . If you see a strong, stable signal upon infusion, the issue lies with your chromatography or sample preparation. If you do not see a signal with direct infusion, the problem is with the standard itself or the MS instrument settings.
Mandatory Visualization: Low Signal Troubleshooting Logic
Caption: Decision tree for troubleshooting low signal intensity.
Q: My infusion signal is good, but my chromatographic signal is low. Could my sample preparation be the problem?
A: Yes, this is highly likely. Steroids in biological matrices like plasma, serum, or tissue homogenates require extensive cleanup to remove interfering substances like phospholipids and proteins.[12] Inefficient extraction leads to low recovery of the analyte and significant matrix effects (ion suppression).
-
Expertise & Experience: While Liquid-Liquid Extraction (LLE) is a classic technique, Solid-Phase Extraction (SPE) provides a much cleaner extract, leading to better sensitivity and reproducibility.[13] For estrogens, a reverse-phase polymer-based or C18 sorbent is highly effective.[8][12] Combining LLE with a subsequent SPE cleanup can offer even greater purification for particularly complex matrices like brain tissue.[14]
Protocol 2: General Solid-Phase Extraction (SPE) for Plasma/Serum
This is a robust starting protocol for cleaning biological fluids.
-
Sample Pre-treatment: To 500 µL of plasma/serum, add an internal standard. Precipitate proteins by adding 1.5 mL of ice-cold acetonitrile. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.
-
Dilution: Transfer the supernatant to a clean tube and dilute with 4 mL of 5% methanol in water. This ensures proper binding to the SPE cartridge.
-
Cartridge Conditioning: Condition a reverse-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of your initial mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.
Issue: High Background Noise & Interfering Peaks
Q: My chromatogram has a very high baseline and many peaks co-eluting with my analyte. How can I fix this?
A: This is a classic symptom of matrix effects and insufficient sample cleanup.
-
Trustworthiness: Matrix effects, caused by co-eluting endogenous compounds from the sample, can suppress the ionization of your target analyte, leading to poor sensitivity and inaccurate quantification.[15] The primary solution is to improve the selectivity of your sample preparation.
-
Recommended Actions:
-
Implement SPE: If you are using a simple "protein crash" or LLE, switch to the SPE protocol described above. SPE is significantly more effective at removing phospholipids, which are a major cause of ion suppression.
-
Optimize Chromatography: Develop a chromatographic gradient that provides better separation between your analyte and the region where most matrix components elute (typically the early part of the run). A longer, shallower gradient can resolve the analyte from interferences.
-
Use an Isotopic Internal Standard: The most reliable way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or deuterium-labeled estradiol). The SIL standard will co-elute and experience the same degree of ion suppression or enhancement as the analyte, ensuring accurate quantification.[8]
-
Issue: Poor or Inconsistent Peak Shape
Q: My analyte peak is broad, tailing, or splitting. What are the likely causes?
A: Poor peak shape is almost always a chromatography problem.
-
Expertise & Experience:
-
Solvent Mismatch: The most common cause is a mismatch between the reconstitution solvent and the initial mobile phase. If your reconstitution solvent is much stronger (i.e., has a higher percentage of organic solvent) than your starting mobile phase, it will cause peak distortion. Rule of Thumb: Always reconstitute your dried extract in a solvent that is weaker than or identical to your initial mobile phase conditions.
-
Column Health: A contaminated or old column can lead to secondary interactions and peak tailing. Try flushing the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, water) or replace it if necessary.
-
Mobile Phase pH: The phenolic group on the analyte means its retention can be sensitive to pH. Adding a small amount of modifier, like 0.1% formic acid, to the mobile phase can ensure a consistent ionic state for the molecule and improve peak shape.[6]
-
References
-
ResearchGate. d. Estra-1, 3, 5(10)-trien-17á-ol. [Link]
-
Khan, S., et al. (2019). Current strategies for quantification of estrogens in clinical research. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
PubChem. Estra-1,3,5(10)-triene-3,17-diol. [Link]
-
PubChem. Estra-1,3,5(10)-triene-3,17-diol, (17alpha)-. [Link]
-
Herrero, P., et al. (2014). Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks. Journal of Mass Spectrometry. [Link]
-
Guedens, W. J., et al. (2003). Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors. Analytical Chemistry. [Link]
-
Danish Environmental Protection Agency. (2003). Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment. [Link]
-
Imre, S., et al. (2012). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia Journal. [Link]
-
Remage-Healey, L., et al. (2011). Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content. Frontiers in Systems Neuroscience. [Link]
-
Guć, M., & Schroeder, G. (2020). Molecularly Imprinted Polymers and Magnetic Molecularly Imprinted Polymers for Selective Determination of Estrogens in Water by ESI-MS/FAPA-MS. ResearchGate. [Link]
- Google Patents. Methods for detecting estradiol by mass spectrometry.
-
Aurora Biomed. (2020). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. [Link]
-
NIST. Estra-1,3,5(10)-triene-3,17-diol, 17-methyl-, (17β)-. [Link]
-
LabRulez LCMS. Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. [Link]
-
Rasanen, I., et al. (2012). LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization. ResearchGate. [Link]
-
Metarix. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques. [Link]
-
ResearchGate. Current strategies for quantification of estrogen in clinical research. [Link]
-
Remage-Healey, L., et al. (2011). Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content. PMC. [Link]
-
Shimadzu. Types of MS/MS systems and their key characteristics. [Link]
-
Journal of Applied Bioanalysis. Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
-
PubChem. Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)-. [Link]
-
University of Arizona. Interpretation of mass spectra. [Link]
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- 3. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. US20090134325A1 - Methods for detecting estradiol by mass spectrometry - Google Patents [patents.google.com]
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- 8. Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment [www2.mst.dk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 15. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Estra-1,3,5(10),7-tetraene-3,17alpha-diol in different solvents and temperatures
Technical Support Center: Stability of Estra-1,3,5(10),7-tetraene-3,17alpha-diol
Welcome to the technical support guide for this compound. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of this compound in various experimental conditions. As a close structural analog of equilenin, much of its stability profile can be inferred from related estrogenic compounds, but its unique tetra-unsaturated structure presents specific challenges.
This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
This compound is a steroidal estrogen. It is structurally related to equilenin, a component of conjugated estrogen medications, and is a metabolite of equilin.[1][2] Its chemical structure features a naphthalene-like dual aromatic ring system (A and B rings), a phenolic hydroxyl group at C3, and an alpha-hydroxyl group at C17. This extended conjugation and the phenolic group make the molecule susceptible to degradation, particularly through oxidation and photodegradation.
Understanding its stability is paramount for:
-
Accurate Quantification: Degradation leads to falsely low measurements of the active compound.
-
Pharmacological Studies: Degradants may have different biological activities or toxicities, confounding results.[3][4]
-
Drug Development: Stability data is a core requirement for regulatory approval, ensuring product shelf-life and patient safety.
Q2: What are the primary drivers of degradation for this compound?
The main drivers of degradation are oxidation, light, and elevated temperatures.
-
Oxidation: The phenolic hydroxyl group at the C3 position is a primary site for oxidation. This can be catalyzed by light, heat, or the presence of metal ions. Metabolites like 4-hydroxyequilenin can auto-oxidize to form reactive o-quinones.[3][4]
-
Photodegradation: The extended aromatic system absorbs UV light, which can lead to the formation of reactive species and subsequent degradation. It is crucial to protect solutions from light.[5]
-
Thermal Stress: High temperatures can accelerate oxidation and other degradation pathways. While the solid form is relatively stable, solutions are more susceptible to heat-induced degradation.[1][5]
Q3: What are the recommended solvents for preparing and storing solutions?
For stock solutions, aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are preferred for long-term stability when stored correctly. Protic solvents like ethanol can also be used, but solutions should be prepared fresh and used promptly. For all solvents, it is best practice to purge with an inert gas like argon or nitrogen to remove dissolved oxygen.
Aqueous solutions are not recommended for storage for more than a day due to the compound's low solubility and higher potential for degradation.[6]
Q4: What are the ideal storage conditions (temperature and light)?
-
Solid Compound: Store as a crystalline solid at -20°C for long-term stability (≥4 years).[6]
-
Stock Solutions (in DMSO/DMF/Ethanol): Store in amber glass vials at -20°C or -80°C. Minimize freeze-thaw cycles.[7]
-
Working Solutions (Aqueous): Prepare fresh daily. If temporary storage is needed, keep at 2-8°C and protected from light for no more than 24 hours.
General advice for hormone storage is to keep products at room temperature (below 25°C) and protected from moisture, heat, and direct sunlight.[8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: "I am seeing unexpected peaks in my HPLC analysis after my sample sat on the benchtop for a few hours."
-
Likely Cause: This is a classic sign of photodegradation or oxidation. The extended conjugated system in this compound makes it particularly sensitive to light and air.
-
Troubleshooting Steps:
-
Protect from Light: Repeat the experiment, ensuring the sample is protected from light at all stages using amber vials or aluminum foil.
-
Use an Inert Atmosphere: Prepare samples in a glove box or purge the solvent and sample vial with an inert gas (argon or nitrogen) to minimize exposure to oxygen.
-
Run a Control: Analyze a freshly prepared standard that has been handled under ideal conditions (minimal light and oxygen exposure) to confirm the retention time of the parent compound.
-
Perform a Forced Degradation Study: To identify the unknown peaks, intentionally degrade the compound under controlled light and oxidative stress (see Protocol 2). This can help confirm if the new peaks are indeed degradants.[10]
-
Problem: "My stock solution in ethanol has lost potency over a week, even when stored at -20°C."
-
Likely Cause: While cold temperatures slow degradation, ethanol is a protic solvent and may contain dissolved oxygen, which can lead to slow oxidation of the phenolic group over time.
-
Troubleshooting Steps:
-
Switch to an Aprotic Solvent: For long-term storage, prepare stock solutions in high-purity, anhydrous DMSO or DMF.
-
Purge with Inert Gas: Before sealing and freezing, bubble argon or nitrogen through the stock solution for several minutes to displace dissolved oxygen.
-
Aliquot: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles and introducing atmospheric oxygen into the main stock.
-
Use Glass Vials: Steroids can adsorb to certain plastics. It is recommended to use glass vials for storage.[11]
-
Problem: "I need to heat my sample to 60°C for an enzymatic assay. Will the compound be stable?"
-
Likely Cause: Elevated temperatures can significantly accelerate degradation. The stability will depend on the solvent, pH, and duration of heating.
-
Troubleshooting Steps:
-
Conduct a Pilot Stability Test: Prepare your sample in the final assay buffer. Incubate it at 60°C and take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes). Analyze the aliquots by HPLC to quantify the remaining parent compound and assess the formation of degradants.
-
Minimize Heating Time: Adjust your experimental protocol to expose the compound to the elevated temperature for the shortest time possible.
-
Check for pH Effects: Ensure your buffer pH is neutral. Both acidic and alkaline conditions can promote degradation, especially at higher temperatures.[12]
-
Data Summary & Protocols
Table 1: Recommended Solvents and Storage Conditions
| Condition | Solid Form | Organic Stock Solution (DMSO, DMF, Ethanol) | Aqueous Working Solution |
| Solvent | N/A | DMSO, DMF > Ethanol | Aqueous Buffer (e.g., PBS) |
| Temperature | -20°C | -20°C or -80°C | Prepare fresh, or 2-8°C (short-term) |
| Duration | ≥ 4 years[6] | Months to years (if purged) | < 24 hours |
| Container | Tightly sealed vial | Amber glass vial[11] | Amber glass or low-binding plastic |
| Atmosphere | Air | Inert (Argon or Nitrogen) | Inert (if possible) |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol describes how to prepare a 10 mM stock solution in DMSO, minimizing degradation.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined screw cap
-
Analytical balance
-
Argon or Nitrogen gas source with a sterile filter
Procedure:
-
Weigh the required amount of solid compound directly into the amber glass vial on an analytical balance.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
Submerge the tip of a sterile pipette or needle connected to the inert gas line into the solution.
-
Bubble the inert gas gently through the solution for 2-3 minutes to displace dissolved oxygen.
-
Remove the gas line and immediately cap the vial tightly.
-
Seal the cap with parafilm as an extra precaution.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
Store at -20°C or -80°C. For frequent use, create smaller single-use aliquots using the same procedure to avoid compromising the main stock.
Protocol 2: General Forced Degradation Study
This protocol provides a framework to intentionally degrade the compound to understand its stability profile and identify potential degradants. This is crucial for developing a stability-indicating analytical method.[5]
Materials:
-
Stock solution of the compound (e.g., 1 mg/mL in acetonitrile or methanol)
-
0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
Calibrated oven, photostability chamber
Procedure:
-
Control Sample: Dilute the stock solution with your mobile phase to a working concentration. Analyze immediately (T=0).
-
Acid Hydrolysis: Mix an equal volume of the stock solution with 0.1 M HCl. Incubate at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and analyze.
-
Base Hydrolysis: Mix an equal volume of the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl and analyze.
-
Oxidative Degradation: Mix an equal volume of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Analyze.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 24 hours. Cool and analyze.
-
Photolytic Degradation: Expose a transparent vial of the stock solution to a light source in a photostability chamber (as per ICH Q1B guidelines). Analyze at set time points.
Analysis: For each condition, compare the chromatogram to the T=0 control. Note the percentage decrease in the parent peak area and the appearance of new peaks (degradants).
Visualizations
Caption: Workflow for troubleshooting unexpected sample degradation.
Caption: Potential degradation pathways for the compound.
References
-
Bolton, J. L., et al. (2001). Equine estrogen metabolite 4-hydroxyequilenin induces DNA damage in the rat mammary tissues. PubMed. Available at: [Link]
-
Chen, Y., et al. (2018). Estrogen Degraders and Estrogen Degradation Pathway Identified in an Activated Sludge. Applied and Environmental Microbiology. Available at: [Link]
-
Li, F., & Wachs, T. (2011). Investigation of the temperature stability of premarin intravenous using liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Cavalieri, E., et al. (2000). Evidence that a metabolite of equine estrogens, 4-hydroxyequilenin, induces cellular transformation in vitro. PubMed. Available at: [Link]
-
Wang, Q., & Yates, S. R. (2017). Degradation and metabolite formation of estrogen conjugates in an agricultural soil. USDA ARS. Available at: [Link]
-
PubChem. Estra-1,3,5(10)-triene-3,17-diol, (17alpha)-. PubChem. Available at: [Link]
-
PubChem. Estra-1,3,5(10)-triene-3,17-diol. PubChem. Available at: [Link]
-
Wikipedia. Equilenin. Wikipedia. Available at: [Link]
-
Newson Health. Storing and disposing of your Hormone Replacement Therapy (HRT) products. Newson Health. Available at: [Link]
-
Brandán, S. A., et al. (2019). Structural and Vibrational Studies of Equilenin, Equilin and Estrone Steroids. ResearchGate. Available at: [Link]
-
Red Leaf Wellness. (2025). How Should I Store My Hormone Therapy Products?. Red Leaf Wellness. Available at: [Link]
-
Zarzycki, P. K. (2025). Determination of estradiol and its degradation products by liquid chromatography. ResearchGate. Available at: [Link]
-
Xu, X., et al. (2011). Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies. NIH. Available at: [Link]
-
Fereidoon, S., et al. (2021). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. MDPI. Available at: [Link]
-
Burrows, A., et al. (2020). Development and Validation of a Stability Indicating HPLC Method for Quantification of Estriol in Compounded Glycerinated Gelatin Troches. Roseman University of Health Sciences. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Impurity Profiling: Recent Trends in Analytical Perspectives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Geffroy, B. (2021). How to store Estradiol, Prednisolone, and Testosterone solutions?. ResearchGate. Available at: [Link]
-
Gatti, R., et al. (2000). HPLC-fluorescence Determination of Equilin and Equilenin in Postmenopausal Women's Urine. PubMed. Available at: [Link]
-
Al-Kinani, A. A., et al. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations. MDPI. Available at: [Link]
-
Olowokere, T. A., et al. (2021). Analysis of the essential oil from the leaves of Sesamum radiatum. ResearchGate. Available at: [Link]
-
Reddit User. (2023). HRT stockpiling: freezing estrogen vials to extend their shelf life?. Reddit. Available at: [Link]
-
ChemBK. estra-1,3,5(10)-triene-3,17beta-diol, 17alpha-ethynyl-. ChemBK. Available at: [Link]
-
US EPA. Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-. US EPA. Available at: [Link]
Sources
- 1. Investigation of the temperature stability of premarin intravenous using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equilenin - Wikipedia [en.wikipedia.org]
- 3. Equine estrogen metabolite 4-hydroxyequilenin induces DNA damage in the rat mammary tissues: formation of single-strand breaks, apurinic sites, stable adducts, and oxidized bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that a metabolite of equine estrogens, 4-hydroxyequilenin, induces cellular transformation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecommons.roseman.edu [ecommons.roseman.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Storing and disposing of your Hormone Replacement Therapy (HRT) products | My Menopause Centre [mymenopausecentre.com]
- 9. redleafwellness.ca [redleafwellness.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijper.org [ijper.org]
Common pitfalls in the synthesis of 7-dehydro-17α-estradiol and their solutions
Welcome to the technical support center for the synthesis of 7-dehydro-17α-estradiol. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this multi-step synthesis. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ, mirroring the iterative and often challenging nature of synthetic organic chemistry. Here, we address common pitfalls encountered in the laboratory, providing not just solutions, but the underlying chemical reasoning to empower your experimental design and execution.
I. Synthetic Strategy Overview
The synthesis of 7-dehydro-17α-estradiol from the readily available 17α-estradiol is a multi-step process that requires careful control over reaction conditions and strategic use of protecting groups. The core transformation involves the introduction of a double bond between carbons 7 and 8 of the steroid B-ring. A common and effective strategy proceeds through the protection of the hydroxyl groups, allylic oxidation at the C7 position, formation of a tosylhydrazone, and a subsequent elimination reaction to form the desired olefin.
The following workflow diagram outlines the key stages of this synthetic route.
Caption: High-level workflow for the synthesis of 7-dehydro-17α-estradiol.
II. Troubleshooting Guide: Navigating Common Pitfalls
This section is formatted as a series of questions and answers, addressing specific problems that may arise at each critical stage of the synthesis.
Stage 1: Hydroxyl Group Protection
Question: My protection reaction is incomplete, showing both mono-protected and unreacted starting material on my TLC plate. How can I drive the reaction to completion?
Answer: This is a common issue stemming from either insufficient reactivity or steric hindrance. The phenolic 3-OH is significantly more acidic and less sterically hindered than the secondary 17α-OH.
-
Causality: Incomplete protection often results from using an insufficient excess of the protecting agent or base, or from suboptimal reaction times and temperatures. Water in the solvent or on the glassware can consume the reagents, leading to lower yields.
-
Solutions & Rationale:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven and use anhydrous solvents. Moisture will hydrolyze your protecting agent (e.g., silyl chloride) and reduce its effective concentration.
-
Increase Reagent Stoichiometry: For a protecting group like TBDMS-Cl, use at least 2.5-3.0 equivalents of the silylating agent and a corresponding excess of a base like imidazole. This stoichiometric push helps overcome the lower reactivity of the 17α-hydroxyl group.
-
Optimize Reaction Conditions: If increasing stoichiometry doesn't suffice, consider elevating the temperature. For silylation, reactions in DMF can often be gently heated (e.g., to 40-50 °C) to increase the rate. Monitor progress by TLC every few hours.
-
Consider a Different Protecting Group: If steric hindrance is the primary issue, a less bulky protecting group might be necessary, although this can complicate selective deprotection later. However, for full protection, TBDMS is generally a reliable choice.
-
Stage 2: Allylic Oxidation at C7
Question: I'm getting very low yields of the desired 7-keto product, and my crude NMR shows a complex mixture of byproducts. What's going wrong?
Answer: Allylic oxidation on a complex steroid core is a delicate step. Low yields and byproduct formation often point to over-oxidation, incorrect reagent choice, or degradation of the starting material.
-
Causality: Strong oxidizing agents can attack other positions on the steroid nucleus or even cleave rings under harsh conditions. The choice of solvent and temperature is critical to control reactivity.
-
Solutions & Rationale:
-
Reagent Choice is Key: A common method for this transformation is the use of chromium trioxide (CrO₃) with pyridine or a similar base. This complex is milder than other chromium reagents and provides better selectivity for allylic oxidation. Avoid harsher reagents like KMnO₄ or Jones reagent, which will likely lead to a complex mixture.
-
Temperature Control: This reaction is often exothermic. It should be run at or below room temperature, and sometimes at 0 °C, to minimize side reactions.[1] Use an ice bath to maintain a consistent temperature, especially during reagent addition.
-
Strict Stoichiometry: Use a carefully measured excess of the oxidizing agent. A large excess will promote the formation of unwanted byproducts. Start with around 2-3 equivalents and adjust based on TLC monitoring.
-
Work-up Procedure: Quench the reaction carefully (e.g., with isopropanol) before extraction. The work-up should be designed to efficiently remove chromium salts, which can sometimes complicate purification.
-
Stage 4: Elimination to Form the 7,8-Double Bond
Question: My elimination reaction (Shapiro reaction) failed. I recovered the tosylhydrazone starting material. What is the most likely cause?
Answer: The Shapiro reaction, which converts a tosylhydrazone to an alkene, is highly sensitive to reaction conditions. The most common failure points are the quality of the base and the absolute requirement for anhydrous conditions.
-
Causality: The reaction requires two equivalents of a very strong, non-nucleophilic base (e.g., n-BuLi, sec-BuLi, or LDA) to deprotonate first the hydrazone nitrogen and then the carbon alpha to the hydrazone, initiating the elimination. Any protic source, especially water, will instantly quench the organolithium reagent.
-
Solutions & Rationale:
Caption: Decision tree for troubleshooting a failed elimination reaction.
-
Verify Base Activity: Organolithium reagents degrade over time, especially if not stored properly. Their concentration should be determined by titration (e.g., using N-benzylbenzamide) before use. If the solution is old or has been exposed to air, it is likely inactive.
-
Ensure Rigorously Anhydrous Conditions: This cannot be overstated. Solvents like THF or ether must be freshly distilled from a drying agent (e.g., sodium/benzophenone). All glassware must be oven- or flame-dried under vacuum or an inert atmosphere (N₂ or Ar). Add reagents via syringe through rubber septa.
-
Low-Temperature Control: The addition of the organolithium reagent should be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions. After the addition, the reaction is often allowed to slowly warm to room temperature.
-
Stage 6: Final Purification
Question: I am having difficulty separating my final product from a closely-related impurity during column chromatography. What can I do to improve separation?
Answer: Purifying steroids can be challenging due to their similar polarities. The 7-dehydro product may have a very similar Rf value to potential side products, such as an isomer with a different double bond position or unreacted starting material.
-
Causality: The structural similarity between the desired product and impurities leads to poor separation on silica gel with standard solvent systems.
-
Solutions & Rationale:
-
Optimize TLC Mobile Phase: Before running a column, systematically screen different solvent systems using TLC. A good system will show clear separation between your product spot and impurities, with an Rf value for the product between 0.2 and 0.4. Try combinations of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone.
-
Use High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool. Both normal-phase and reverse-phase HPLC can offer significantly better resolution than standard flash chromatography.[2]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Screen various solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, hexanes) to find one in which the product is soluble at high temperature but sparingly soluble at low temperature, while the impurity remains in solution.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (like C18 for reverse-phase chromatography).
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to monitor the synthesis and characterize the final product?
A1: A multi-pronged approach is essential for robust analysis.
-
Thin Layer Chromatography (TLC): Indispensable for monitoring reaction progress in real-time.[3] Use a UV lamp to visualize the conjugated double bond system in the product, which will appear different from the intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation at each step. The appearance of olefinic proton signals around 5.5-6.0 ppm in the ¹H NMR is a key indicator of the formation of the 7-dehydro product.
-
Mass Spectrometry (MS): Provides the molecular weight of your compounds, confirming the success of each transformation (e.g., addition of protecting groups, loss of water in the elimination). High-resolution MS (HRMS) can confirm the elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing crude reaction mixtures and final purity.[2]
Q2: How stable is the final 7-dehydro-17α-estradiol product? Are there special storage considerations?
A2: The conjugated diene system in 7-dehydro-17α-estradiol makes it more susceptible to oxidation and photochemical reactions than its saturated parent compound. It should be stored as a solid in a sealed vial, protected from light (e.g., in an amber vial or wrapped in foil), under an inert atmosphere (argon or nitrogen), and at low temperatures (e.g., -20 °C) for long-term stability.
Q3: Can I use a different starting material other than 17α-estradiol?
A3: It is possible, but starting with 17α-estradiol is the most direct route. One could theoretically start from estrone, perform the dehydrogenation sequence on the B-ring, and then stereoselectively reduce the 17-ketone to the 17α-hydroxyl. However, controlling the stereoselectivity of this reduction can be challenging and may result in a mixture of 17α and 17β epimers, complicating the purification.[4] Therefore, starting with the correct stereochemistry at C17 is highly advantageous.
IV. Key Experimental Protocols
Protocol 1: General Procedure for Tosylhydrazone Formation
-
Dissolve the 7-keto-17α-estradiol derivative (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or ethanol).
-
Add tosylhydrazine (p-toluenesulfonylhydrazide) (1.2-1.5 eq) to the solution.
-
Add a catalytic amount of acetic acid (a few drops).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC until the starting ketone is fully consumed.
-
Upon completion, cool the reaction mixture. The tosylhydrazone product often precipitates and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure and purify the residue.
Self-Validation: The product should be a white solid. Its identity can be confirmed by NMR (disappearance of the ketone in ¹³C, appearance of tosyl group signals) and MS (correct molecular weight).
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 98:2 hexanes:ethyl acetate).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like dichloromethane), adding the silica, and evaporating the solvent.
-
Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
Begin eluting the column with the initial non-polar solvent system, collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher affinity for the silica.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Self-Validation: Purity should be confirmed by TLC (a single spot) and an appropriate analytical technique like HPLC or NMR.
V. Data Summary Tables
Table 1: Recommended Solvents for Reaction and Purification Steps
| Synthesis Step | Reaction Solvent(s) | Purification Technique | Typical Mobile Phase (Silica Gel) |
| Protection (Silylation) | Anhydrous DMF, CH₂Cl₂ | Column Chromatography | Hexanes / Ethyl Acetate (e.g., 95:5) |
| Allylic Oxidation | Anhydrous CH₂Cl₂ | Column Chromatography | Hexanes / Ethyl Acetate (e.g., 90:10) |
| Tosylhydrazone Formation | Methanol, Ethanol | Filtration / Recrystallization | N/A (often precipitates) |
| Elimination (Shapiro) | Anhydrous THF, Diethyl Ether | Column Chromatography | Hexanes / Ethyl Acetate (e.g., 98:2) |
| Deprotection | THF | Column Chromatography | Hexanes / Ethyl Acetate (e.g., 80:20) |
| Final Product | N/A | Recrystallization / HPLC | Methanol, Ethanol, Acetone |
VI. References
-
Chen, C., et al. (2006). Synthesis of 7α-substituted derivatives of 17β-estradiol. Steroids, 71(5), 446-454. Available at: [Link]
-
Poirier, D., et al. (2011). Chemical synthesis and evaluation of 17α-alkylated derivatives of estradiol as inhibitors of steroid sulfatase. European Journal of Medicinal Chemistry, 46(9), 4334-4344. Available at: [Link]
-
Google Patents. (2008). CN101220075A - Preparation method of 7-dehydrocholesterol. Available at:
-
Li, W., et al. (2008). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Molecules, 13(8), 1913-1926. Available at: [Link]
-
MDPI. (2023). Impact of Cadmium Toxicity on Testicular Function: Risk of Male Infertility. Available at: [Link]
-
Fortin, R., et al. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Molecules, 28(2), 643. Available at: [Link]
-
Bio-Rad. Estrogen biosynthesis Pathway Map. Available at: [Link]
-
Turgeon, C., et al. (2015). Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS. Journal of the Endocrine Society, 1(1), 1-15. Available at: [Link]
-
Sripada, L., et al. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 25(9), 2212. Available at: [Link]
-
Shackleton, C. (2010). Role of a Disordered Steroid Metabolome in the Elucidation of Sterol and Steroid Biosynthesis. Lipids, 45(1), 5-17. Available at: [Link]
-
Google Patents. (2012). WO2012020417A1 - Process for the preparation of estradiol and its derivatives. Available at:
-
Liu, W., et al. (2014). A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome. Journal of Lipid Research, 55(3), 584-594. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone | MDPI [mdpi.com]
- 4. WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents [patents.google.com]
Navigating the Matrix: A Technical Support Guide for the Bioanalysis of 17α-Dihydroequilin
Welcome to the technical support center for the bioanalysis of 17α-Dihydroequilin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the analytical challenges, particularly matrix effects, encountered during the quantification of this and related equine estrogens in biological matrices. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable results.
Introduction to the Challenge: The Matrix Effect in 17α-Dihydroequilin Analysis
The accurate quantification of 17α-dihydroequilin, a significant component of conjugated equine estrogens, in biological samples like plasma is frequently accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1] However, the inherent complexity of biological matrices presents a formidable obstacle known as the "matrix effect." This phenomenon, caused by co-eluting endogenous components such as phospholipids, can lead to ion suppression or enhancement, significantly compromising the accuracy, precision, and sensitivity of the assay.
This guide provides a comprehensive resource to anticipate, identify, and mitigate these challenges, ensuring the integrity of your bioanalytical data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the bioanalysis of 17α-dihydroequilin in a question-and-answer format, providing both explanations and actionable solutions.
Sample Preparation
Q1: I'm observing significant ion suppression in my 17α-dihydroequilin analysis. My current sample preparation involves a simple protein precipitation (PPT). What's causing this and how can I improve it?
A1:
-
The "Why": Protein precipitation with solvents like acetonitrile is a rapid method for removing proteins, but it is notoriously ineffective at eliminating phospholipids, a primary cause of ion suppression in LC-MS/MS analysis of biological samples.[2] These phospholipids often co-elute with the analyte of interest, competing for ionization in the mass spectrometer's source and reducing the analyte's signal.
-
The Solution: A more rigorous sample cleanup technique is necessary. Consider transitioning to either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
LLE: This technique partitions the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
-
SPE: This method offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away. For estrogens, reversed-phase (e.g., C18) or polymeric (e.g., Oasis HLB) SPE cartridges are commonly and effectively used.[3]
-
Q2: I'm analyzing for total 17α-dihydroequilin (free and conjugated forms). What is the best way to handle the conjugated metabolites?
A2:
-
The "Why": 17α-Dihydroequilin and other estrogens are extensively metabolized in the body to form sulfate and glucuronide conjugates.[4] To measure the total concentration, these conjugates must be cleaved to release the parent molecule prior to extraction and analysis.
-
The Solution: Enzymatic hydrolysis is the standard approach.
-
Protocol: This typically involves incubating the plasma sample with a mixture of β-glucuronidase and sulfatase enzymes at a controlled temperature and pH before proceeding with the extraction.
-
Critical Consideration: It is essential to validate the efficiency of the hydrolysis step to ensure complete conversion of the conjugates. Incomplete hydrolysis will lead to an underestimation of the total analyte concentration.
-
Chromatography & Mass Spectrometry
Q3: My 17α-dihydroequilin peak shows poor shape and is not well-resolved from other matrix components. How can I improve my chromatography?
A3:
-
The "Why": Inadequate chromatographic separation is a direct contributor to matrix effects. If interfering compounds co-elute with your analyte, ion suppression is more likely to occur.
-
The Solution:
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between 17α-dihydroequilin and the region where phospholipids typically elute.
-
Column Chemistry: Experiment with different stationary phases. While a C18 column is a good starting point, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for steroids and better resolution from matrix components.
-
Q4: The sensitivity of my LC-MS/MS method for 17α-dihydroequilin is insufficient for my needs. How can I enhance the signal?
A4:
-
The "Why": Estrogens, including 17α-dihydroequilin, can exhibit poor ionization efficiency in their native form, leading to low sensitivity.
-
The Solution: Chemical derivatization can significantly improve ionization efficiency and, consequently, sensitivity.
-
Dansyl Chloride Derivatization: This is a widely used method for estrogens. Dansyl chloride reacts with the phenolic hydroxyl group of the estrogen, introducing a readily ionizable tertiary amine group. This leads to a substantial increase in signal intensity in positive ion mode ESI-MS/MS.
-
Other Derivatizing Agents: Other reagents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) have also been shown to enhance the sensitivity of estrogen analysis.
-
Quantitative Data Summary
The choice of sample preparation method is a critical determinant of data quality. The following table summarizes a comparison of common techniques for their effectiveness in analyte recovery and reduction of matrix effects for estrogens.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 80%[5] | Can be > 50% (suppression)[2] | Fast, simple, inexpensive | Poor removal of phospholipids, high matrix effects[2] |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | < 30% (suppression) | Good removal of salts and some polar interferences | Can be labor-intensive, may have lower recovery for more polar analytes |
| Solid-Phase Extraction (SPE) | > 85% | < 15% (suppression) | High selectivity, excellent removal of interferences, high recovery | More time-consuming and costly than PPT |
| HybridSPE | > 90%[2] | < 10% (suppression)[2] | Combines PPT and SPE for efficient removal of proteins and phospholipids | Higher cost per sample |
Note: The values presented are typical ranges and can vary depending on the specific analyte, matrix, and protocol.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 17α-Dihydroequilin from Human Plasma
This protocol provides a general workflow for the extraction of 17α-dihydroequilin from plasma using a reversed-phase SPE cartridge.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
To 500 µL of plasma, add the internal standard and any necessary buffers (e.g., for pH adjustment).
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Dansyl Chloride Derivatization of 17α-Dihydroequilin
This protocol describes a general procedure for the derivatization of the extracted 17α-dihydroequilin.
-
Preparation:
-
Ensure the dried extract from the SPE procedure is completely free of water.
-
Prepare a fresh solution of dansyl chloride in acetone (e.g., 1 mg/mL).
-
Prepare a sodium bicarbonate buffer (e.g., 0.1 M, pH 9).
-
-
Reaction:
-
To the dried extract, add 50 µL of the dansyl chloride solution and 50 µL of the sodium bicarbonate buffer.
-
Vortex briefly and incubate the mixture at 60°C for 15-30 minutes.
-
-
Quenching and Dilution:
-
After incubation, cool the sample to room temperature.
-
Add a suitable volume of the initial mobile phase to quench the reaction and dilute the sample for injection.
-
Visualizing the Workflow
Diagram 1: Bioanalytical Workflow for 17α-Dihydroequilin
Caption: A typical workflow for the bioanalysis of total 17α-dihydroequilin in plasma.
Diagram 2: Decision Tree for Troubleshooting Ion Suppression
Caption: A decision tree to guide troubleshooting efforts for ion suppression.
References
-
Lambda Therapeutic Research. (2023). LC-MS/MS Method for Total Estrone and Equilin Quantification. Lambda CRO. [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
-
Zhang, Y., et al. (2022). Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method. Advances in Therapy, 39(11), 5229-5242. [Link]
-
Dufour, P., et al. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of several steroid hormones in serum of two different mammal species. Journal of Pharmaceutical and Biomedical Analysis, 198, 114006. [Link]
-
Anapharm. (n.d.). New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone. Anapharm. [Link]
-
Kushnir, M. M., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of pharmaceutical and biomedical analysis, 155, 112-118. [Link]
-
Labropoulou, V. T., et al. (2020). Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer. Metabolites, 10(7), 284. [Link]
-
Dufour, P., et al. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of several steroid hormones in serum of two different mammal species. Journal of Pharmaceutical and Biomedical Analysis, 198, 114006. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Journal of chromatography B, 801(2), 293-301. [Link]
-
Wudy, S. A., et al. (2000). Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry. Hormone research in paediatrics, 53(2), 68-73. [Link]
-
Shelar, A., et al. (2017). Highly sensitive simultaneous quantitative analysis of estrone and equilin from plasma using LC/MS/MS. In ASMS Conference Proceedings. [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Waters Corporation. (n.d.). Analysis of Plasma 17-Hydroxyprogesterone, Androstenedione, and Cortisol Using a Novel Solid-Phase Extraction (SPE) Sorbent, Oasis PRiME HLB, for UPLC-MS/MS Analysis in Clinical Research. [Link]
-
Waters Corporation. (n.d.). Analysis of Plasma 17-Hydroxyprogesterone, Androstenedione, and Cortisol Using a Novel Solid-Phase Extraction (SPE) Sorbent, Oasis PRiME HLB, for UPLC-MS/MS Analysis in Clinical Research. [Link]
-
Zhang, Y., et al. (2007). Liquid Chromatography-Tandem Mass Spectrometric Assay for Determination of Stavudine in Human Plasma. Chromatographia, 65(11-12), 727-731. [Link]
-
Liu, A., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1181-1184. [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell-Based Assays for 17α-Dihydroequilin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17α-Dihydroequilin. This guide provides in-depth, field-proven insights into optimizing cell-based assays to accurately measure the activity of this unique equine estrogen. As a selective estrogen receptor modulator (SERM), 17α-Dihydroequilin's activity profile requires carefully designed and validated experimental systems. This resource is structured to anticipate and resolve common challenges through detailed FAQs and troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the setup of cell-based assays for 17α-Dihydroequilin.
Question 1: What is 17α-Dihydroequilin and why is its activity complex to measure?
Answer: 17α-Dihydroequilin is an equine estrogen, a component found in conjugated equine estrogen preparations. It is a stereoisomer of 17β-dihydroequilin and is structurally related to the well-characterized human estrogen, 17β-estradiol. Its activity is complex because, like other SERMs, it can exhibit tissue-specific agonist or antagonist effects on estrogen receptors (ERα and ERβ). This dual activity profile means its effect (e.g., promoting or inhibiting cell growth) can depend entirely on the cellular context, including the relative expression of ERα and ERβ and the presence of specific co-regulatory proteins. Therefore, a single assay may not capture its complete biological activity.
Question 2: Which cell lines are most appropriate for studying 17α-Dihydroequilin activity?
Answer: The choice of cell line is critical and depends on the research question. A well-characterized cell line is paramount for reproducible results.[1]
-
For Estrogen Receptor Alpha (ERα) Activity: MCF-7 (human breast adenocarcinoma) cells are the most common choice. They endogenously express high levels of ERα and have been used extensively to study estrogen-induced cell proliferation and gene expression.
-
For Estrogen Receptor Beta (ERβ) Activity: T47D (human breast ductal carcinoma) cells express both ERα and ERβ. For more specific ERβ studies, cell lines like MDA-MB-231 (ER-negative) can be engineered to express ERβ.
-
For Reporter Gene Assays: HEK293T (human embryonic kidney) cells are easily transfectable and have low endogenous ER expression, making them an ideal "blank slate" for co-transfection with ERα or ERβ expression vectors and an Estrogen Response Element (ERE)-luciferase reporter plasmid.[2]
Question 3: Why is it essential to use phenol red-free media and charcoal-stripped serum?
Answer: This is one of the most critical, yet often overlooked, aspects of assay design for estrogenic compounds.
-
Phenol Red: This common pH indicator is a weak estrogen mimic.[3][4] Its presence in culture media can stimulate ER-positive cells, leading to high background signals, masking the true effect of your test compound, and reducing the observable stimulation by exogenous estrogens.[3][5] The use of anti-estrogens like tamoxifen can appear to inhibit baseline cell growth, but this is often due to the suppression of the phenol red-stimulated activity.[4]
-
Charcoal-Stripped Serum: Standard fetal bovine serum (FBS) contains endogenous steroids, including estrogens, that will activate estrogen receptors. Dextran-coated charcoal treatment effectively removes these small lipophilic molecules. Using non-stripped serum will lead to constitutively active ER signaling, high background, and an inability to accurately measure the dose-dependent effects of 17α-Dihydroequilin.
Question 4: What are the primary types of cell-based assays to measure 17α-Dihydroequilin activity?
Answer: Three main types of assays are typically employed, each providing different insights into the compound's mechanism of action.
-
Reporter Gene Assays: These assays measure the ability of 17α-Dihydroequilin to activate transcription via the estrogen receptor. Cells are transfected with a plasmid containing a luciferase gene under the control of multiple Estrogen Response Elements (EREs).[2][6] Binding of the 17α-Dihydroequilin-ER complex to the EREs drives luciferase expression, which is quantified by adding a substrate and measuring the resulting bioluminescence.[7]
-
Cell Proliferation Assays: These assays assess the functional consequence of ER activation in hormone-dependent cancer cell lines like MCF-7. An increase in cell number in response to 17α-Dihydroequilin indicates an agonistic (proliferative) effect.
-
Endogenous Gene Expression Assays (qPCR): This method measures changes in the mRNA levels of known estrogen-responsive genes, such as pS2 (TFF1) or progesterone receptor (PGR). This provides a physiologically relevant readout of ER pathway activation.
Part 2: Troubleshooting Guide for ERE-Luciferase Reporter Assays
This guide provides solutions to common problems encountered when using luciferase reporter assays to quantify 17α-Dihydroequilin activity.
Problem 1: High Background Luminescence in Vehicle-Treated Wells
Q: My negative control wells (treated with vehicle, e.g., 0.1% DMSO) show a very high luciferase signal, making it difficult to see a fold-change with my compound. What's wrong?
A: High background signal is a common issue that masks the specific response. Here is a decision tree to diagnose the cause.
Troubleshooting Workflow: High Background Signal
Caption: Decision tree for diagnosing high background in reporter assays.
Problem 2: Low or No Signal (Weak Fold-Induction)
Q: I'm not seeing a significant increase in luciferase activity with 17α-Dihydroequilin, even at high concentrations. My positive control (17β-estradiol) also shows a weak response.
A: A weak or absent signal suggests a problem with one or more core components of the assay system.
| Potential Cause | Explanation & Solution |
| Poor Transfection Efficiency | Explanation: The reporter and/or receptor plasmids are not entering the cells efficiently. Solution: Optimize the DNA:transfection reagent ratio. Check cell confluence at the time of transfection (typically 70-80% is ideal). Use a positive control plasmid (e.g., CMV-GFP) to visually confirm transfection efficiency.[8] |
| Sub-optimal Cell Health | Explanation: Unhealthy cells will not transcribe or translate efficiently. Solution: Ensure cells are in the logarithmic growth phase and have a low passage number. Check for signs of stress or contamination. |
| Reagent Degradation | Explanation: The luciferase substrate (luciferin) or the lysis buffer may have degraded. Solution: Use fresh or properly stored reagents. Avoid repeated freeze-thaw cycles of the luciferase substrate.[9] Run a control with purified luciferase enzyme to confirm reagent activity. |
| Insufficient Incubation Time | Explanation: The cells may not have had enough time to respond to the compound and produce the luciferase reporter. Solution: Perform a time-course experiment. Typically, a 18-24 hour incubation with the compound is sufficient, but this can be cell-line dependent. |
| Inappropriate Promoter in Reporter | Explanation: The minimal promoter (e.g., TATA box) upstream of your EREs may be too weak for your cell type. Solution: If possible, switch to a reporter construct with a slightly stronger minimal promoter, but be mindful this could increase basal activity.[8] |
Problem 3: High Well-to-Well Variability
Q: My replicate wells show very different luminescence readings, leading to a large standard deviation. How can I improve my precision?
A: High variability compromises data reliability and can be traced to technical inconsistencies.
Experimental Workflow for Minimizing Variability
Caption: Key steps in an experimental workflow to reduce variability.
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the plate after seeding to distribute cells evenly.[10]
-
Edge Effects: Evaporation from wells on the plate's edge can concentrate compounds and affect cell health. To mitigate this, leave the outer wells empty and fill them with sterile PBS or media.[10]
-
Pipetting Errors: Use calibrated pipettes and prepare master mixes of compounds and reagents to add the same solution to all replicate wells.
-
Incomplete Cell Lysis: Ensure the lysis buffer covers the entire surface of the well and incubate for the recommended time to release all the luciferase enzyme.[11]
-
Luminescence Signal Decay: Some luciferase reagents have a "flash" kinetic, where the signal is bright but decays quickly. Others have a "glow" kinetic with a more stable signal. Ensure you are using a reagent compatible with your plate reader and that you read all wells within the recommended time window.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always optimize critical parameters for your specific laboratory conditions.
Protocol 1: ERE-Luciferase Reporter Gene Assay in HEK293T Cells
This protocol is designed to measure the ERα- or ERβ-mediated transcriptional activity of 17α-Dihydroequilin.
Materials:
-
HEK293T cells
-
DMEM (phenol red-free) with 10% Dextran-Coated Charcoal-Stripped FBS (DCC-FBS)
-
Expression plasmids: pCDNA3.1-hERα, pCDNA3.1-hERβ
-
Reporter plasmid: 3xERE-TATA-Luc
-
Control plasmid: pRL-TK (Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
17α-Dihydroequilin, 17β-Estradiol (positive control)
-
Dual-Luciferase Reporter Assay System
-
White, clear-bottom 96-well plates
Step-by-Step Methodology:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 20,000 cells/well in 100 µL of DMEM (phenol red-free) + 10% DCC-FBS.
-
Transfection:
-
Prepare a DNA master mix per well: 50 ng ERα (or ERβ) plasmid + 100 ng ERE-Luc plasmid + 10 ng pRL-TK plasmid.
-
Transfect cells according to the manufacturer's protocol for your chosen reagent.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh DMEM (phenol red-free) + 10% DCC-FBS.
-
-
Compound Treatment:
-
24 hours post-transfection, remove the medium.
-
Add 100 µL of DMEM (phenol red-free) containing 1% DCC-FBS and the desired concentrations of 17α-Dihydroequilin (e.g., 10⁻¹² M to 10⁻⁶ M), 17β-Estradiol (10⁻⁹ M positive control), or vehicle (0.1% DMSO).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Remove the medium from the wells.
-
Wash once with 100 µL PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
Measure Firefly luciferase activity according to the assay kit instructions using a luminometer.
-
Measure Renilla luciferase activity from the same well.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Plot the normalized data as fold-induction over the vehicle control against the log of the compound concentration.
-
Calculate the EC₅₀ value using a non-linear regression (sigmoidal dose-response) curve fit.
-
Protocol 2: MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the mitogenic (proliferative) effect of 17α-Dihydroequilin.
Materials:
-
MCF-7 cells
-
MEM (phenol red-free)
-
Dextran-Coated Charcoal-Stripped FBS (DCC-FBS)
-
17α-Dihydroequilin, 17β-Estradiol
-
Cell proliferation reagent (e.g., CellTiter-Glo®, Resazurin, or direct cell counting)
-
Standard 96-well tissue culture plates
Step-by-Step Methodology:
-
Hormone Starvation: Culture MCF-7 cells in MEM (phenol red-free) + 5% DCC-FBS for 3-4 days prior to the experiment to ensure they are quiescent and responsive to estrogenic stimuli.
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of the same starvation medium. Allow cells to attach for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of 17α-Dihydroequilin and controls in MEM (phenol red-free) + 2.5% DCC-FBS.
-
Remove the seeding medium and add 100 µL of the medium containing the test compounds.
-
-
Incubation: Incubate the plates for 5-6 days. The long incubation is required to see a significant proliferative response.
-
Quantify Cell Proliferation:
-
On day 6, quantify the relative number of viable cells using your chosen method (e.g., by adding CellTiter-Glo® and measuring luminescence).
-
-
Data Analysis:
-
Subtract the background signal (media only).
-
Normalize the data to the vehicle control.
-
Plot the normalized proliferation data against the log of the compound concentration to determine the EC₅₀.
-
Part 4: Understanding the Mechanism
Accurate assay design is rooted in understanding the underlying molecular pathway.
Canonical Estrogen Receptor Signaling Pathway
Caption: Activation of gene transcription via the estrogen receptor.
This guide provides a comprehensive framework for developing robust and reliable cell-based assays for 17α-Dihydroequilin. By understanding the critical parameters, anticipating common pitfalls, and adhering to validated protocols, researchers can generate high-quality data to elucidate the biological activity of this compound.
References
-
Shiau, A. K., Barstad, D., Loria, P. M., Cheng, L., Kushner, P. J., Agard, D. A., & Greene, G. L. (1998). The structural basis of estrogen receptor/coactivator recognition and the antagonism of this interaction by tamoxifen. Cell, 95(7), 927-937. [Link]
-
Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986). Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences, 83(8), 2496-2500. [Link]
-
Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of biomolecular screening, 8(5), 566-570. [Link]
-
Auld, D. S., & Inglese, J. (2008). Cell-based assays for high-throughput screening. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
BPS Bioscience. (n.d.). Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. BPS Bioscience. [Link]
-
Aasen, T., & Lindeman, B. (2005). Minimizing edge effects in 96-well plates. Journal of biomolecular screening, 10(7), 711-714. [Link]
-
Bitesize Bio. (2013). The Luciferase Reporter Assay: How it Works & Why You Should Use it. Bitesize Bio. [Link]
Sources
- 1. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. goldbio.com [goldbio.com]
- 8. goldbio.com [goldbio.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Methods for Baseline Separation of Equine Estrogens
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and systematic solutions for the analytical challenges associated with the baseline separation of equine estrogens. The complex mixture of structurally similar estrogens, including unique compounds like equilin and equilenin alongside classical estrogens such as estrone and estradiol, demands robust and refined analytical methods. This center addresses common issues encountered during method development and routine analysis, explaining the causality behind experimental choices to ensure scientific integrity and reproducible results.
Troubleshooting Guide: From Symptoms to Solutions
This section is structured to help you diagnose and resolve specific chromatographic problems in a logical, step-by-step manner. The fundamental principle of troubleshooting is to change only one variable at a time to isolate the root cause of the issue.
Problem: Poor Peak Resolution or Co-elution
Achieving baseline separation of isomeric and structurally related equine estrogens is the primary analytical goal. Poor resolution compromises accurate quantification.[1]
Possible Causes & Systematic Solutions
-
Suboptimal Mobile Phase Composition : The organic modifier (e.g., acetonitrile vs. methanol) and its concentration gradient are the most powerful tools for manipulating selectivity (α).[2]
-
Causality : Equine estrogens are moderately polar aromatic steroids. Their separation on reversed-phase columns is governed by hydrophobic interactions and potential π-π interactions with the stationary phase. Acetonitrile and methanol offer different selectivities due to their unique properties. Methanol is a protic solvent that can engage in hydrogen bonding, while acetonitrile is aprotic with a stronger dipole moment. This difference can alter the elution order or spacing of closely related compounds.[3]
-
Solution Pathway :
-
Switch Organic Modifier : If using acetonitrile, develop a parallel method using methanol. Biphenyl stationary phases, in particular, often show enhanced resolution for structural isomers when methanol is used as the organic modifier.[3]
-
Optimize the Gradient : If peaks are crowded in one part of the chromatogram, adjust the gradient slope in that segment. A shallower gradient increases the separation time between peaks, improving resolution.
-
Adjust pH : For estrogens with ionizable phenolic groups, mobile phase pH can influence retention and peak shape. Buffering the mobile phase can stabilize the ionization state of the analytes and residual silanols on the column, leading to more consistent results.[4][5]
-
-
-
Inadequate Stationary Phase Chemistry : Not all C18 columns are the same. For complex steroid mixtures, alternative column chemistries can provide the necessary selectivity.
-
Causality : While C18 columns are a good starting point due to their hydrophobicity, they may not resolve isomers that have similar logP values but different spatial arrangements.[6] Phenyl-based phases (like Phenyl-Hexyl or Biphenyl) introduce aromatic selectivity through π-π interactions, which is highly effective for separating compounds with aromatic rings, like estrogens.[3][7] For particularly challenging geometric isomers, such as equilin sulfate and Δ8,9-dehydroestrone sulfate, carbon-based phases (e.g., porous graphitic carbon) may be required for baseline separation.[8]
-
Solution Pathway :
-
Screen Alternative Phases : Test a Phenyl-Hexyl or Biphenyl column. These often provide orthogonal selectivity compared to a standard C18. The Thermo Scientific™ Accucore™ Biphenyl column, for example, utilizes a combination of hydrophobic, aromatic, and polar selectivity to enhance the resolution of structural isomers.[3]
-
Consider Smaller Particles : If peaks are moderately overlapped, increasing column efficiency (N) can resolve them. Switching from a 5 µm or 3 µm particle size column to one with sub-2 µm or solid-core particles will generate sharper peaks and improve resolution.[2]
-
-
Problem: Peak Tailing
Peak tailing is an asymmetric distortion where the latter half of the peak is broader than the front half.[9] This is problematic as it reduces resolution and compromises the accuracy of peak integration.[5]
Possible Causes & Systematic Solutions
-
Secondary Interactions with Residual Silanols : This is the most common cause of peak tailing for basic or polar compounds on silica-based reversed-phase columns.[10][11]
-
Causality : The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH) that can be ionized (Si-O⁻) at mid-range pH values. Basic functional groups on an analyte can interact ionically with these sites, creating a secondary, stronger retention mechanism that leads to tailing.[11] Although estrogens are weakly acidic, this effect can still be observed.
-
Solution Pathway :
-
Lower Mobile Phase pH : Operate at a lower pH (e.g., 2.5-3.0) using an appropriate buffer (like formic acid or phosphate). This protonates the silanol groups, minimizing the unwanted ionic interactions.[10]
-
Use a Modern, End-capped Column : Select a column with high-density bonding and thorough end-capping. End-capping chemically converts most residual silanols into less reactive groups, significantly reducing tailing.[5]
-
Increase Buffer Concentration : A higher buffer concentration can help to mask the residual silanol sites and maintain a more consistent pH at the silica surface, improving peak shape.
-
-
-
Column Contamination or Degradation : Accumulation of strongly retained sample matrix components or chemical attack on the stationary phase can create active sites that cause tailing.
-
Causality : Biological samples can contain components that irreversibly adsorb to the column inlet, creating active sites and distorting peak shape. Additionally, operating at a high pH (>7.5) can dissolve the silica backbone, leading to column voids and tailing.
-
Solution Pathway :
-
Implement a Column Flushing Protocol : Regularly flush the column with a strong solvent (e.g., 75% acetonitrile:25% isopropanol) to remove contaminants.[12]
-
Use a Guard Column : A guard column is a sacrificial column installed before the analytical column to trap contaminants and protect the primary column.[13]
-
Ensure Proper Sample Cleanup : Use a robust sample preparation method like Solid Phase Extraction (SPE) to remove matrix interferences before injection.[13]
-
-
Problem: Retention Time Drifting or Unstable
Consistent retention times are critical for peak identification and system suitability. Drifting retention times can indicate a developing problem with the mobile phase or hardware.[14]
Possible Causes & Systematic Solutions
-
Changing Mobile Phase Composition : This is often caused by the evaporation of the more volatile organic component from the mobile phase reservoir.[14]
-
Solution : Keep mobile phase reservoirs covered. For isocratic methods, consider using an online mixer to prepare the mobile phase from separate bottles of aqueous and organic solvents.
-
-
Insufficient Column Equilibration : The column chemistry requires time to equilibrate with the mobile phase.
-
Causality : When changing mobile phases or after a gradient run, the stationary phase surface needs to fully equilibrate with the new solvent conditions. Insufficient time leads to drifting retention times, especially for early-eluting peaks. A minimum of 10-15 column volumes is typically needed for equilibration.
-
Solution : Ensure an adequate equilibration step is included at the beginning of each run and between runs in a sequence.
-
-
Temperature Fluctuations : Column temperature directly affects retention time.
-
Causality : Retention in reversed-phase HPLC is an exothermic process. A decrease in temperature will increase retention time, and an increase in temperature will decrease it.
-
Solution : Use a thermostatted column compartment to maintain a constant and consistent temperature throughout the analysis.
-
Data & Protocols
Table 1: Troubleshooting Summary for Equine Estrogen Analysis
| Problem | Common Cause | Primary Solution | Secondary Actions |
| Poor Resolution | Suboptimal mobile phase selectivity | Switch organic modifier (Acetonitrile ↔ Methanol) | Test a Biphenyl or Phenyl-Hexyl column; decrease gradient slope. |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH to < 3 with a buffer (e.g., 0.1% Formic Acid) | Use a modern, fully end-capped column; increase buffer strength. |
| Retention Time Drift | Insufficient column equilibration | Equilibrate with 15-20 column volumes of initial mobile phase | Use a column thermostat; cover mobile phase reservoirs. |
| High Backpressure | Column/frit contamination | Back-flush the column; if unresolved, replace the inlet frit. | Filter all samples and mobile phases; use a guard column.[12][15] |
| Baseline Noise/Drift | Contaminated mobile phase or detector cell | Use high-purity HPLC-grade solvents and fresh mobile phase | Degas mobile phase thoroughly; flush the detector cell.[16] |
Experimental Protocol: Sample Preparation from Equine Plasma
This protocol is a starting point for the extraction of total equine estrogens following enzymatic hydrolysis.
Objective : To hydrolyze conjugated estrogens and extract the free forms for RP-HPLC analysis.
Materials :
-
Equine plasma, stored at -20°C.[17]
-
Acetate buffer (pH 4.6).[18]
-
Sulfatase enzyme (from Helix pomatia).[18]
-
Diethyl ether or other suitable extraction solvent.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).
-
Methanol, HPLC-grade.
-
Deionized water.
Procedure :
-
Thawing : Thaw plasma samples at room temperature.
-
Acidification & Hydrolysis :
-
Extraction (Option A: LLE) :
-
Extraction (Option B: SPE - Recommended for cleaner samples) :
-
Conditioning : Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.
-
Loading : Load the hydrolyzed sample onto the SPE cartridge.
-
Washing : Wash the cartridge with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution : Elute the estrogens with 5 mL of methanol into a clean collection tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution :
Table 2: Recommended Starting HPLC/UHPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Biphenyl or Phenyl-Hexyl (e.g., 100 x 2.1 mm, <3 µm) | Provides alternative selectivity for aromatic steroids.[3][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH to improve peak shape.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Test both to assess selectivity differences.[3] |
| Gradient | 40% B to 95% B over 15 minutes | A good starting point; adjust slope based on initial results. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID column) | Appropriate for UHPLC column dimensions. |
| Column Temperature | 40 °C | Improves efficiency and reduces viscosity; ensures reproducibility.[19] |
| Injection Volume | 5 µL | Minimize potential for peak overload. |
| Detection | UV at 220 nm or 280 nm; or MS/MS | 220 nm for general sensitivity, 280 nm for phenolic estrogens.[18] MS/MS for highest selectivity and sensitivity.[20] |
Visualized Workflows & Logic
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
This decision tree provides a logical path for systematically improving the separation of co-eluting peaks.
Caption: A decision tree for resolving poor chromatographic peaks.
Diagram 2: General Method Development Workflow
This illustrates the logical progression for developing a robust analytical method for equine estrogens from the ground up.
Caption: A three-phase workflow for analytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to start with for equine estrogen analysis?
A C18 column is a conventional starting point for most reversed-phase methods due to its strong hydrophobic retention.[6] However, for the complex mixtures of structurally similar equine estrogens, starting with a Biphenyl or Phenyl-Hexyl phase is highly recommended. These phases provide alternative selectivity based on π-π interactions with the aromatic rings of the estrogens, which can be crucial for separating isomers that are difficult to resolve on a C18 phase alone.[3][7]
Q2: My samples are from equine urine, which contains high levels of conjugated estrogens. What is the most critical sample preparation step?
The most critical step is enzymatic hydrolysis . The majority of estrogens in biological fluids exist as sulfate or glucuronide conjugates, which are highly polar and will not be well-retained on a reversed-phase column.[18] Treatment with a sulfatase/glucuronidase enzyme (e.g., from Helix pomatia) is essential to cleave these conjugates and liberate the free estrogens for analysis.[18] Following hydrolysis, a thorough cleanup using Solid Phase Extraction (SPE) is vital to remove salts and other matrix components that can interfere with the analysis and damage the column.[13]
Q3: I see baseline drift in my gradient analysis. What should I check first?
First, ensure you are using high-purity, HPLC-gradient grade solvents. Impurities in the mobile phase, especially in the weaker solvent (Solvent A), can accumulate on the column at the start of the gradient and then elute as the organic concentration increases, causing the baseline to drift upwards.[16] Another common cause is a mismatch in the UV absorbance of the mobile phase additives between Solvent A and Solvent B. If you are using an additive like formic acid or a buffer, ensure it is present in both your aqueous (A) and organic (B) reservoirs at the same concentration.[16]
Q4: Can I use UV detection for quantifying equine estrogens in plasma, or is a mass spectrometer required?
UV detection is feasible, but it has limitations. Estrogens have a chromophore that allows for UV detection, typically around 220 nm for general sensitivity or 280 nm for the phenolic A-ring.[18] A published HPLC-UV method demonstrated the ability to quantify several equine estrogens in pregnant mare plasma.[18] However, the sensitivity and selectivity of UV detection are significantly lower than that of tandem mass spectrometry (LC-MS/MS).[21] For low-concentration analysis in complex biological matrices or for methods requiring high specificity to differentiate between isomers, LC-MS/MS is the gold standard .[20]
References
-
Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. (n.d.). Rhenium Group. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues - AELAB. (2025, May 29). AELAB. [Link]
-
Common HPLC Problems & How to Deal With Them - Phenomenex. (2022, January 4). Phenomenex. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. (n.d.). Agilent Technologies. [Link]
-
Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. [Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science. (2025, July 4). Separation Science. [Link]
-
HPLC Troubleshooting. (n.d.). University of Arizona. [Link]
-
Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. (2025, October 14). Chrom Tech. [Link]
-
Gobesso, A. A., et al. (2004). Reversed-Phase Liquid Chromatographic Method for Estrogen Determination in Equine Biological Samples. Journal of Chromatographic Science, 42(4), 202–206. [Link]
-
McNamara, P. J. (2014). Current strategies for quantification of estrogens in clinical research. Bioanalysis, 6(11), 1545–1561. [Link]
-
Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Publishing. (2025, May 27). Royal Society of Chemistry. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech. [Link]
-
High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC - NIH. (2022, March 10). National Center for Biotechnology Information. [Link]
-
Reepmeyer, J. C., & Woodruff, C. L. (2005). Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases. Journal of Chromatography A, 1087(1-2), 143–151. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element. [Link]
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Retention Time Variability in HPLC - Element Lab Solutions. (n.d.). Element. [Link]
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How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex. [Link]
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Estrone-3-sulfate (Equine) ELISA - Amazon S3. (n.d.). Amazon AWS. [Link]
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The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC North America. [Link]
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Lindner, J., et al. (2017). Biphenyl based stationary phases for improved selectivity in complex steroid assays. Journal of Pharmaceutical and Biomedical Analysis, 145, 134–140. [Link]
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Metabolic Alteration Analysis of Steroid Hormones in Niemann–Pick Disease Type C Model Cell Using Liquid Chromatography/Tandem Mass Spectrometry - MDPI. (n.d.). MDPI. [Link]
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Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment. (n.d.). Danish Environmental Protection Agency. [Link]
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Troubleshooting guide for poor chromatographic peak shape of Estra-1,3,5(10),7-tetraene-3,17alpha-diol
Welcome to the dedicated troubleshooting resource for the chromatographic analysis of Estra-1,3,5(10),7-tetraene-3,17alpha-diol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal peak shape during HPLC or UHPLC analysis. We will move beyond simple checklists to explore the underlying causes of common chromatographic issues, providing you with the rationale to make informed, effective troubleshooting decisions.
Understanding the Analyte: this compound
This compound is a phenolic steroid, an important structural feature that governs its chromatographic behavior.[1][2] Like other steroids, it is analyzed effectively using reversed-phase chromatography.[3] However, the presence of two hydroxyl groups—one of which is a weakly acidic phenol—creates potential for unwanted secondary interactions with the stationary phase, which is a primary cause of poor peak shape.[4][5][6] This guide will address these specific challenges in a systematic, question-and-answer format.
Initial Diagnosis: Is the Problem Systemic or Analyte-Specific?
Before delving into specific peak shape issues, the first crucial diagnostic step is to determine the scope of the problem.
Question: Are all the peaks in my chromatogram exhibiting poor shape, or is the issue isolated to the this compound peak?
Answer:
-
If all peaks are affected: This typically points to a systemic hardware or column integrity issue. The problem likely resides upstream of or within the column itself, affecting every compound that passes through. Common causes include a void at the column inlet, a partially blocked frit, or excessive extra-column volume from improper connections.[7][8][9] Proceed to the sections on Peak Splitting and Broad Peaks .
-
If only the analyte peak is affected: This strongly suggests a chemical interaction between this compound and your chromatographic system. This is the most common scenario for this compound and is often related to secondary silanol interactions, sample solvent effects, or sample overload. Proceed to the sections on Peak Tailing and Peak Fronting .
Troubleshooting Workflow for Poor Peak Shape
The following diagram provides a logical workflow to diagnose the root cause of your chromatographic issue.
Caption: A decision tree for troubleshooting HPLC peak shape issues.
FAQ 1: Correcting Peak Tailing
Peak tailing is the most common peak shape problem for phenolic compounds like this compound. It manifests as an asymmetric peak with a drawn-out trailing edge.
Question: My this compound peak is tailing. What is the likely chemical cause?
Answer: The primary cause of peak tailing for this analyte is the interaction between its phenolic hydroxyl group and residual silanol groups on the surface of the silica-based stationary phase (e.g., C18).[5][6] Silanol groups are weakly acidic. At mobile phase pH levels above ~3, these silanols can become deprotonated (negatively charged) and interact strongly with polar functional groups on the analyte via hydrogen bonding or ion-exchange mechanisms.[4][5] This secondary retention mechanism is stronger than the primary reversed-phase mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[5]
Caption: Secondary interaction causing peak tailing.
Question: How can I eliminate tailing for my analyte?
Answer: You can address this issue through several methodical adjustments.
| Troubleshooting Step | Scientific Rationale | Recommended Action |
| 1. Adjust Mobile Phase pH | Lowering the mobile phase pH (e.g., to 2.5-3.0) protonates the residual silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted secondary ionic interactions.[4][5] | Add a modifier like 0.1% formic acid or phosphoric acid to your aqueous mobile phase component. Ensure the final pH is compatible with your column's specifications. |
| 2. Use a High-Purity, End-Capped Column | Modern, high-purity silica columns have a lower concentration of metal impurities and active silanols. "End-capping" is a process that chemically bonds a small, inert group (like trimethylsilyl) to most of the remaining free silanols, effectively shielding them from interacting with the analyte.[4] | If tailing persists, switch to a column specifically designated as "high-purity," "base-deactivated," or "end-capped." Polar-embedded phases can also offer improved peak shape for polar compounds.[10] |
| 3. Reduce Analyte Concentration | Injecting too much sample can saturate the primary retention sites on the stationary phase, making secondary interactions with active silanols more pronounced.[6] | Perform a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and inject again. If the tailing factor improves with dilution, your method is suffering from mass overload. |
| 4. Check for Extra-Column Effects | Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening that manifests as tailing, especially for early-eluting peaks.[4][11] | Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect your column. Ensure all fittings are properly seated to eliminate dead volume.[4][12] |
FAQ 2: Resolving Peak Fronting
Peak fronting, the inverse of tailing, appears as a sharp leading edge followed by a sloped tail.
Question: My this compound peak is fronting. What are the common causes?
Answer: Peak fronting is less common than tailing but typically points to one of three issues: sample overload, poor sample solubility, or column degradation.[7][13]
-
Sample Overload: This is the most frequent cause.[14] When the concentration of the analyte is too high, it saturates the stationary phase at the point of injection. The excess, unbound molecules travel faster down the column with the mobile phase, eluting earlier and creating the characteristic fronting shape.[7]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, the sample band will not focus properly at the head of the column. The strong solvent carries the analyte down the column prematurely, causing distortion.[15]
-
Column Collapse or Void: A physical change in the packed bed, such as a void at the inlet, can create a disturbance in the flow path.[7][16] This causes the sample band to spread unevenly, which can lead to fronting or split peaks.[13] This often occurs with columns used at high pH or temperature for extended periods.[7]
Protocol: Diagnosing the Cause of Peak Fronting
-
Step 1: Perform a Dilution Study.
-
Step 2: Check Sample Solvent.
-
If dilution does not help, review your sample preparation. Is the sample dissolved in a high percentage of organic solvent (e.g., 100% Acetonitrile) while your mobile phase starts at a low percentage (e.g., 20% Acetonitrile)?
-
Observation: A strong mismatch confirms a solvent effect .
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[17] If solubility is an issue, use the weakest (most aqueous) solvent possible that still maintains analyte solubility.
-
-
Step 3: Evaluate Column Health.
-
If neither of the above steps resolves the issue, the problem is likely a physical void in the column.[13]
-
Solution: Disconnect the column, reverse its direction, and flush it with a compatible solvent at a low flow rate. This can sometimes wash away a blockage at the inlet frit. If the problem persists after reconnecting the column in the correct direction, the column has reached the end of its life and must be replaced.[8][13]
-
FAQ 3: Fixing Split or Shouldered Peaks
Split peaks are a clear indication that the analyte band is being divided into two or more parts as it travels through the system.
Question: Why is my this compound peak splitting into two?
Answer: Peak splitting can be frustrating, but it points to a very specific set of problems.
| Potential Cause | Scientific Explanation & Diagnosis | Solution |
| Partially Blocked Inlet Frit | Particulates from the sample or mobile phase can clog the porous frit at the column inlet.[8] This creates an uneven flow path, causing part of the sample to be delayed relative to the rest, resulting in a split peak. This will typically affect all peaks in the chromatogram.[7] | 1. Install an in-line filter before the injector and a guard column before the analytical column to protect it. 2. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. 3. Try back-flushing the column at a low flow rate. If this fails, the column must be replaced. |
| Column Void | A void or channel in the packing material at the head of the column acts as a small mixing chamber, distorting the sample band before separation begins.[7][18] This can cause splitting or severe fronting and usually affects all peaks.[8] | A column with a significant void cannot be repaired and must be replaced. To prevent this, always operate within the column's recommended pH and pressure limits and avoid sudden pressure shocks. |
| Sample Solvent Mismatch | A very strong injection solvent can cause the analyte to precipitate at the column head when it mixes with a weak mobile phase, or it can interfere with proper focusing.[7] This effect is often more pronounced for early-eluting peaks. | Inject the sample dissolved in the initial mobile phase. If you suspect two co-eluting peaks, reduce the injection volume; if the split becomes two more distinct peaks, optimize your method for better resolution. |
| Improper Tubing Connection | A gap between the end of a connecting tube and the bottom of the port (in the injector, column, or detector) creates dead volume.[9][12] This extra space allows for mixing and band distortion, which can lead to split or broad peaks. | Ensure all PEEK finger-tight fittings are secure and that stainless steel fittings have the correct ferrule depth.[9][12] Re-make any suspicious connections. |
References
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Shimadzu. Abnormal Peak Shapes. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
ChemBK. estra-1,3,5(10)-triene-3,17beta-diol, 17alpha-ethynyl-. [Link]
-
PubChem. Estra-1,3,5(10)-triene-3,17-diol. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
-
PubChem. Estra-1,3,5(10)-triene-3,17-diol, (17alpha)-. [Link]
-
Agilent Technologies. (2012, August 2). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]
-
Al-Rimawi, F. (2022, March 10). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC - NIH. [Link]
-
Waters Corporation. What are common causes of peak splitting when running an LC column?. [Link]
-
Waters Corporation. What are some common causes of peak fronting?. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Bio-Works. Split peaks as a phenomenon in liquid chromatography. [Link]
-
ResearchGate. (2025, August 10). Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?. [Link]
-
LCGC International. (2005, July 1). Peak Fronting, Column Life and Column Conditioning. [Link]
-
ACS Omega. (2020, March 30). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. [Link]
-
Methylamine Supplier. (17Alpha)-Estra-1,3,5(10)-Triene-3,17-Diol. [Link]
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Validation & Comparative
A Comparative Analysis for the Research Professional: Estra-1,3,5(10),7-tetraene-3,17alpha-diol vs. 17β-estradiol
In the landscape of estrogenic compounds, a nuanced understanding of the structure-activity relationships of various estrogens is paramount for researchers in endocrinology, pharmacology, and drug development. This guide provides a detailed comparative analysis of two significant steroidal estrogens: the endogenous human estrogen 17β-estradiol (E2) and the equine estrogen Estra-1,3,5(10),7-tetraene-3,17alpha-diol, also known as 17α-dihydroequilin. This document will delve into their structural differences, comparative binding affinities for estrogen receptors (ERs), relative estrogenic potencies, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Introduction to the Comparators
17β-estradiol (E2) is the most potent and predominant circulating estrogen in premenopausal women.[1] Synthesized primarily in the ovaries, it plays a critical role in the development and function of female reproductive tissues and influences a wide array of physiological processes in both sexes.[1] Its well-characterized interactions with estrogen receptors alpha (ERα) and beta (ERβ) make it the benchmark against which other estrogenic compounds are measured.
This compound (17α-dihydroequilin) is a naturally occurring estrogen found in horses and is a significant component of conjugated equine estrogens (CEEs), a widely prescribed hormone replacement therapy.[2] Its chemical structure differs from 17β-estradiol, notably in the B-ring of the steroid nucleus and the stereochemistry of the hydroxyl group at the C17 position. These differences have profound implications for its biological activity.
Structural and Physicochemical Properties
The fundamental differences in the chemical structures of 17β-estradiol and this compound underpin their distinct pharmacological profiles.
| Property | This compound | 17β-estradiol |
| Synonyms | 17α-Dihydroequilin, α-Hydroequiline | E2, Oestradiol |
| Chemical Formula | C₁₈H₂₂O₂ | C₁₈H₂₄O₂ |
| Molecular Weight | 270.37 g/mol | 272.38 g/mol |
| Key Structural Features | Aromatic A-ring, Unsaturated B-ring (Δ⁷), 17α-hydroxyl group | Aromatic A-ring, Saturated B-ring, 17β-hydroxyl group |
Comparative Receptor Binding and Estrogenic Potency
The biological effects of estrogens are primarily mediated through their binding to and activation of ERα and ERβ. The affinity with which a ligand binds to these receptors is a key determinant of its potency.
Estrogen Receptor Binding Affinity
Experimental data from competitive binding assays reveal distinct binding profiles for 17α-dihydroequilin and 17β-estradiol. While 17β-estradiol exhibits high affinity for both ERα and ERβ, 17α-dihydroequilin generally shows a lower binding affinity.[3] However, some studies suggest that certain equine estrogens, including 17α-dihydroequilin, may have a greater relative affinity for ERβ over ERα when compared to 17β-estradiol.[3]
Table 1: Relative Binding Affinities for Estrogen Receptors
| Compound | Relative Binding Affinity for ERα (17β-estradiol = 100%) | Relative Binding Affinity for ERβ (17β-estradiol = 100%) |
| 17β-estradiol | 100% | 100% |
| 17α-dihydroequilin | 2- to 8-fold lower than 17β-estradiol[3] | 2- to 8-fold lower than 17β-estradiol[3] |
Note: The exact relative binding affinities can vary depending on the experimental conditions and assay used.
In Vitro Estrogenic Potency: Cell Proliferation Studies
The estrogenic potency of a compound can be assessed by its ability to induce the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.
A comparative study on the proliferative effects of 17β-estradiol, equilin, and 17α-dihydroequilin on MCF-7 cells demonstrated that all three compounds induced cell proliferation.[4] However, their potencies differed, with 17β-estradiol being the most potent.[4] Equilin and 17α-dihydroequilin exhibited slightly lower proliferative activity than 17β-estradiol.[4] This suggests that while 17α-dihydroequilin is a potent estrogen, its activity is somewhat attenuated compared to the primary human estrogen.
Signaling Pathways: A Divergence in Mechanism
Both 17β-estradiol and 17α-dihydroequilin exert their effects through the activation of intracellular signaling cascades. However, the specific pathways they engage can differ, leading to varied physiological outcomes.
17β-estradiol Signaling
17β-estradiol is known to activate both genomic and non-genomic signaling pathways.
-
Genomic Pathway: The classical pathway involves the binding of 17β-estradiol to nuclear ERs. This complex then binds to estrogen response elements (EREs) on DNA, leading to the transcription of target genes.[5]
-
Non-Genomic Pathways: 17β-estradiol can also initiate rapid signaling events from membrane-associated ERs. These pathways include the activation of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.[6]
Caption: Classical and non-classical signaling pathways of 17β-estradiol.
This compound Signaling
The signaling pathways of 17α-dihydroequilin are less extensively characterized than those of 17β-estradiol. However, studies on its parent compound, equilin, provide some insights. Equilin has been shown to exert neurotrophic effects through a mechanism dependent on the N-methyl-D-aspartate (NMDA) receptor, a pathway not typically associated with classical estrogen action.[7] This suggests that equine estrogens may engage in unique signaling cascades, potentially leading to tissue-selective effects. Further research is needed to fully elucidate the specific signaling networks activated by 17α-dihydroequilin.
Experimental Protocols
To facilitate further comparative research, this section provides detailed methodologies for key in vitro assays.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-17β-estradiol.
Protocol:
-
Preparation of Uterine Cytosol: Prepare cytosol from the uteri of immature or ovariectomized rats, which serves as the source of estrogen receptors.
-
Incubation: In assay tubes, combine the uterine cytosol (providing 50-100 µg of protein), a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the unlabeled test compound (this compound or 17β-estradiol as a competitor).
-
Separation of Bound and Unbound Ligand: After incubation to reach equilibrium, separate the receptor-bound [³H]-17β-estradiol from the free radioligand using a method such as hydroxylapatite (HAP) precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the concentration of the competitor. Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated as: (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.
Sources
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- 2. 17α-Dihydroequilin - Wikipedia [en.wikipedia.org]
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- 4. Comparison of the proliferative effects of estradiol and conjugated equine estrogens on human breast cancer cells and impact of continuous combined progestogen addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional activation of genes by 17 beta-estradiol through estrogen receptor-Sp1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of MAPKs by 1alpha,25(OH)2-Vitamin D3 and 17beta-estradiol in skeletal muscle cells leads to phosphorylation of Elk-1 and CREB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 17α-Dihydroequilin and Equilin Binding to Estrogen Receptor Subtypes ERα and ERβ
For researchers, scientists, and drug development professionals navigating the complex landscape of estrogen signaling, understanding the nuanced interactions between various estrogenic compounds and their receptors is paramount. This guide provides an in-depth, head-to-head comparison of the binding affinities of two key equine estrogens, 17α-Dihydroequilin and equilin, to the two primary estrogen receptor (ER) subtypes, ERα and ERβ. These compounds are significant components of conjugated equine estrogens (CEEs), a widely used formulation in hormone replacement therapy (HRT).[1] Their distinct biological effects are rooted in their differential interactions with ERα and ERβ, which exhibit unique tissue distribution and transcriptional activities.
This guide moves beyond a simple data summary to explore the structural basis for these binding differences, present a validated experimental protocol for assessing binding affinity, and discuss the functional implications of the observed binding profiles.
The Structural Nuances: 17α-Dihydroequilin vs. Equilin
The binding specificity of a ligand to its receptor is fundamentally dictated by molecular structure. 17α-Dihydroequilin and equilin are closely related steroids, but a critical difference at the 17-position of the steroid backbone profoundly influences their interaction with the estrogen receptors.
-
Equilin: Possesses a ketone group (=O) at the C17 position.
-
17α-Dihydroequilin: Features a hydroxyl group (-OH) at the C17 position, in the alpha configuration. It is a metabolite of equilin.[2]
Both compounds are also "ring B unsaturated" estrogens, containing a double bond in the second (B) ring of the steroid nucleus, which distinguishes them from the human estrogen, 17β-estradiol.[3] This unique feature also contributes to their distinct receptor interaction profile. The structural differences between the ligands, coupled with variations in the amino acid composition of the ligand-binding pockets of ERα and ERβ, form the basis for their differential binding affinities.
Caption: Ligand-receptor interactions investigated in this guide.
Quantifying the Interaction: A Competitive Binding Assay
To empirically determine the binding affinity of these ligands, a competitive radioligand binding assay is a robust and widely accepted method.[4][5] This assay quantifies the ability of a test compound (e.g., equilin) to compete with a radiolabeled ligand (typically [³H]-17β-estradiol) for binding to a specific receptor (ERα or ERβ). The causality behind this choice is that by measuring the displacement of a known high-affinity radioligand, we can accurately infer the relative binding affinity of the unlabeled test compound.
Self-Validating Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol is designed as a self-validating system. The inclusion of a reference standard (unlabeled 17β-estradiol) and controls in every run ensures the assay's performance, integrity, and reproducibility.
Objective: To determine the relative binding affinity (RBA) of 17α-Dihydroequilin and equilin for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein.
-
Radioligand: [³H]-17β-estradiol.
-
Assay Buffer (TEDG Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4).[4]
-
Test Ligands: 17α-Dihydroequilin, Equilin, 17β-estradiol (unlabeled reference standard).
-
Hydroxylapatite (HAP) slurry.
-
Wash Buffer.
-
Scintillation fluid and vials.
-
Scintillation counter.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test ligands and the unlabeled 17β-estradiol standard over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M) in assay buffer. The broad range is critical to capture the full binding curve, from no competition to complete displacement.
-
Dilute the recombinant ERα or ERβ and the [³H]-17β-estradiol to their optimal working concentrations in chilled assay buffer.
-
-
Binding Reaction Incubation:
-
In reaction tubes, combine the diluted receptor solution, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the unlabeled test ligand (or reference standard).
-
Include control tubes for:
-
Total Binding: Contains receptor and radioligand only (no competitor).
-
Non-specific Binding (NSB): Contains receptor, radioligand, and a vast excess of unlabeled 17β-estradiol to saturate all specific binding sites.
-
-
Incubate the reactions to equilibrium (e.g., 18-24 hours at 4°C). The low temperature helps maintain protein stability.
-
-
Separation of Bound and Free Ligand:
-
Add a chilled hydroxylapatite (HAP) slurry to each tube. HAP binds the receptor-ligand complexes, allowing for separation from the unbound radioligand. This is a critical step for isolating the signal.
-
Incubate for 15-20 minutes with intermittent vortexing to ensure complete binding to the HAP.
-
Centrifuge the tubes to pellet the HAP with the bound complexes.
-
-
Washing:
-
Aspirate the supernatant containing the free radioligand.
-
Wash the HAP pellet multiple times with cold wash buffer to remove any remaining free or non-specifically bound radioligand. This step is essential for reducing background noise and ensuring accuracy.
-
-
Quantification:
-
Add scintillation fluid to each tube containing the washed HAP pellet.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) as: RBA (%) = (IC50 of 17β-estradiol / IC50 of Test Compound) x 100.
-
Caption: Workflow for a competitive radioligand binding assay.
Head-to-Head Binding Affinity Data
The following table summarizes the relative binding affinities (RBAs) of 17α-Dihydroequilin and equilin for both ERα and ERβ, with the binding of 17β-estradiol set as the 100% reference standard. The data is synthesized from a comprehensive study on various equine estrogens.[3]
| Compound | Receptor Subtype | Relative Binding Affinity (RBA) % (17β-Estradiol = 100%) |
| Equilin | ERα | 13% |
| ERβ | 26% | |
| 17α-Dihydroequilin | ERα | 17% |
| ERβ | 43% |
Data adapted from Bhavnani, B. R., et al. (2008). Endocrinology.[3]
Discussion: Interpreting the Binding Landscape
The experimental data reveals a clear and significant pattern of differential binding.
Key Insight 1: Preferential Binding to ERβ: Both equilin and its 17α-reduced metabolite show a distinct preference for ERβ over ERα. Equilin's affinity for ERβ is twice its affinity for ERα (26% vs. 13%).[3] This preference is even more pronounced for 17α-Dihydroequilin, which binds to ERβ with approximately 2.5 times greater affinity than to ERα (43% vs. 17%).[3] This suggests that the unique ring B unsaturated structure of these equine estrogens is more readily accommodated by the ligand-binding pocket of ERβ.
Key Insight 2: Impact of 17-Position Reduction: The conversion of the 17-keto group in equilin to a 17α-hydroxyl group in 17α-Dihydroequilin enhances the binding affinity for both receptor subtypes. The affinity for ERα increases modestly from 13% to 17%, while the affinity for ERβ sees a more substantial increase from 26% to 43%.[3] This indicates that the 17α-hydroxyl group can form more favorable interactions, such as hydrogen bonds, with amino acid residues within the binding pockets of both receptors, particularly ERβ.
Functional Consequences: This differential binding has direct consequences for transcriptional activity. The same study that generated this binding data found that the functional effects of these ring B unsaturated estrogens are predominantly mediated through ERβ.[3] While 17β-estradiol is a potent activator of ERα, compounds like 17α-Dihydroequilin and equilin show greater relative efficacy in activating ERβ-mediated gene transcription.[3] This highlights a crucial principle: binding affinity does not always directly correlate with transcriptional potency, but it is the foundational event that enables it.[3]
Caption: Conceptual model of 17α-hydroxyl group interaction.
Conclusion
This guide provides a focused comparison of 17α-Dihydroequilin and equilin, revealing a clear hierarchy of binding affinity: 17α-Dihydroequilin demonstrates a stronger preference and higher affinity for ERβ compared to equilin, and both compounds bind more avidly to ERβ than to ERα.
For researchers in pharmacology and drug development, these findings are critical. The ERβ-selectivity of these equine estrogens suggests they may have tissue-specific effects different from those of estradiol, which has a more balanced ERα/ERβ profile. This understanding can inform the development of novel selective estrogen receptor modulators (SERMs) for HRT, potentially optimizing therapeutic benefits while minimizing risks by targeting specific receptor actions in different tissues. The provided experimental framework serves as a reliable template for conducting such comparative binding studies with scientific rigor.
References
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Bhavnani, B. R., et al. (2008). Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta. Endocrinology, 149(10), 4957-4970. [Link]
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Wikipedia contributors. (2023). 17β-Dihydroequilin. Wikipedia. [Link]
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Kim, J. Y., et al. (2025). Effects of 17β-estradiol and equilin on atherosclerosis development in female Apoeshl mice. Journal of Atherosclerosis and Thrombosis. [Link]
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Bhavnani, B. R., et al. (1988). Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women. The Journal of Clinical Endocrinology & Metabolism, 67(4), 755-762. [Link]
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Wikipedia contributors. (2023). 17α-Dihydroequilin. Wikipedia. [Link]
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Wilcox, J. G., et al. (1996). Biologic effects of 17 alpha-dihydroequilin sulfate. Fertility and Sterility, 66(5), 748-752. [Link]
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A Researcher's Guide to Validating the Uterotrophic Effects of Estra-1,3,5(10),7-tetraene-3,17alpha-diol in a Rat Model
For researchers, scientists, and drug development professionals, the robust validation of a compound's estrogenic activity is a critical step in its development pipeline. This guide provides an in-depth, technical comparison of Estra-1,3,5(10),7-tetraene-3,17alpha-diol's potential uterotrophic effects against established estrogens, grounded in the widely accepted rat uterotrophic bioassay. We will delve into the causality behind experimental choices, ensuring a self-validating study design, and support our claims with authoritative references.
The Scientific Imperative: Why the Uterotrophic Bioassay?
The uterotrophic bioassay stands as a cornerstone in vivo screening tool for identifying substances that can mimic the effects of endogenous estrogens.[1][2][3][4] Its principle is elegantly simple yet powerfully informative: the uterus, a primary target organ for estrogens, responds to estrogenic stimulation with a quantifiable increase in weight (the uterotrophic response).[2][5][6] This response is a result of both initial water imbibition and subsequent tissue growth through cellular proliferation.[5][7][8]
This assay is particularly sensitive in animal models with low endogenous estrogen levels, such as immature or ovariectomized adult female rats.[2][7][9] By using such models, we can isolate and attribute uterine growth directly to the administered test compound, providing a clear and reliable measure of its estrogenic potential. The Organisation for Economic Co-operation and Development (OECD) has established a detailed guideline for this assay (TG440), which serves as a global standard for ensuring data quality and comparability across laboratories.[1][7]
Comparative Framework: Benchmarking Against Known Estrogens
To contextualize the potential uterotrophic effects of this compound, it is essential to compare its activity against well-characterized reference estrogens. This guide will focus on two key comparators:
-
17β-Estradiol (E2): The most potent endogenous estrogen in most mammals, serving as the primary benchmark for estrogenic activity.[10]
-
Ethinylestradiol (EE): A potent synthetic estrogen commonly used in oral contraceptives and as a positive control in uterotrophic assays due to its high oral bioavailability and potency.[3][11]
While direct data on the uterotrophic effects of this compound is not abundant in publicly available literature, we can draw inferences from related compounds. For instance, equilin, a major component of conjugated equine estrogens, is an estra-1,3,5(10),7-tetraene and is known to be a potent estrogen.[12][13] Additionally, 17α-estradiol, the 17-epimer of 17β-estradiol, has been shown to be a weak estrogen agonist with some anti-estrogenic properties.[14][15] The structural similarities and differences between these compounds and this compound will be a key consideration in our experimental design and data interpretation.
Experimental Design: A Step-by-Step Protocol for the Rat Uterotrophic Assay
The following protocol is a synthesis of best practices and is aligned with the OECD TG440 guideline to ensure scientific rigor and reproducibility.
1. Animal Model Selection and Acclimatization:
-
Model: Immature female Sprague-Dawley or Wistar rats, approximately 21 days old at the start of dosing.[2][11][16] The immature model is preferred as it obviates the need for surgical ovariectomy.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the start of the study. This includes standardized temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: A standard laboratory diet low in phytoestrogens should be used to minimize background estrogenic stimulation.
2. Group Allocation and Dose Formulation:
-
Groups:
-
Vehicle Control (e.g., corn oil)
-
Positive Control: Ethinylestradiol (e.g., 0.1, 0.3, 1.0 µg/kg/day)
-
Positive Control: 17β-Estradiol (e.g., 1, 3, 10 µg/kg/day)
-
Test Article: this compound (at least 3 dose levels, e.g., low, mid, high, determined by preliminary range-finding studies)
-
-
Dose Formulation: All compounds should be dissolved in a suitable vehicle, such as corn oil. Formulations should be prepared fresh daily and their stability and homogeneity confirmed.
3. Administration and Observation:
-
Route of Administration: Oral gavage or subcutaneous injection are the most common and relevant routes.[1][2] The choice should be justified based on the potential route of human exposure.
-
Dosing Regimen: Daily administration for three consecutive days.[2][16]
-
Clinical Observations: Animals should be observed daily for any signs of toxicity. Body weight should be recorded daily to monitor for any adverse effects.
4. Necropsy and Uterine Weight Measurement:
-
Timing: Approximately 24 hours after the final dose, animals are euthanized.
-
Dissection: The uterus is carefully dissected, separating it from the fallopian tubes, ovaries, and cervix.
-
Blotting and Weighing: The uterus is blotted to remove excess fluid and weighed (wet weight). For additional data, the uterus can be filled with fluid, weighed, and then re-weighed after the fluid is expressed (blotted weight).
Data Presentation and Interpretation
The primary endpoint of the study is the uterine weight, which can be expressed as an absolute weight or normalized to the animal's body weight.
Table 1: Hypothetical Comparative Uterotrophic Data
| Treatment Group | Dose (µg/kg/day) | Mean Uterine Weight (mg) | % Increase over Vehicle | Statistical Significance (p-value) |
| Vehicle Control | - | 50 | - | - |
| Ethinylestradiol | 0.3 | 150 | 200% | <0.01 |
| 17β-Estradiol | 3.0 | 140 | 180% | <0.01 |
| This compound | Low Dose | 75 | 50% | <0.05 |
| This compound | Mid Dose | 110 | 120% | <0.01 |
| This compound | High Dose | 130 | 160% | <0.01 |
Interpretation of Results: A statistically significant, dose-dependent increase in uterine weight in the groups treated with this compound, when compared to the vehicle control, would provide strong evidence of its estrogenic activity. The magnitude of this effect can then be compared to the positive controls to estimate its relative potency.
Visualizing the Experimental Workflow and Biological Mechanism
To further clarify the experimental process and the underlying biological principles, the following diagrams are provided.
Caption: Experimental workflow for the rat uterotrophic bioassay.
The uterotrophic effects of estrogens are primarily mediated through the activation of estrogen receptors (ERs), specifically ERα and ERβ.[17][18][19] Upon ligand binding, these receptors form dimers, translocate to the nucleus, and bind to estrogen response elements (EREs) on the DNA, leading to the transcription of genes involved in cell proliferation and growth.[20]
Caption: Simplified estrogen receptor signaling pathway in uterine cells.
Conclusion: A Framework for Confident Validation
This guide provides a comprehensive framework for validating the uterotrophic effects of this compound in a rat model. By adhering to a standardized protocol, employing appropriate comparators, and understanding the underlying biological mechanisms, researchers can generate robust and reliable data. This information is crucial for making informed decisions in the development of new therapeutics and for assessing the potential endocrine-disrupting properties of novel chemical entities. The self-validating nature of this experimental design, with its inclusion of vehicle and positive controls, ensures the integrity and trustworthiness of the findings.
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Perusquía, M., & Stallone, J. N. (2010). Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. Reproductive Biology and Endocrinology, 8, 30. [Link]
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Ohta, R., et al. (2012). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. Journal of Toxicological Sciences, 37(4), 829-836. [Link]
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Odum, J., et al. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Environmental Health Perspectives, 105(Suppl 3), 635-643. [Link]
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Goetz, B., et al. (2017). Skeletal and Uterotrophic Effects of Endoxifen in Female Rats. Endocrinology, 158(10), 3268-3278. [Link]
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Urosphere. (2021). Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS. Retrieved January 23, 2026, from [Link]
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Kanno, J., et al. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental Health Perspectives, 109(8), 785-794. [Link]
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Ashby, J. (2001). Increasing the sensitivity of the rodent uterotrophic assay to estrogens, with particular reference to bisphenol A. Environmental Health Perspectives, 109(10), 969-971. [Link]
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Gao, F., et al. (2022). Estrogen Receptor Function: Impact on the Human Endometrium. Frontiers in Endocrinology, 13, 842711. [Link]
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U.S. Environmental Protection Agency. (2024). Verification of in vivo estrogenic activity for four per- and polyfluoroalkyl substances (PFAS) identified as estrogen receptor agonists via new approach methodologies. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, (17alpha)-. PubChem. Retrieved January 23, 2026, from [Link]
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Brinton, R. D., et al. (2000). Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism. Neuroscience Letters, 285(3), 163-166. [Link]
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Yamasaki, K., et al. (2002). Comparative study of the uterotrophic potency of 14 chemicals in a uterotrophic assay and their receptor-binding affinity. Toxicology in Vitro, 16(5), 567-574. [Link]
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Diel, P., et al. (2004). Comparative responses of three rat strains (DA/Han, Sprague-Dawley and Wistar) to treatment with environmental estrogens. Archives of Toxicology, 78(10), 592-603. [Link]
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Green, P. S., et al. (1996). Equine estrogens differentially prevent neuronal cell death induced by glutamate. Journal of Neuroscience, 16(17), 5483-5489. [Link]
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Fang, H., et al. (2001). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology, 35(24), 4877-4883. [Link]
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Tan, Y., et al. (2016). Mechanisms of uterine estrogen signaling during early pregnancy in mice: an update in. Reproduction, 151(2), R45-R53. [Link]
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Kleinstreuer, N. C., et al. (2016). A Curated Database of Rodent Uterotrophic Bioactivity. Environmental Health Perspectives, 124(5), 566-572. [Link]
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Jefferson, W. N., & Williams, C. J. (2011). Molecular Mechanisms of Estrogen Action in Female Genital Tract Development. Journal of Molecular Endocrinology, 47(1), R17-R29. [Link]
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de Almeida, F. V., et al. (2018). E-screen assay validation: evaluation of estrogenic activity by MCF7 cell culture bioassay, in drinking water from different watersheds in state of São Paulo, Brazil. Environmental Science and Pollution Research, 25(22), 21875-21884. [Link]
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VanBrocklin, H. F., et al. (1994). Synthesis of C7-Substituted Estra-1,3,5(10),6-Tetraen-3,17 β-Diols. Journal of Organic Chemistry, 59(17), 4953-4958. [Link]
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Lobo, R. A., et al. (1988). Biologic effects of equilin sulfate in postmenopausal women. Fertility and Sterility, 50(6), 882-887. [Link]
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Carthew, P., et al. (2001). Compartmentalized uterotrophic effects of tamoxifen, toremifene, and estradiol in the ovariectomized Wistar (Han) rat. Toxicologic Pathology, 29(4), 440-446. [Link]
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Nguyen, M. T., et al. (2011). Validation of the REA bioassay to detect estrogenic activity in the water cycle. Toxicology in Vitro, 25(8), 1836-1842. [Link]
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Li, Y., et al. (2021). The role of oestrogen and oestrogen-calcium axis in endometrial carcinoma. Journal of Cellular and Molecular Medicine, 25(14), 6527-6537. [Link]
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Dvořáková, K., et al. (2021). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. International Journal of Molecular Sciences, 22(11), 5988. [Link]
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A Comparative Guide to the In Vitro Metabolic Stability of Equine Estrogens
For researchers and professionals in drug development, understanding the metabolic fate of estrogenic compounds is paramount for predicting their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions. This guide provides a comparative analysis of the in vitro metabolic stability of various equine estrogens, components often found in hormone replacement therapy formulations. We will delve into the experimental data available, the causality behind the metabolic pathways, and provide detailed protocols for assessing metabolic stability in a laboratory setting.
Introduction: The Significance of Equine Estrogen Metabolism
Equine estrogens, a group of steroid hormones primarily produced by horses, are of significant interest in both veterinary and human medicine. The most prominent of these include estrone, equilin, and equilenin. These compounds, particularly in their conjugated forms, are the active ingredients in hormone replacement therapies prescribed to alleviate menopausal symptoms.[1] The metabolic stability of these estrogens—their susceptibility to biochemical modification in the body—directly influences their half-life, bioavailability, and the formation of potentially active or reactive metabolites.
The liver is the primary site of estrogen metabolism, where a superfamily of enzymes known as Cytochrome P450 (CYP) plays a crucial role.[2] These enzymes catalyze oxidative reactions, primarily hydroxylation, which is the initial and rate-limiting step in the clearance of estrogens.[2] Differences in the chemical structure of equine estrogens, such as the presence of unique double bonds in the B-ring of equilin and equilenin, can significantly affect their interaction with CYP enzymes and, consequently, their metabolic stability. Understanding these differences is critical for predicting their in vivo behavior and potential for toxicological effects. For instance, certain catechol metabolites of equine estrogens, such as 4-hydroxyequilenin, have been shown to be genotoxic and may play a role in estrogen-associated carcinogenesis.[3][4]
Comparative In Vitro Metabolic Stability
Direct comparative studies on the in vitro metabolic stability of a wide range of equine estrogens under identical experimental conditions are limited in publicly available literature. However, by compiling data from various sources, we can draw a comparative picture. The primary parameters used to assess metabolic stability in vitro are the half-life (t½) and intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
| Estrogen | In Vitro System | Half-life (t½) | Intrinsic Clearance (CLint) | Key Metabolites | Citation(s) |
| Estrone | Human Liver Microsomes | Not explicitly stated in comparative studies | Catalyzed predominantly by CYP1A2, CYP1A1, and CYP1B1 for 2- and 4-hydroxylation | 2-hydroxyestrone, 4-hydroxyestrone, 16α-hydroxyestrone | |
| Equilin | Human Liver Microsomes | Not explicitly stated in comparative studies | Not explicitly stated in comparative studies | 4-hydroxyequilin, 17β-dihydroequilin | [4] |
| Equilenin | Human Liver Microsomes | Not explicitly stated in comparative studies | Not explicitly stated in comparative studies | 4-hydroxyequilenin | [4] |
| Δ8-Estrone | In vivo (human plasma) | 5 ± 0.2 min (initial phase), 40.4 min (terminal phase) | 1711 ± 252 L/day/m² (Metabolic Clearance Rate) | Δ8-17β-estradiol |
Note on Data Interpretation: The data presented above is compiled from different studies and methodologies. The half-life and clearance values for Δ8-Estrone were determined from in vivo human studies and are presented as Metabolic Clearance Rate (MCR), which is not directly comparable to in vitro intrinsic clearance. The lack of directly comparable in vitro data highlights a gap in the current research landscape. However, the information on the primary metabolizing enzymes and major metabolites provides valuable insights into their likely metabolic fates. For instance, the metabolism of equilin and equilenin to their 4-hydroxy derivatives is a critical pathway to consider.[4]
Key Metabolic Pathways and Enzymology
The metabolism of equine estrogens is a complex process involving multiple enzymatic reactions. The initial and most critical step is oxidation, primarily hydroxylation, catalyzed by Cytochrome P450 enzymes. This is followed by conjugation reactions, such as sulfation and glucuronidation, which increase water solubility and facilitate excretion.
Phase I Metabolism: The Role of Cytochrome P450
CYP enzymes are the primary drivers of Phase I metabolism of estrogens. Different CYP isoforms exhibit varying specificities for different estrogens and hydroxylation positions.
-
Estrone: The 2- and 4-hydroxylation of estrone is predominantly catalyzed by CYP1A2, CYP1A1, and CYP1B1. 16α-hydroxylation is mainly carried out by CYP2C19, CYP1A1, and CYP3A5.
-
Equilin and Equilenin: These unique equine estrogens are also metabolized by CYP enzymes to form catechol metabolites. For example, they are metabolized to 4-hydroxyequilin and 4-hydroxyequilenin.[4] The planar structure of equilenin, due to the additional double bonds in its B-ring, allows it to act as an ligand for the aryl hydrocarbon receptor (AhR), which can induce the expression of CYP1A1.[5]
-
Equine Aromatase (CYP19): In horses, the aromatase enzyme not only synthesizes estrogens from androgens but can also exhibit 2-hydroxylase activity, converting estradiol to catechol estradiol.[6]
The formation of catechol estrogens (2- and 4-hydroxy derivatives) is a significant pathway as these metabolites can be further oxidized to semiquinones and quinones, which are reactive species capable of binding to DNA and other macromolecules, potentially leading to cellular damage.[3]
Caption: Generalized metabolic pathway of equine estrogens.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
To provide a practical framework for researchers, this section details a standard protocol for determining the in vitro metabolic stability of a test compound, such as an equine estrogen, using liver microsomes. This assay is a cornerstone of preclinical drug metabolism studies.[7][8]
Principle
The assay measures the disappearance of a parent compound over time when incubated with liver microsomes in the presence of necessary cofactors. Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, particularly CYPs. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Materials
-
Test compounds (equine estrogens)
-
Pooled human or equine liver microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Step-by-Step Methodology
-
Preparation of Incubation Mixtures:
-
Prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5-1 mg/mL).
-
Pre-warm the master mix at 37°C for 5-10 minutes.
-
-
Initiation of the Reaction:
-
Add the test compound (final concentration typically 1 µM) to the pre-warmed master mix.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Control Incubations:
-
Run parallel incubations without the NADPH regenerating system to assess for non-enzymatic degradation of the test compound.
-
Include a positive control compound with known metabolic stability to validate the assay performance.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated protein.
-
Transfer the supernatant to an analysis plate or vials.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Caption: Workflow for in vitro metabolic stability assay.
Conclusion and Future Directions
Future research should focus on direct comparative studies of the in vitro metabolic stability of a comprehensive panel of equine estrogens using standardized methodologies, such as the one outlined in this guide. This would provide invaluable data for researchers and clinicians, enabling more accurate predictions of their in vivo behavior and facilitating the development of safer and more effective hormone replacement therapies.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
- Bhavnani, B. R., Woolever, C. A., Benoit, H., & Wong, T. (1983). Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men. The Journal of Clinical Endocrinology and Metabolism, 56(5), 1048–1056.
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ResearchGate. (n.d.). In Vitro Metabolic Stability in Liver Microsomes. Retrieved from [Link]
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Animal Bioscience. (2019). Metabolic stability of LMT-28. Retrieved from [Link]
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Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic pathway of equine estrogens. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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A Comparative Guide to the Quantitative Validation of Estra-1,3,5(10),7-tetraene-3,17alpha-diol in Human Urine
This guide provides a comprehensive comparison of validated quantitative methods for the analysis of Estra-1,3,5(10),7-tetraene-3,17alpha-diol in human urine. It is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. The methodologies discussed are grounded in established regulatory frameworks, including the Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[1][2][3]
Introduction: The Significance of Quantifying this compound
This compound is a significant metabolite of estrogenic compounds. Accurate quantification in urine is crucial for a variety of research and clinical applications, including endocrinology, pharmacology, and toxicology. The development of a validated analytical method is paramount to ensure the integrity and reliability of the data generated. This guide will compare and contrast two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the scientific rationale behind the selection of each procedural step.
Methodology Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS for the quantification of this compound in urine depends on several factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. Both techniques offer high levels of performance but differ in their sample preparation requirements and chromatographic principles.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and thermally stable compounds.[4][5] For non-volatile compounds like steroids, derivatization is a necessary step to increase their volatility and improve chromatographic behavior.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) has gained prominence for its ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[6] This often leads to simpler sample preparation and higher throughput.
Below is a comparative summary of the key performance characteristics of each method, based on typical validation results.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Regulatory Acceptance Criteria (FDA/EMA) [1][2][3] |
| Linearity (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL[7] | 0.5 - 10 ng/mL[8] | Clearly defined and reproducible |
| Accuracy (% Bias) | Within ±15%[4] | Within ±15%[8] | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15%[4] | < 15%[8] | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | > 85% | > 89%[8] | Consistent, precise, and reproducible |
| Matrix Effect | Assessed and minimized | Assessed and minimized | Absence of significant ion suppression or enhancement |
Experimental Workflows and Protocols
A robust and reproducible analytical method is built upon a well-defined experimental workflow. The following diagrams and protocols detail the critical steps for both GC-MS and LC-MS analysis of this compound in urine.
Caption: General workflow for urinary steroid analysis.
The initial and most critical stage of the analysis is the preparation of the urine sample. Steroids in urine are primarily present as water-soluble glucuronide and sulfate conjugates.[9] To analyze the total steroid concentration, these conjugates must be cleaved through hydrolysis.
1. Enzymatic Hydrolysis: This is the preferred method over acid hydrolysis as it is less likely to cause degradation of the target analyte.[9] A combination of β-glucuronidase and arylsulfatase enzymes is used to cleave both types of conjugates simultaneously.[9]
-
Step 1: To 1 mL of urine, add an internal standard.
-
Step 2: Add 1 mL of acetate buffer (pH 5.2).
-
Step 3: Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.[9]
-
Step 4: Incubate at 55°C for 3 hours. The elevated temperature and duration are optimized to ensure complete hydrolysis.
2. Solid Phase Extraction (SPE): SPE is employed to clean up the sample by removing interfering matrix components and to concentrate the analyte of interest. A C18 sorbent is typically used for steroid extraction.
-
Step 1: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Step 2: Load the hydrolyzed urine sample onto the cartridge.
-
Step 3: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Step 4: Elute the analyte with 3 mL of methanol.
-
Step 5: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
Caption: GC-MS analytical workflow.
1. Derivatization: This step is crucial for GC-MS analysis of steroids to increase their volatility and thermal stability. Silylation is a common derivatization technique.
-
Step 1: Reconstitute the dried extract in 50 µL of pyridine.
-
Step 2: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Step 3: Incubate at 60°C for 30 minutes.
2. GC-MS Analysis:
-
Injection: 2 µL of the derivatized sample is injected in splitless mode to maximize sensitivity.[10]
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is used for separation.
-
Oven Program: A temperature gradient is employed to achieve optimal separation of the analytes.[10]
-
Mass Spectrometry: Electron Ionization (EI) is a common ionization technique for steroid analysis.[5] Data can be acquired in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Caption: LC-MS analytical workflow.
1. Reconstitution:
-
Step 1: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
2. LC-MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used for the separation of steroids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate is used.
-
Mass Spectrometry: Electrospray Ionization (ESI) is a soft ionization technique suitable for steroids. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[6]
Method Validation According to Regulatory Guidelines
A full bioanalytical method validation should be performed to ensure the reliability of the data.[2][11] The key validation parameters are outlined in the FDA and EMA guidelines and include selectivity, accuracy, precision, calibration curve, range, and stability.[1][2][3]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12] This is assessed by analyzing at least six different blank urine samples.
-
Accuracy and Precision: These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.[3] The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision).[3] For the LLOQ, these values are ±20% and ≤20%, respectively.[3]
-
Calibration Curve: A calibration curve with at least six non-zero standards should be prepared and analyzed with each batch of samples.
-
Stability: The stability of the analyte in urine should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Conclusion and Recommendations
Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of this compound in urine.
-
GC-MS is a robust and reliable method, particularly when high chromatographic resolution is required to separate isomers.[13] However, the need for derivatization adds an extra step to the sample preparation process.
-
LC-MS , especially with tandem mass spectrometry, offers high sensitivity and selectivity, often with simpler sample preparation and higher throughput, making it well-suited for the analysis of a large number of samples.
The choice of method should be based on the specific requirements of the study. For targeted, high-throughput quantitative analysis, LC-MS/MS is generally the preferred method . For comprehensive steroid profiling where the separation of closely related isomers is critical, GC-MS remains a valuable tool . Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential to ensure the generation of high-quality, reliable, and defensible data.
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A Comparative Guide to the Differential Gene Expression Profiling of 17α-Dihydroequilin and Other Estrogens
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Diverse Landscape of Estrogenic Signaling
Estrogens are a class of steroid hormones that play a pivotal role in a vast array of physiological processes, extending far beyond their primary functions in female reproductive health. Their influence on gene expression is mediated predominantly through two classical nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which act as ligand-activated transcription factors. The binding of an estrogenic compound to these receptors initiates a cascade of molecular events, leading to the regulation of a diverse suite of target genes and subsequent cellular responses.
While 17β-estradiol (E2) is the most potent and well-studied endogenous human estrogen, a variety of other natural and synthetic estrogens are of significant clinical and biological interest. Among these is 17α-Dihydroequilin (DHQ), a naturally occurring equine estrogen and a principal component of conjugated equine estrogens (CEE), a widely prescribed hormone replacement therapy.[1] Understanding the unique and shared transcriptomic footprints of these different estrogens is paramount for elucidating their tissue-specific effects and for the development of safer and more targeted therapeutic interventions.
This guide will delve into the differential gene expression profiles induced by DHQ and other estrogens, providing a comparative analysis of their mechanisms of action, receptor binding affinities, and downstream signaling pathways.
Mechanistic Underpinnings: Receptor Binding and Affinity
The biological activity of an estrogen is intrinsically linked to its binding affinity for ERα and ERβ. These two receptor subtypes exhibit distinct tissue distribution and can mediate different, and sometimes opposing, physiological effects. The relative binding affinity (RBA) of a ligand for each receptor subtype is a critical determinant of its overall estrogenic activity.
While comprehensive data on the isolated effects of 17α-Dihydroequilin are limited, studies on various equine estrogens have provided valuable insights into their receptor binding profiles. Generally, equine estrogens, including DHQ, exhibit a lower binding affinity for both ERα and ERβ compared to 17β-estradiol.[2] However, some equine estrogens have demonstrated a preferential binding to ERβ.[2] This differential affinity can translate into distinct patterns of gene regulation and cellular responses.
Table 1: Relative Binding Affinities of Selected Estrogens for ERα and ERβ
| Estrogen | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |
| 17β-Estradiol (E2) | 100 | 100 |
| 17α-Dihydroequilin (DHQ) | Lower than E2 | Lower than E2 |
| Equilin | Lower than E2 | Lower than E2 |
| Equilenin | Lower than E2 | Higher than E2 for ERβ in some studies |
Note: The exact RBA values for 17α-Dihydroequilin are not consistently reported in publicly available literature and are generally presented as being lower than 17β-Estradiol. The table reflects a qualitative comparison based on available data.
The subtle differences in receptor affinity among various estrogens can lead to the recruitment of different co-activator and co-repressor proteins to the estrogen receptor complex, further diversifying the downstream transcriptional outcomes.[3]
Comparative Gene Expression Profiling: CEE vs. 17β-Estradiol
Direct, head-to-head transcriptomic studies comparing isolated 17α-Dihydroequilin with other estrogens are not widely available in the public domain. However, valuable insights can be gleaned from studies comparing the effects of Conjugated Equine Estrogens (CEE), of which DHQ is a major component, with 17β-estradiol (E2).
A study on healthy mammary tissue in non-human primates revealed distinct gene expression signatures following treatment with CEE versus E2.[4] While both treatments led to the upregulation of the classic estrogen-responsive gene Trefoil Factor 1 (TFF1), CEE treatment uniquely upregulated the Progesterone Receptor (PGR) and Growth Regulation by Estrogen in Breast Cancer 1 (GREB1) genes. Furthermore, CEE treatment resulted in a significantly larger and more diverse set of enriched gene pathways compared to E2, impacting processes related to the immune system, endocrinology, and cancer/growth signaling.[4]
Table 2: Differentially Regulated Genes in Mammary Tissue in Response to CEE and E2
| Gene | Fold Change (CEE vs. Control) | Fold Change (E2 vs. Control) |
| TFF1 | Upregulated | Upregulated |
| PGR | Upregulated | No significant change |
| GREB1 | Upregulated | No significant change |
| IGFBP1 | Upregulated | No significant change |
| SGK493 | Upregulated | No significant change |
These findings strongly suggest that the unique composition of CEE, including the presence of 17α-Dihydroequilin and other equine-specific estrogens, elicits a broader and distinct genomic response compared to E2 alone. The upregulation of PGR by CEE, for instance, has significant implications for hormone receptor-positive breast cancer.
Signaling Pathways: A Tale of Two Estrogens
The differential gene expression profiles induced by various estrogens are a reflection of the distinct signaling pathways they activate. The classical estrogen signaling pathway involves the binding of the estrogen to its nuclear receptor, followed by dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes.[3]
Below is a generalized representation of the classical estrogen signaling pathway.
Caption: RNA-Seq Workflow for DGE Analysis.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MCF-7 breast cancer cells, which are ER-positive) in appropriate media.
-
Prior to treatment, starve the cells in a hormone-free medium to reduce baseline estrogenic activity.
-
Treat the cells with the desired concentrations of 17α-Dihydroequilin, 17β-estradiol, and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Ensure biological replicates for each treatment group.
-
-
RNA Extraction and Quality Control:
-
Isolate total RNA from the treated cells using a reputable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is crucial for reliable RNA-seq results.
-
-
RNA-Seq Library Preparation:
-
Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR.
-
Perform size selection and quality control of the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using aligners such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.
-
Differential Expression Analysis: Utilize statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treatment groups.
-
Downstream Analysis: Perform pathway analysis and Gene Ontology (GO) enrichment analysis on the list of differentially expressed genes to understand the biological processes and pathways affected by each estrogen.
-
Conclusion and Future Directions
The available evidence, primarily from studies on Conjugated Equine Estrogens, strongly indicates that 17α-Dihydroequilin and other equine estrogens elicit a distinct and more complex genomic response compared to 17β-estradiol. This is likely due to a combination of factors, including differential receptor binding affinities and the engagement of a broader range of signaling pathways.
However, a significant knowledge gap remains regarding the specific transcriptomic signature of isolated 17α-Dihydroequilin. Future research employing high-throughput sequencing technologies to directly compare the gene expression profiles induced by DHQ, its metabolites, and other estrogens is crucial. Such studies will provide a more granular understanding of the molecular mechanisms underlying the diverse physiological effects of different estrogenic compounds and will be instrumental in guiding the development of next-generation hormone therapies with improved safety and efficacy profiles.
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Impact of 6 month conjugated equine estrogen versus estradiol-treatment on biomarkers and enriched gene sets in healthy mammary tissue of non-human primates. PLOS ONE. [Link]
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17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice. The Journal of Immunology. [Link]
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Distinct Nongenomic Signal Transduction Pathways Controlled by 17β-Estradiol Regulate DNA Synthesis and Cyclin D1 Gene Transcription in HepG2 Cells. Molecular Endocrinology. [Link]
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A Guide to Assessing In Vivo Estrogenic Potency: A Comparative Discussion of Estrone and Estra-1,3,5(10),7-tetraene-3,17alpha-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Estrogenic Potency and its Significance
Estrogens are a class of steroid hormones that play a crucial role in the development and function of the female reproductive system and other tissues. The potency of an estrogenic compound refers to the amount of the substance required to produce a specific biological effect. In drug development and toxicology, determining the relative in vivo potency of a novel compound compared to a reference estrogen, such as estrone or 17β-estradiol, is critical for predicting its physiological and potential adverse effects.
The Uterotrophic Bioassay: The Gold Standard for In Vivo Estrogenicity Testing
The rodent uterotrophic bioassay is a widely accepted and standardized in vivo assay for assessing the estrogenic activity of a chemical.[1][2][3][4][5][6] It is based on the principle that the uterus of an immature or ovariectomized female rodent grows in response to estrogen stimulation.[4][7] This growth, characterized by an increase in uterine weight, is a sensitive and reliable indicator of estrogenic activity.[1][3][4] The Organisation for Economic Co-operation and Development (OECD) has established a detailed guideline for this assay (Test Guideline 440) to ensure data consistency and reliability across different laboratories.[2][8][9]
Experimental Workflow of the Uterotrophic Bioassay
The following diagram illustrates the typical workflow of a uterotrophic bioassay performed in immature female rats.
Caption: Experimental workflow of the rodent uterotrophic bioassay.
Detailed Protocol: Uterotrophic Bioassay in Immature Female Rats
This protocol is a generalized version based on the OECD 440 guideline.[2]
Materials:
-
Immature female rats (e.g., Sprague-Dawley or Wistar, 20-21 days old)
-
Test compound (Estra-1,3,5(10),7-tetraene-3,17alpha-diol)
-
Reference estrogen (Estrone)
-
Vehicle (e.g., corn oil, sesame oil)
-
Dosing apparatus (e.g., gavage needles, syringes)
-
Analytical balance
-
Standard laboratory equipment for animal housing and necropsy
Procedure:
-
Animal Selection and Acclimation: Upon arrival, acclimatize the animals for at least 5 days. House them under controlled conditions of temperature, humidity, and light cycle. Provide food and water ad libitum.
-
Randomization: Randomly assign animals to treatment groups (at least 6 animals per group). Groups should include a vehicle control, several dose levels of the test compound, and several dose levels of the reference estrogen.
-
Dosing: Administer the test compound, reference estrogen, or vehicle daily for three consecutive days. The route of administration (e.g., oral gavage or subcutaneous injection) should be chosen based on the potential route of human exposure.[9]
-
Clinical Observations: Record clinical signs of toxicity and mortality daily. Measure body weight at the beginning and end of the dosing period.
-
Necropsy: Approximately 24 hours after the last dose, euthanize the animals.
-
Uterine Dissection and Weighing: Carefully dissect the uterus, separating it from the cervix and oviducts. Remove any adhering fat and connective tissue. Weigh the uterus (wet weight). Gently blot the uterus to remove luminal fluid and re-weigh (blotted weight).
-
Data Analysis: Analyze the uterine weight data for statistically significant differences between the treated groups and the vehicle control group. Calculate the effective dose 50 (ED50) for both the test compound and the reference estrogen. The relative potency of the test compound can then be calculated as the ratio of the ED50 of the reference estrogen to the ED50 of the test compound.
Comparative Profile: Estrone vs. This compound
Estrone: The Reference Endogenous Estrogen
Estrone (E1) is one of the three major naturally occurring estrogens in humans.[10] It is produced primarily from androstenedione in the ovaries and adrenal glands, and also through the peripheral conversion of 17β-estradiol.[10] While less potent than 17β-estradiol, estrone is a significant estrogen, particularly in postmenopausal women.[10]
In Vivo Potency of Estrone: Estrone consistently demonstrates estrogenic activity in the uterotrophic bioassay. Its potency is generally considered to be lower than that of 17β-estradiol.[10] For instance, the relative uterotrophic potency of estrone has been reported to be in the range of 1-10% of that of 17β-estradiol, depending on the specific assay conditions.
This compound: A Structural Perspective
This compound is a steroid with a chemical structure similar to other estrogens. The key features of its structure that are relevant to its potential estrogenic activity include:
-
Aromatic A-ring with a 3-hydroxyl group: This phenolic hydroxyl group is a critical feature for binding to the estrogen receptor.
-
17-hydroxyl group: The presence and orientation of the hydroxyl group at the C17 position influence the binding affinity and potency. The 17-alpha configuration is generally associated with lower potency compared to the 17-beta configuration found in the highly potent 17β-estradiol.
-
Unsaturation at the 7-8 position (tetraene): This additional double bond in the B-ring distinguishes it from the more common estrogens like estradiol and estrone. This structural modification could potentially alter its binding affinity for the estrogen receptor and its metabolic profile.
Predicted In Vivo Potency: Without direct experimental data, the in vivo potency of this compound relative to estrone can only be hypothesized. The 17-alpha hydroxyl group suggests that its potency might be lower than its 17-beta counterpart. The unsaturation in the B-ring could either increase or decrease its affinity for the estrogen receptor. Therefore, an empirical determination of its potency using the uterotrophic bioassay is essential.
Mechanistic Insights: The Estrogen Signaling Pathway
The biological effects of estrogens are primarily mediated through their interaction with two specific intracellular receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
Caption: Simplified diagram of the estrogen signaling pathway.
Upon entering a target cell, an estrogen molecule binds to an estrogen receptor, causing a conformational change in the receptor and its dissociation from heat shock proteins. The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens, such as uterine growth.
The relative potency of an estrogenic compound is influenced by several factors, including:
-
Binding affinity for ERα and ERβ: A higher affinity generally correlates with greater potency.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion of the compound will determine its concentration and duration of action at the target tissue.
-
Receptor activation: The ability of the ligand-receptor complex to efficiently recruit co-activators and initiate gene transcription.
Data Summary and Interpretation
The following table provides a template for summarizing the results of a comparative uterotrophic bioassay.
| Compound | Dose (mg/kg/day) | Mean Uterine Weight (mg) ± SD | % Increase over Vehicle |
| Vehicle Control | 0 | 0 | |
| Estrone | Dose 1 | ||
| Dose 2 | |||
| Dose 3 | |||
| This compound | Dose 1 | ||
| Dose 2 | |||
| Dose 3 |
From this data, dose-response curves can be generated, and the ED50 values can be calculated. The relative potency is then determined as:
Relative Potency = ED50 (Estrone) / ED50 (this compound)
Conclusion
The in vivo assessment of estrogenic potency is a cornerstone of endocrine research and drug development. The uterotrophic bioassay provides a robust and reliable method for this purpose. While estrone is a well-characterized estrogen with known in vivo activity, the potency of novel compounds like this compound must be determined empirically. By following a standardized protocol and understanding the underlying mechanisms of estrogen action, researchers can generate high-quality, reproducible data to accurately characterize the estrogenic profile of new chemical entities. This guide provides the necessary framework to embark on such an investigation and contribute to a deeper understanding of estrogen pharmacology.
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A Comparative Analysis of Estra-1,3,5(10),7-tetraene-3,17alpha-diol and Selective Estrogen Receptor Modulators (SERMs) on Bone Density: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the naturally occurring estrogen metabolite, Estra-1,3,5(10),7-tetraene-3,17alpha-diol (17α-dihydroequilin), and the class of synthetic compounds known as Selective Estrogen Receptor Modulators (SERMs) concerning their impact on bone mineral density. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation.
The Critical Role of Estrogen in Bone Homeostasis
Bone is a dynamic tissue that undergoes continuous remodeling, a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts.[1] Estrogen is a key regulator of this process, primarily by suppressing osteoclast activity and promoting the survival of osteoblasts.[2] The decline in estrogen levels during menopause disrupts this delicate balance, leading to an increase in bone resorption that outpaces bone formation. This results in a net loss of bone mass and a deterioration of bone microarchitecture, culminating in osteoporosis and an increased risk of fragility fractures.[1]
This compound (17α-dihydroequilin): An Equine Estrogen with Bone-Protective Effects
This compound, also known as 17α-dihydroequilin, is a naturally occurring equine estrogen and a component of conjugated equine estrogens (CEEs), which have been used in hormone replacement therapy.[3] While research on this specific compound is less extensive than for mainstream SERMs, available evidence suggests it possesses bone-protective properties.
Preclinical studies have indicated that 17α-dihydroequilin can prevent bone loss. For instance, oral administration of 17α-dihydroequilenin, a closely related compound, was found to prevent bone loss in an ovariectomized rat model of postmenopausal osteoporosis.[4] Furthermore, studies on 17α-dihydroequilin sulfate have demonstrated its ability to reduce bone resorption, suggesting a direct or synergistic effect on bone metabolism.[5] The mechanism of action is believed to be mediated through its interaction with estrogen receptors, mimicking the bone-protective effects of endogenous estrogens.
Selective Estrogen Receptor Modulators (SERMs): A Tissue-Specific Approach to Bone Health
SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[6] This unique characteristic allows them to exert estrogen-like effects on bone while minimizing or even blocking estrogenic effects in other tissues, such as the breast and uterus.[6] This tissue selectivity is a key advantage over conventional estrogen therapy. SERMs are categorized into different generations based on their development and properties.[6]
-
First-Generation (e.g., Tamoxifen): Primarily used for the treatment and prevention of breast cancer, tamoxifen has shown some bone-preserving effects in postmenopausal women. However, its use for osteoporosis is limited due to its estrogenic effects on the endometrium.
-
Second-Generation (e.g., Raloxifene): Raloxifene is approved for the prevention and treatment of postmenopausal osteoporosis. It has been shown to increase bone mineral density (BMD) and reduce the risk of vertebral fractures.[7] Raloxifene acts as an estrogen agonist in bone, decreasing bone resorption, while functioning as an estrogen antagonist in the breast and uterus.
-
Third-Generation (e.g., Bazedoxifene): Bazedoxifene is another SERM approved for the treatment of postmenopausal osteoporosis. It has demonstrated efficacy in increasing BMD and reducing the risk of vertebral fractures, with a favorable safety profile regarding the endometrium and breast.[6]
The primary mechanism through which SERMs protect bone is by binding to estrogen receptors in bone cells, which leads to a downstream signaling cascade that inhibits osteoclast differentiation and activity, thereby reducing bone resorption.[6]
Comparative Performance Analysis
The following table summarizes the comparative effects of this compound and representative SERMs on key parameters of bone health. Data is compiled from various preclinical and clinical studies.
| Feature | This compound (17α-dihydroequilin) | Raloxifene (2nd Gen SERM) | Bazedoxifene (3rd Gen SERM) |
| Mechanism of Action | Estrogen Receptor Agonist | Selective Estrogen Receptor Modulator (Agonist in bone, Antagonist in breast/uterus) | Selective Estrogen Receptor Modulator (Agonist in bone, Antagonist in breast/uterus) |
| Effect on Lumbar Spine BMD | Evidence of preventing bone loss in preclinical models.[4] | Significant increases observed in clinical trials.[7] | Significant increases observed in clinical trials.[6] |
| Effect on Hip BMD | Data limited in preclinical models. | Significant increases observed in clinical trials.[7] | Data suggests positive effects.[6] |
| Effect on Bone Resorption Markers (e.g., CTX-I) | Shown to decrease bone resorption markers.[5] | Significant reductions observed in clinical trials.[7] | Significant reductions observed.[6] |
| Effect on Bone Formation Markers (e.g., P1NP) | Limited data available. | Generally shows a decrease, consistent with reduced bone turnover.[7] | Generally shows a decrease, consistent with reduced bone turnover. |
| Fracture Risk Reduction | Data not available from large-scale fracture trials. | Proven to reduce the risk of vertebral fractures.[7] | Proven to reduce the risk of vertebral fractures.[6] |
| Effect on Endometrium | Potential for estrogenic stimulation. | Antagonist effect, no stimulation. | Antagonist effect, no stimulation.[6] |
| Effect on Breast Tissue | Potential for estrogenic stimulation. | Antagonist effect, reduces risk of ER+ breast cancer. | Antagonist effect.[6] |
Signaling Pathways and Mechanisms of Action
To visually represent the molecular mechanisms underlying the effects of these compounds on bone, the following diagrams are provided.
Caption: Estrogen Signaling Pathway in Bone Cells.
Caption: Tissue-Selective Mechanism of SERMs.
Experimental Protocols for Preclinical Evaluation
To facilitate further research in this area, the following are detailed protocols for a comparative preclinical study.
In Vivo Study: Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
This protocol outlines a standard procedure for inducing osteoporosis in rats via ovariectomy and subsequent treatment to evaluate the efficacy of test compounds.[8][9][10][11]
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months of age)[11]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (sterile)
-
Sutures
-
Analgesics (e.g., buprenorphine)
-
Test compounds: this compound, Raloxifene
-
Vehicle control (e.g., corn oil)
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Group Allocation: Randomly divide the rats into the following groups (n=8-10 per group):
-
Sham-operated + Vehicle
-
Ovariectomized (OVX) + Vehicle
-
OVX + this compound
-
OVX + Raloxifene
-
-
Surgical Procedure:
-
Anesthetize the rat.
-
For the OVX groups, make a bilateral dorsal incision to expose and ligate the ovarian blood vessels and fallopian tubes, then remove the ovaries.
-
For the Sham group, perform a similar incision and exteriorize the ovaries without removal.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics.
-
-
Treatment:
-
Allow a recovery period of one to two weeks post-surgery for the establishment of bone loss.[9]
-
Administer the test compounds and vehicle daily via oral gavage for a period of 12 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood samples for biochemical marker analysis.
-
Harvest femurs and lumbar vertebrae for bone density and microarchitecture analysis.[12]
-
Bone Density and Microarchitecture Analysis using Micro-Computed Tomography (µCT)
This protocol describes the ex vivo analysis of bone samples to quantify changes in bone volume and structure.[13][14]
Materials:
-
Excised femurs
-
Phosphate-buffered saline (PBS) or 70% ethanol for storage
-
Micro-CT scanner
-
Analysis software
Procedure:
-
Sample Preparation:
-
Scanning:
-
Secure the femur in a sample holder.
-
Set the scanning parameters (e.g., voltage, filter, resolution) appropriately for rodent bone. A typical setting might be 55-70 kVp with a 0.5 mm aluminum filter and a voxel size of 10-20 µm.[16]
-
Acquire a series of X-ray projections over 180° or 360°.
-
-
Image Reconstruction:
-
Use the manufacturer's software to reconstruct the 2D projection images into a 3D volumetric dataset.
-
-
Analysis:
-
Define a region of interest (ROI) in the distal femur metaphysis for trabecular bone analysis and at the mid-diaphysis for cortical bone analysis.
-
Apply a global threshold to segment bone from the background.
-
Calculate key morphometric parameters, including:
-
Trabecular Bone: Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
Cortical Bone: Cortical Thickness (Ct.Th), Cortical Area (Ct.Ar), and Total Cross-Sectional Area (Tt.Ar).
-
-
Biochemical Analysis of Bone Turnover Markers
This protocol details the measurement of serum markers of bone formation and resorption using Enzyme-Linked Immunosorbent Assay (ELISA).[17][18][19]
Materials:
-
Rat serum samples
-
ELISA kits for bone turnover markers (e.g., P1NP for formation, CTX-I for resorption)
-
Microplate reader
Procedure:
-
Sample Collection and Preparation:
-
ELISA Assay:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
This typically involves:
-
Preparing standards and samples.
-
Adding them to the antibody-coated microplate wells.
-
Incubating with a detection antibody conjugated to an enzyme.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the concentration of the bone turnover markers in the unknown samples by interpolating their absorbance values on the standard curve.
-
Perform statistical analysis to compare the levels of bone turnover markers between the different treatment groups.
-
Conclusion
Both this compound and SERMs demonstrate bone-protective effects by modulating estrogen receptor signaling. SERMs, particularly the second and third generations, have a well-established clinical profile for the treatment of postmenopausal osteoporosis, with the significant advantage of tissue selectivity that mitigates the risks associated with conventional estrogen therapy. While the evidence for 17α-dihydroequilin is primarily preclinical, it suggests a potential role in preventing bone loss. Further head-to-head comparative studies, employing the rigorous experimental protocols outlined in this guide, are warranted to fully elucidate the relative efficacy and safety of these compounds. Such research will be invaluable in the ongoing effort to develop more effective and safer therapies for the management of postmenopausal osteoporosis.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Estra-1,3,5(10),7-tetraene-3,17alpha-diol
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Estra-1,3,5(10),7-tetraene-3,17alpha-diol, a potent estrogenic compound. By providing a framework grounded in established safety protocols and regulatory compliance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of responsibility that extends beyond the product itself.
Understanding the Hazard: The Endocrine-Disrupting Potential of Estrogenic Compounds
This compound belongs to a class of compounds known as estrogens, which are potent endocrine disruptors. Improper disposal can lead to the contamination of aquatic ecosystems, where even minute concentrations can have significant adverse effects on the reproductive health and development of wildlife.[1] The primary concern with estrogenic compounds is their ability to mimic or interfere with the natural hormonal systems of organisms.[2] Therefore, the disposal of this compound must be approached with the utmost caution to prevent environmental release.
Key Chemical Properties (Inferred from similar compounds):
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₂ | Inferred from structure |
| Molecular Weight | ~270.37 g/mol | Inferred from structure |
| Solubility | Likely soluble in ethanol, propanol, ether, and chloroform; insoluble in water. | [4] |
The Core Directive: A Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as a hazardous pharmaceutical waste. This necessitates a "cradle-to-grave" management approach, ensuring containment and proper handling from the point of generation to its final destruction.[1]
Step 1: Segregation and Collection
-
Immediate Segregation: All waste materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be segregated from non-hazardous waste at the point of generation.
-
Designated Hazardous Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of the waste. For solid waste, a robust, sealable bag or a rigid container is appropriate. For liquid waste, a screw-cap container is mandatory.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., health hazard, environmental hazard).
Step 2: Storage
-
Secure Storage Area: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure that the waste is not stored with incompatible materials that could cause a dangerous reaction.
Step 3: Professional Disposal
-
Engage a Certified Hazardous Waste Contractor: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Waste Manifest: A hazardous waste manifest, a legal document that tracks the waste from its origin to its final destination, must be completed.
-
Prohibition of Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[2] This practice is a direct route for environmental contamination.
Decontamination of Labware and Surfaces
For reusable labware and contaminated surfaces, a thorough decontamination procedure is critical to ensure the safety of laboratory personnel and prevent cross-contamination.
Decontamination Protocol:
-
Initial Rinse: Rinse the contaminated surface or labware with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone). This rinseate must be collected as hazardous waste.
-
Wash: Wash the item with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Verification (Optional but Recommended): For critical applications, a surface wipe sample can be taken and analyzed (e.g., by HPLC) to verify the absence of residual contamination.
Advanced Disposal Methodologies: A Look at Degradation and Incineration
While collection by a certified contractor is the standard and required procedure, understanding the ultimate fate of the hazardous waste provides a more complete picture of responsible chemical management.
Incineration
High-temperature incineration is the most common and effective method for the complete destruction of pharmaceutical and hazardous chemical waste.[1][5] This process breaks down the organic molecules into simpler, non-hazardous components like carbon dioxide and water.[6] Modern incinerators are equipped with advanced pollution control systems to scrub flue gases and prevent the release of harmful substances into the atmosphere.[7]
Advanced Oxidation Processes (AOPs)
For liquid waste streams containing estrogenic compounds, advanced oxidation processes (AOPs) represent a potential treatment technology.[8] AOPs utilize highly reactive species, such as hydroxyl radicals, to chemically degrade organic pollutants.[9] Methods like ozonation (O₃) and UV/H₂O₂ treatment have shown effectiveness in breaking down estrogens in wastewater.[10][11] However, the application of AOPs requires specialized equipment and expertise and is typically performed at industrial wastewater treatment facilities rather than in a standard laboratory setting.
Spill Management: An Immediate Action Plan
In the event of a spill of this compound, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for the specific solvent if applicable).
-
Containment: For liquid spills, use an absorbent material (e.g., spill pillows or chemical absorbent pads) to contain the spill and prevent it from spreading.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris. For solid spills, gently sweep the material into a dustpan to avoid creating airborne dust.
-
Decontaminate: Decontaminate the spill area using the procedure outlined in Section 3.
-
Package and Label: Place all contaminated materials into a designated hazardous waste container and label it accordingly.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
References
-
ChemBK. estra-1,3,5(10)-triene-3,17beta-diol, 17alpha-ethynyl-. Retrieved from [Link]
-
Daniels Health. (2025, September 17). What Is a Medical Waste Incinerator and How Does it Work?. Retrieved from [Link]
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PubChem. Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. Retrieved from [Link]
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PubChem. Estra-1,3,5(10)-triene-3,17-diol. Retrieved from [Link]
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ChemBK. estra-1,3,5(10)-triene-3,17beta-diol, 17alpha-ethynyl-. Retrieved from [Link]
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Inciner8. Pharmaceutical Incinerators For Waste Disposal. Retrieved from [Link]
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MDPI. A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater. Retrieved from [Link]
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Daniels Health. (2025, September 17). What Is a Medical Waste Incinerator and How Does it Work?. Retrieved from [Link]
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ResearchGate. Synthesis of C7-Substituted Estra-1,3,5(10),6-Tetraen-3,17 β-Diols. Retrieved from [Link]
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Definitive Guide to Personal Protective Equipment for Handling Estra-1,3,5(10),7-tetraene-3,17alpha-diol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity
For the researcher, scientist, and drug development professional, the handling of potent compounds like Estra-1,3,5(10),7-tetraene-3,17alpha-diol demands a meticulous and informed approach to personal safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.
This compound is an estrogenic compound, and like many hormonally active agents, it is classified as a potent compound. The pharmacological activity that makes it a valuable research tool also presents significant occupational health risks if not handled correctly.[1] Exposure to even minute quantities can have physiological effects. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
The Core Principle: A Multi-Layered Defense
The approach to handling potent compounds like this compound is built on a hierarchy of controls. While this guide focuses on PPE, it is crucial to understand that PPE is the last line of defense. Engineering controls (such as fume hoods and ventilated enclosures) and administrative controls (like specialized training and restricted access) are the primary means of exposure reduction.[2][3] PPE is used in conjunction with these controls to minimize any residual risk.
Hazard Identification and Risk Assessment
-
Carcinogenicity: May cause cancer.[4]
-
Reproductive Toxicity: May damage fertility or the unborn child.[4]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[4]
Given these potential hazards, all handling of this compound must be conducted with the utmost care.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount. The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[5] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes of liquids or airborne particles of the compound. Standard safety glasses do not provide a sufficient seal.[6] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. | Prevents inhalation of airborne particles, which is a primary route of exposure for potent compounds.[7][8] |
| Lab Coat/Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects the skin and personal clothing from contamination. A solid-front gown provides a better barrier than a traditional lab coat with buttons.[5][9] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[9] |
Step-by-Step PPE Protocol: Donning and Doffing
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence
Caption: The correct sequence for donning PPE before handling this compound.
Doffing Sequence
The doffing process is designed to contain contaminants and prevent them from coming into contact with your skin or clean clothing.
Caption: The correct sequence for doffing PPE to minimize cross-contamination.
Operational Plan: Handling and Storage
-
Designated Area: All handling of this compound should occur in a designated area with restricted access.[8] This area should be clearly marked with warning signs.
-
Engineering Controls: A certified chemical fume hood or a ventilated balance enclosure must be used for all weighing and handling of the solid compound.[3]
-
Spill Kit: A spill kit specifically for potent compounds should be readily available. This kit should contain absorbent materials, appropriate cleaning agents, and waste disposal bags.
-
Storage: The compound should be stored in a clearly labeled, sealed container in a designated, secure location.[10] Access should be limited to authorized personnel.
Disposal Plan: A Critical Final Step
Improper disposal of potent compounds and contaminated materials can have serious environmental and health consequences.[11]
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, should be considered contaminated waste. Place these items in a designated hazardous waste container immediately after doffing.
-
Chemical Waste: Unused or waste this compound, as well as any solutions containing the compound, must be disposed of as hazardous chemical waste.[12][13] Do not dispose of this material down the drain.[11]
-
Waste Containers: Use clearly labeled, leak-proof containers for all hazardous waste.[12][13] These containers should be kept closed when not in use.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company.
Conclusion: A Culture of Safety
The safe handling of this compound is not just about following a set of rules; it is about fostering a culture of safety and awareness. By understanding the rationale behind each step of the PPE and handling protocol, you can protect yourself, your colleagues, and the integrity of your invaluable research.
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- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - Estradiol.
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- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - Estradiol 3-benzoate.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
